molecular formula C18H15GaO9 B1674405 Gallium maltolate CAS No. 108560-70-9

Gallium maltolate

Número de catálogo: B1674405
Número CAS: 108560-70-9
Peso molecular: 445.0 g/mol
Clave InChI: ASYYOZSDALANRF-UHFFFAOYSA-K
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Gallium maltolate (GaM), with the CAS number 108560-70-9, is an orally bioavailable coordination complex of trivalent gallium (Ga³⁺) and three maltolate ligands . This compound appears as a white to pale beige crystalline solid or powder and is moderately soluble in water with an octanol-water partition coefficient of 0.41, indicating balanced hydrophilic-lipophilic properties . As an active pharmaceutical ingredient (API), it is investigated for its anti-proliferative, anti-inflammatory, and antibacterial properties in preclinical research . The primary mechanism of action for this compound stems from the chemical similarity between the Ga³⁺ cation and ferric iron (Fe³⁺) . This allows gallium to mimic iron and disrupt iron-dependent biological processes. In cancer research, a key target is the iron-dependent enzyme ribonucleotide reductase (RR), which is essential for DNA synthesis . By irreversibly binding to RR, this compound inhibits DNA production, leading to the death of rapidly dividing cells . This mechanism is particularly relevant for iron-avid tumors, and a gallium-67 scan can help identify lesions that may be susceptible to treatment . Research has demonstrated its efficacy in models of hepatocellular carcinoma and glioblastoma, where it disrupts tumor iron metabolism and inhibits mitochondrial function . Furthermore, studies show its cytotoxicity in glioblastoma cells can be synergistically enhanced when combined with metformin . Beyond oncology, this compound is studied for its anti-inflammatory activities, which involve the down-regulation of pro-inflammatory T-cells and inhibition of cytokine secretion . It also exhibits antimicrobial properties against biofilms, particularly those formed by Pseudomonas aeruginosa , by disrupting bacterial iron metabolism . Research into its analgesic effects for neuropathic pain is also ongoing . The clinical development of oral this compound is advancing, with a recent Phase 1 trial in adult glioblastoma having concluded, and new partnerships forming to explore its utility in other cancer indications such as colorectal, pancreatic, and lung cancers . This product is intended for Research Use Only and is not for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

gallium;2-methyl-4-oxopyran-3-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H6O3.Ga/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYYOZSDALANRF-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Ga+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15GaO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108560-70-9
Record name Gallium maltolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108560-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gallium maltolate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05420
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GALLIUM MALTOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17LEI49C2G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gallium Maltolate: A Trojan Horse Against Cancer Cells Through Iron Mimicry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Gallium maltolate, an orally bioavailable form of gallium, has emerged as a promising anti-cancer agent. Its efficacy stems from its remarkable ability to act as a "Trojan horse," exploiting the iron dependence of cancer cells to induce cell death. This technical guide delves into the core mechanisms of action of this compound in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

The Central Mechanism: Iron Mimicry

Cancer cells exhibit an increased demand for iron to sustain their rapid proliferation and metabolic activities. Gallium, in its Ga(III) oxidation state, closely mimics ferric iron (Fe3+) in terms of its ionic radius and charge. This similarity allows this compound to effectively compete with iron for binding to transferrin, the primary iron transport protein in the blood.[1][2] The resulting gallium-transferrin complex is then readily taken up by cancer cells via the overexpressed transferrin receptor 1 (TfR1) on their surface.[1]

Once inside the cell, gallium disrupts iron homeostasis, leading to a state of functional iron deficiency.[3] Unlike iron, gallium is redox-inactive, meaning it cannot participate in the electron transfer reactions that are crucial for many iron-dependent enzymes.[2] This disruption of iron metabolism is the cornerstone of this compound's anti-cancer activity.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell GaM This compound (GaM) GaTf Ga-Tf Complex GaM->GaTf Tf Transferrin (Tf) Tf->GaTf FeTf Fe-Tf Complex Tf->FeTf Fe Iron (Fe) Fe->FeTf TfR1 Transferrin Receptor 1 (TfR1) GaTf->TfR1 Binding & Internalization FeTf->TfR1 Binding & Internalization Endosome Endosome TfR1->Endosome Intracellular_Ga Intracellular Gallium Endosome->Intracellular_Ga Intracellular_Fe Intracellular Iron Endosome->Intracellular_Fe Disruption Disruption of Iron Metabolism Intracellular_Ga->Disruption

Figure 1: Iron Mimicry and Cellular Uptake of this compound.

Key Molecular Targets and Downstream Effects

The intracellular disruption of iron metabolism by this compound triggers a cascade of events that ultimately lead to cancer cell death. The primary molecular targets and their downstream consequences are detailed below.

Inhibition of Ribonucleotide Reductase

Ribonucleotide reductase (RNR) is a crucial iron-dependent enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the building blocks for DNA synthesis and repair.[1][4] Gallium directly inhibits the activity of RNR by displacing the essential iron cofactor in its M2 subunit.[5][6] This inhibition halts DNA replication and cell division, leading to cell cycle arrest and the suppression of tumor growth.[1]

Intracellular_Ga Intracellular Gallium Inhibition Inhibition Intracellular_Ga->Inhibition RNR Ribonucleotide Reductase (RNR) (Iron-Dependent) RNR->Inhibition dNTPs Deoxyribonucleotides (dNTPs) Inhibition->dNTPs Blocks conversion of ribonucleotides DNASynthesis DNA Synthesis & Repair dNTPs->DNASynthesis CellCycleArrest Cell Cycle Arrest DNASynthesis->CellCycleArrest Inhibition leads to

Figure 2: Gallium-Mediated Inhibition of Ribonucleotide Reductase.
Disruption of Mitochondrial Function and Induction of Oxidative Stress

Mitochondria are central to cellular energy metabolism and are rich in iron-sulfur cluster-containing proteins that are vital for the electron transport chain. This compound impairs mitochondrial function by interfering with these iron-sulfur clusters, leading to a decrease in cellular oxygen consumption and ATP production.[1][4] This mitochondrial dysfunction also results in the increased production of reactive oxygen species (ROS), inducing oxidative stress and further contributing to cellular damage and apoptosis.[7]

cluster_mitochondrion Mitochondrion ETC Electron Transport Chain (Iron-Sulfur Clusters) ATP_Production ATP Production ETC->ATP_Production Impaired function leads to decreased ROS_Production Reactive Oxygen Species (ROS) Production ETC->ROS_Production Dysfunction leads to increased Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Intracellular_Ga Intracellular Gallium Intracellular_Ga->ETC Disrupts Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Figure 3: Disruption of Mitochondrial Function and Induction of Oxidative Stress.
Induction of Apoptosis

The culmination of these cellular insults—DNA synthesis inhibition, mitochondrial dysfunction, and oxidative stress—triggers the intrinsic pathway of apoptosis. This compound has been shown to induce apoptosis in various cancer cell lines.[6][8]

Quantitative Data

The anti-proliferative activity of this compound has been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
U-87 MGGlioblastomaNot explicitly stated, but growth inhibition shown5 days[5]
D54GlioblastomaNot explicitly stated, but growth inhibition shown5 days[5]
Various HCC linesHepatocellular Carcinoma25-356 days[6]
MDA-MB-231Triple-Negative Breast Cancer~50Not specified[9]
Hs 578TTriple-Negative Breast CancerNot specifiedNot specified[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Culture
  • Cell Lines: U-87 MG (ATCC HTB-14), D54, MDA-MB-231 (ATCC HTB-26), Hs 578T.

  • Growth Medium:

    • U-87 MG: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS).[10][11][12]

    • MDA-MB-231: Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.[13]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12][13]

  • Subculture: When cells reach 80-90% confluency, they are detached using trypsin-EDTA and subcultured at an appropriate ratio.[11][13]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[14][15]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[16]

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15][17]

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[16][18]

    • Measure the absorbance at 570 nm using a microplate reader.[15][18]

Start Seed Cells in 96-well Plate Treat Treat with this compound Start->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate Incubate (2-4h) Add_MTT->Incubate Solubilize Add Solubilizing Agent Incubate->Solubilize Read Read Absorbance at 570 nm Solubilize->Read End Determine Cell Viability Read->End

Figure 4: Workflow for the MTT Cell Viability Assay.
Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate.

  • Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.[19]

  • Protocol:

    • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.[20]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[21]

    • Gel Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19][20]

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[20]

    • Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., TfR1, RRM2, cleaved caspase-3) overnight at 4°C.[20]

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]

    • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager or X-ray film.[22]

Start Protein Extraction Quantify Protein Quantification Start->Quantify Electrophoresis SDS-PAGE Quantify->Electrophoresis Transfer Protein Transfer to Membrane Electrophoresis->Transfer Block Blocking Transfer->Block Primary_Ab Primary Antibody Incubation Block->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detect Chemiluminescent Detection Secondary_Ab->Detect End Analyze Protein Expression Detect->End

Figure 5: Western Blot Analysis Workflow.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[23][24]

  • Protocol:

    • Harvest both adherent and floating cells after treatment with this compound.

    • Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.[25]

    • Add FITC-conjugated Annexin V and PI to the cell suspension.[23]

    • Incubate for 15-20 minutes at room temperature in the dark.[23]

    • Analyze the cells by flow cytometry.[25]

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

cluster_workflow Apoptosis Assay Workflow cluster_results Flow Cytometry Quadrants Harvest Harvest Cells Wash Wash with PBS & Resuspend in Binding Buffer Harvest->Wash Stain Stain with Annexin V-FITC & PI Wash->Stain Incubate Incubate Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Viable Viable (Annexin V-, PI-) Analyze->Viable Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Analyze->Early_Apoptotic Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) Analyze->Late_Apoptotic Necrotic Necrotic (Annexin V-, PI+) Analyze->Necrotic

Figure 6: Apoptosis Detection by Annexin V/PI Staining.

Conclusion

This compound's mechanism of action in cancer cells is a multifaceted process centered on the principle of iron mimicry. By disrupting iron homeostasis, it effectively targets key cellular processes, including DNA synthesis and mitochondrial function, ultimately leading to apoptotic cell death. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising anti-cancer agent.

References

Gallium Maltolate as an Iron Mimetic: A Technical Guide on its Biological Role and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Gallium (Ga³⁺), a trivalent metal ion, has garnered significant attention in the medical field due to its ability to function as a mimetic of ferric iron (Fe³⁺). This chemical similarity allows gallium compounds, particularly the orally bioavailable gallium maltolate, to act as a "Trojan horse" in biological systems. By competitively inhibiting iron-dependent pathways crucial for cellular proliferation, this compound presents a promising therapeutic strategy against iron-avid pathologies, including a range of cancers and microbial infections. This technical guide provides a detailed examination of this compound's core mechanism of action, supported by quantitative data, experimental methodologies, and visual pathway and workflow diagrams to facilitate a comprehensive understanding for research and development professionals.

The Core Mechanism: Gallium's Iron Mimicry

The therapeutic efficacy of gallium is rooted in its chemical similarities to ferric iron. Both Ga³⁺ and Fe³⁺ possess a near-identical ionic radius and charge density, enabling gallium to bind to key iron transport proteins, most notably transferrin, with high affinity.[1][2] Once bound to transferrin, the gallium-transferrin complex is recognized by transferrin receptors (TfR1), which are frequently overexpressed on the surface of rapidly proliferating cells like cancer cells.[1] This facilitates the uptake of gallium into the cell via endocytosis.

Crucially, unlike iron, gallium is redox-inactive under physiological conditions; it cannot be reduced to the divalent (Ga²⁺) state. This inability to participate in electron transfer reactions is the cornerstone of its disruptive function. Gallium effectively replaces iron in the active sites of essential enzymes but fails to perform the necessary redox cycling, rendering these enzymes inactive.

Inhibition of Ribonucleotide Reductase

A primary target of gallium is ribonucleotide reductase (RNR), an iron-dependent enzyme that is indispensable for DNA synthesis and repair.[3] RNR catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. The enzyme's activity relies on a di-iron center to maintain a critical tyrosyl radical. When gallium displaces iron within this catalytic subunit, the enzyme is inactivated, leading to a halt in DNA replication, cell cycle arrest, and ultimately, apoptosis.[3]

Gallium_Signaling_Pathway cluster_uptake Cellular Uptake cluster_action Intracellular Action GaM This compound Ga_Tf Ga-Transferrin Complex GaM->Ga_Tf binds Tf Apo-Transferrin Tf->Ga_Tf TfR1 Transferrin Receptor 1 (TfR1) Ga_Tf->TfR1 binds Endosome Endosome TfR1->Endosome Internalization Ga3 Intracellular Ga³⁺ Endosome->Ga3 pH-mediated release RNR Ribonucleotide Reductase (RNR) Ga3->RNR Replaces Fe³⁺ Inactivates Enzyme DNA_Synth DNA Synthesis RNR->DNA_Synth catalyzes Cell_Arrest Cell Cycle Arrest & Apoptosis DNA_Synth->Cell_Arrest inhibition leads to

Caption: Mechanism of this compound uptake and inhibition of ribonucleotide reductase.

Quantitative Data on Biological Activity

The potency of this compound has been evaluated across various cancer cell lines and bacterial species. The following table summarizes key quantitative data, including half-maximal inhibitory concentrations (IC₅₀) and binding constants.

ParameterOrganism / Cell LineValueIncubation TimeReference
IC₅₀ T-cell Lymphoma (CCRF-CEM)29 µM72 hours[4]
IC₅₀ GaN-Resistant T-cell Lymphoma70 µM72 hours[4]
IC₅₀ Mantle Cell Lymphoma (HBL2, JVM2, etc.)15 - 30 µM72 hours[4]
IC₅₀ p53 wild-type Lymphoma (TK-6)18 µM72 hours[4]
IC₅₀ p53 null Lymphoma (NH-32)40 µM72 hours[4]
IC₅₀ Hepatocellular Carcinoma (HCC) lines25 - 35 µM6 days[3]
IC₅₀ Breast Cancer (MDA-MB-231)90 µM-[5]
IC₅₀ Pseudomonas aeruginosa1.52 µg/mL (G1), 0.65 µg/mL (G6)¹22-24 hours[6][7]
Binding Constant (log K) Gallium to Transferrin (Site 1)log K₁ = 20.3-[8]
Binding Constant (log K) Gallium to Transferrin (Site 2)log K₂ = 19.3-[8]
¹ Values for gallium-flavonoid compounds, demonstrating high potency against P. aeruginosa.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Materials:

  • 96-well flat-bottom microtiter plates

  • Cell line of interest in appropriate culture medium

  • This compound stock solution (e.g., in DMSO or water)

  • MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS), filtered through a 0.2 µm filter.[9]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at ~570 nm.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10]

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9][11] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[10] A reference wavelength of >650 nm can be used to reduce background noise.[10]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the untreated control cells.

MTT_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h (Cell Adhesion) Seed_Cells->Incubate_24h Add_GaM Add serial dilutions of This compound Incubate_24h->Add_GaM Incubate_Treatment Incubate for Treatment Period (e.g., 72h) Add_GaM->Incubate_Treatment Add_MTT Add MTT Reagent to each well Incubate_Treatment->Add_MTT Incubate_4h Incubate 2-4h (Formazan Formation) Add_MTT->Incubate_4h Add_Solvent Add Solubilization Solution Incubate_4h->Add_Solvent Read_Absorbance Read Absorbance (~570 nm) Add_Solvent->Read_Absorbance End End Read_Absorbance->End

Caption: Experimental workflow for the MTT cell viability assay.

Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial strain of interest (e.g., P. aeruginosa)

  • Appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • This compound stock solution

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Spectrophotometer or microplate reader (for OD₆₀₀ measurement)

Procedure:

  • Prepare Plates: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[12]

  • Serial Dilution: Add 100 µL of a 2x concentrated this compound solution to the first column of wells. Perform a twofold serial dilution by transferring 100 µL from each well to the next across the plate. Discard the final 100 µL from the last dilution column.[12] This creates a gradient of compound concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from an 18-24 hour culture. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, then dilute it in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Inoculate each well (except for a sterility control well) with 100 µL of the standardized bacterial inoculum. The final volume in each well will be 200 µL.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative/sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀).

MIC_Workflow Start Start Prep_Plates Dispense 100µL broth into 96-well plate Start->Prep_Plates Serial_Dilute Perform 2-fold serial dilution of this compound Prep_Plates->Serial_Dilute Inoculate_Wells Inoculate wells with bacterial suspension Serial_Dilute->Inoculate_Wells Prep_Inoculum Prepare standardized bacterial inoculum (~5x10⁵ CFU/mL) Prep_Inoculum->Inoculate_Wells Incubate_24h Incubate at 37°C for 18-24h Inoculate_Wells->Incubate_24h Determine_MIC Determine MIC (Visual or OD₆₀₀ reading) Incubate_24h->Determine_MIC End End Determine_MIC->End

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion and Future Outlook

This compound's function as an iron mimetic provides a robust and targeted mechanism for disrupting the proliferation of iron-dependent cells and pathogens. Its ability to inhibit ribonucleotide reductase, a critical chokepoint in DNA synthesis, underpins its broad-spectrum potential as both an anticancer and antimicrobial agent. The quantitative data demonstrate its potency at clinically relevant concentrations, and established protocols allow for reliable in vitro evaluation. Future research will continue to explore its efficacy in clinical settings, potential for combination therapies, and the full spectrum of its interactions with cellular iron metabolism. For drug development professionals, this compound represents a validated therapeutic concept with significant potential for addressing unmet needs in oncology and infectious disease.

References

Preclinical Anticancer Properties of Gallium Maltolate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallium maltolate, an orally bioavailable gallium compound, has demonstrated significant preclinical anticancer activity across a range of malignancies. This technical guide provides a comprehensive overview of the preclinical data supporting the anticancer properties of this compound, with a focus on its mechanism of action, in vitro cytotoxicity, and in vivo efficacy. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized in tabular format for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's biological effects and the preclinical research process.

Introduction

Gallium compounds have been investigated for their anticancer properties for several decades, with gallium nitrate (B79036) showing clinical activity in non-Hodgkin's lymphoma and bladder cancer.[1] The therapeutic potential of gallium is largely attributed to its ability to act as an iron (Fe³⁺) mimetic, thereby disrupting the iron-dependent metabolic processes that are crucial for rapidly proliferating cancer cells.[1][2] this compound was developed to offer improved oral bioavailability compared to earlier gallium salts, potentially expanding its therapeutic applications.[2] This document synthesizes the key findings from preclinical studies to serve as a technical resource for the oncology research and drug development community.

Mechanism of Action

The primary anticancer mechanism of this compound revolves around its interference with iron metabolism, which in turn affects several critical cellular processes essential for tumor growth and survival.

Iron Mimicry and Disruption of Iron Homeostasis

Gallium (Ga³⁺) shares similar physicochemical properties with ferric iron (Fe³⁺), allowing it to bind to the iron transport protein transferrin in the circulation.[1][2] Cancer cells, which often overexpress transferrin receptors (TfR1) to meet their high demand for iron, readily take up the gallium-transferrin complex.[2][3] Once inside the cell, gallium disrupts iron homeostasis by interfering with cellular iron uptake and utilization.[4][5]

Inhibition of Ribonucleotide Reductase

A key molecular target of gallium is the iron-dependent enzyme ribonucleotide reductase (RR).[1][2][6] This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis and repair.[1][2] By displacing the essential iron cofactor in the M2 subunit of ribonucleotide reductase, gallium inhibits the enzyme's activity, leading to a depletion of the deoxyribonucleotide pool, cell cycle arrest, and ultimately, inhibition of cell proliferation.[5][6][7]

Induction of Apoptosis and Disruption of Mitochondrial Function

Preclinical studies have shown that this compound induces apoptosis in cancer cells.[4][6][7] This programmed cell death is triggered, in part, through the mitochondrial pathway.[8] this compound has been shown to disrupt mitochondrial function, leading to a decrease in cellular oxygen consumption and an increase in reactive oxygen species (ROS), which can further contribute to apoptotic cell death.[8][9]

Gallium_Maltolate_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ga-Tf Complex Ga-Tf Complex This compound->Ga-Tf Complex Binds to Transferrin Transferrin (Tf) Transferrin (Tf) Transferrin (Tf)->Ga-Tf Complex TfR1 Transferrin Receptor 1 (TfR1) Ga-Tf Complex->TfR1 Binds to TfR1 Fe-Tf Complex Fe-Tf Complex Fe-Tf Complex->TfR1 Competitive Inhibition Intracellular Ga Intracellular Ga TfR1->Intracellular Ga Internalization RNR Ribonucleotide Reductase (RR) Intracellular Ga->RNR Inhibits Mitochondria Mitochondria Intracellular Ga->Mitochondria Disrupts Function DNA_Synthesis DNA Synthesis & Repair RNR->DNA_Synthesis Cell_Proliferation Cell Proliferation RNR->Cell_Proliferation Inhibition leads to Apoptosis Apoptosis Mitochondria->Apoptosis Induces DNA_Synthesis->Cell_Proliferation Apoptosis->Cell_Proliferation Inhibition of

Caption: Mechanism of action of this compound.

In Vitro Anticancer Activity

This compound has demonstrated potent cytotoxic effects against a variety of cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized in the table below.

Cell LineCancer TypeIC50 (µM) of this compoundExposure TimeReference(s)
Hepatocellular Carcinoma
HepG2Hepatocellular Carcinoma25-356 days[6][7][10]
Huh7Hepatocellular Carcinoma25-356 days[6][7][10]
PLC/PRF/5Hepatocellular Carcinoma25-356 days[6][7][10]
SNU-449Hepatocellular Carcinoma25-356 days[6][7][10]
Lymphoma
CCRF-CEMT-cell Lymphoma2972 hours[4]
CCRF-CEM (GaN-resistant)T-cell Lymphoma7072 hours[4]
HBL2Mantle Cell Lymphoma15-3072 hours[4]
JVM2Mantle Cell Lymphoma15-3072 hours[4]
Z138CMantle Cell Lymphoma15-3072 hours[4]
GrantaMantle Cell Lymphoma15-3072 hours[4]
TK-6 (p53 wt)B-cell Lymphoma1872 hours[4]
NH-32 (p53 null)B-cell Lymphoma4072 hours[4]
WTK-1 (p53 mutant)B-cell Lymphoma4572 hours[4]
Glioblastoma
D54Glioblastoma~50 (inhibited growth by <10% at 24h)24 hours[9]
U-87 MGGlioblastomaNot explicitly stated, but showed dose-dependent inhibition.Not specified[5]
Breast Cancer
MDA-MB-231Triple-Negative Breast Cancer90Short incubation[11]
MDA-MB-231Triple-Negative Breast Cancer>150Long incubation[11]

In Vivo Anticancer Efficacy

The antitumor effects of this compound have been evaluated in several preclinical animal models, most notably in glioblastoma.

Glioblastoma Xenograft Models

In a rat orthotopic xenograft model using U-87 MG glioblastoma cells, intravenously administered this compound (50 mg/kg/day for 10 days) significantly retarded the growth of brain tumors compared to untreated controls (p=0.0159).[5] In a model of treatment-resistant glioblastoma, daily oral administration of this compound (50 mg/kg) led to a significant survival benefit, with a median overall survival of 56 days in the treated group compared to 30 days in the control group (P < 0.001).[12] The tumor growth rate was also significantly suppressed (5.76 mm³/week in treated animals vs. 23.56 mm³/week in untreated animals, P < 0.001).[12][13]

Animal ModelCancer TypeTreatment RegimenKey FindingsReference(s)
Athymic rats with U-87 MG orthotopic xenograftsGlioblastoma50 mg/kg/day IV for 10 daysSignificantly retarded tumor growth (p=0.0159). Reduced tumor mitotic figures.[5]
Athymic rats with treatment-resistant U-87 MG orthotopic xenograftsGlioblastoma50 mg/kg/day oralMedian OS: 56 days (treated) vs. 30 days (control) (P < 0.001). Tumor growth rate: 5.76 mm³/week (treated) vs. 23.56 mm³/week (control) (P < 0.001).[12][13]
Athymic rats with recurrent GBM xenograftsGlioblastoma50 mg/kg/day oralMedian disease-specific survival: 49 days (treated) vs. 28 days (control) (p=0.004). Mean weekly tumor growth rate: 78% (treated) vs. 156% (control) (p=0.006).[14]

Pharmacokinetics and Toxicology

Pharmacokinetics

Studies in healthy human volunteers have shown that this compound is orally bioavailable, with an estimated bioavailability of approximately 25-57%.[15][16][17] Following oral administration, the absorption half-life is between 0.8 and 2.0 hours, and the central compartment excretion half-life is 17-21 hours.[15][17] A significant advantage of oral this compound is that the absorbed gallium is predominantly bound to transferrin, which contrasts with intravenous gallium nitrate that can lead to the formation of plasma gallate that is rapidly excreted renally.[15][16][17]

Toxicology

Preclinical toxicology studies in rats and dogs have indicated that orally administered this compound is well-tolerated.[18] In a glioblastoma rat model, daily oral administration of 50 mg/kg this compound did not result in any noted adverse effects on body condition or behavior.[8][13]

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72, or 96 hours).

    • Following incubation, MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[5][19]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Protocol:

    • Cells are treated with this compound or vehicle control.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in Annexin V binding buffer.

    • Fluorescently labeled Annexin V and PI are added to the cell suspension.

    • The cells are incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.[20]

Western Blotting for Protein Expression
  • Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or cell extract.

  • Protocol:

    • Cells are treated with this compound and then lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., transferrin receptor, ribonucleotide reductase M2 subunit).[5][21]

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Tumor Xenograft Model
  • Principle: A human tumor xenograft model is used to study the efficacy of an anticancer agent in a living organism.

  • Protocol (Orthotopic Glioblastoma Model):

    • Human glioblastoma cells (e.g., U-87 MG) are cultured in vitro.

    • Immunocompromised rodents (e.g., athymic nude rats) are anesthetized.

    • A burr hole is drilled in the skull, and a stereotactic apparatus is used to inject the glioblastoma cells into the brain (e.g., the striatum).[12][13]

    • Tumor growth is monitored using non-invasive imaging techniques such as magnetic resonance imaging (MRI).[12][13]

    • Once tumors are established, animals are randomized into treatment and control groups.

    • The treatment group receives this compound (e.g., 50 mg/kg/day orally), while the control group receives a vehicle.[12][13]

    • Tumor volume and animal survival are monitored over time.

Preclinical_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis and Interpretation Cell_Lines Cancer Cell Lines (e.g., Glioblastoma, Lymphoma) Cell_Viability Cell Viability Assays (e.g., MTT) Cell_Lines->Cell_Viability Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Lines->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot, RR Assay) Cell_Lines->Mechanism_Studies IC50 IC50 Determination Cell_Viability->IC50 Apoptosis_Assay->IC50 Conclusion Conclusion on Preclinical Efficacy and Safety Mechanism_Studies->Conclusion Animal_Model Animal Model (e.g., Xenograft in Rats) Treatment Treatment with This compound Animal_Model->Treatment Tumor_Monitoring Tumor Growth Monitoring (e.g., MRI) Treatment->Tumor_Monitoring Efficacy_Endpoint Efficacy Endpoints (Tumor Volume, Survival) Tumor_Monitoring->Efficacy_Endpoint Statistical_Analysis Statistical Analysis of In Vivo Data Efficacy_Endpoint->Statistical_Analysis IC50->Animal_Model Promising results lead to Statistical_Analysis->Conclusion

Caption: A typical preclinical experimental workflow.

Conclusion

The preclinical data for this compound strongly support its potential as an anticancer agent. Its oral bioavailability and favorable safety profile, combined with its unique mechanism of action targeting iron metabolism, make it a compelling candidate for further clinical development. The consistent in vitro cytotoxicity across various cancer cell lines and the significant in vivo efficacy, particularly in challenging models of glioblastoma, highlight the promise of this compound. This technical guide provides a solid foundation of the preclinical evidence for researchers and drug developers interested in advancing gallium-based therapies for cancer.

References

The Resurgence of Gallium: A Technical Guide to its History, Development, and Therapeutic Applications in Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium, a trivalent metal of Group 13, has traversed a remarkable journey in medicine, from its early use in diagnostic imaging to its current investigation as a multifaceted therapeutic agent. Initially overshadowed by other metals in pharmacology, gallium is experiencing a renaissance as researchers uncover its potent anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the history and development of gallium-based compounds, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies underpinning their evaluation.

A Historical Overview: From Discovery to Clinical Application

The story of gallium in medicine begins with its radioactive isotopes. In the mid-20th century, the observation that Gallium-67 (⁶⁷Ga) citrate (B86180) localized in tumors and sites of inflammation led to its development as a diagnostic imaging agent for malignancies, particularly lymphomas, and for detecting abscesses.[1][2] This tumor-localizing property sparked interest in the potential therapeutic applications of non-radioactive gallium.

Early investigations by the National Cancer Institute (NCI) in the United States explored the antineoplastic activity of various metal salts, identifying gallium nitrate (B79036) (Ga(NO₃)₃) as a promising candidate with significant in vivo anti-tumor activity and manageable toxicity in rodent models.[3] This led to its advancement into clinical trials. While its development as a primary anticancer agent was initially slow, gallium nitrate (brand name: Ganite) received FDA approval for the treatment of cancer-related hypercalcemia, a condition characterized by excessive bone resorption.[4] It demonstrated efficacy by inhibiting osteoclast activity and reducing bone breakdown.[4]

Clinical trials further revealed the efficacy of gallium nitrate against specific cancers, most notably non-Hodgkin's lymphoma and advanced bladder cancer, even in patients who had relapsed or were refractory to conventional chemotherapy.[3][5] A key advantage of gallium nitrate is its lack of myelosuppression, a common side effect of traditional chemotherapy, making it a valuable option for patients with low blood counts.[3]

The limitations of intravenous administration and the nephrotoxicity associated with high doses of gallium nitrate spurred the development of a new generation of gallium compounds with improved oral bioavailability and potentially enhanced therapeutic profiles.[6] Among these, gallium maltolate has emerged as a leading candidate, demonstrating superior oral absorption and efficacy in preclinical models.[7][8]

Mechanism of Action: The "Trojan Horse" Strategy

The therapeutic effects of gallium are primarily attributed to its ability to act as an iron (Fe³⁺) mimetic, a concept often referred to as the "Trojan Horse" strategy. Gallium (Ga³⁺) shares similar physicochemical properties with ferric iron (Fe³⁺), including ionic radius and charge. This allows gallium to bind to the iron transport protein transferrin in the circulation and be taken up by cells, particularly rapidly proliferating cancer cells and various microbes that have a high iron requirement.[1][9]

Once inside the cell, gallium disrupts iron-dependent metabolic processes. Unlike iron, gallium is redox-inactive under physiological conditions, meaning it cannot participate in the electron transfer reactions that are crucial for the function of many iron-containing enzymes.[9] The primary molecular target is ribonucleotide reductase (RNR), an iron-dependent enzyme essential for DNA synthesis and repair. By displacing iron in the RNR active site, gallium inhibits its function, leading to a depletion of deoxyribonucleotides and subsequent cell cycle arrest and apoptosis.[1][10]

In addition to RNR inhibition, gallium's interference with iron homeostasis also affects mitochondrial function. Many mitochondrial enzymes involved in cellular respiration contain iron-sulfur clusters, and the disruption of iron availability by gallium can impair their activity, leading to increased production of reactive oxygen species (ROS) and triggering the intrinsic apoptotic pathway.[1][11]

Anticancer Signaling Pathway

The cytotoxic effects of gallium compounds in cancer cells are primarily mediated through the intrinsic apoptotic pathway. The inhibition of ribonucleotide reductase and disruption of mitochondrial function lead to cellular stress, which activates pro-apoptotic proteins of the Bcl-2 family, such as Bax. Activated Bax translocates to the mitochondrial outer membrane, leading to its permeabilization and the release of cytochrome c into the cytosol.[11][12] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Caspase-9 then activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, resulting in apoptosis.[11][13]

Caption: Gallium's anticancer mechanism of action.

Antimicrobial Mechanism

The antimicrobial activity of gallium also relies on the iron-mimicry strategy. Bacteria have a critical requirement for iron for their survival and virulence, and they have evolved sophisticated iron-uptake systems, including the secretion of siderophores, which are high-affinity iron chelators.[14] Gallium can be taken up by these bacterial iron transport systems.[9] Once inside the bacterium, gallium disrupts iron-dependent metabolic pathways, including DNA synthesis and cellular respiration, by inhibiting key iron-containing enzymes.[9][15] This leads to bacteriostatic or bactericidal effects. A significant advantage of this mechanism is that it is less likely to induce resistance, as bacteria would need to alter their essential iron-uptake systems to evade gallium's effects.[15]

Gallium Antimicrobial Mechanism Gallium Antimicrobial Mechanism cluster_bacterium Bacterial Cell Ga3+ Ga³⁺ Fe3+ Fe³⁺ Siderophore Siderophore Siderophore->Ga3+ Binds (competes with Fe³⁺) Siderophore->Fe3+ Uptake_System Iron Uptake System (e.g., Siderophore Receptor) Siderophore->Uptake_System Uptake via Ga_Inside Intracellular Ga³⁺ Uptake_System->Ga_Inside Internalization of Ga³⁺ Enzymes Iron-dependent Enzymes (e.g., RNR, Catalase) Ga_Inside->Enzymes Inhibits Metabolism Metabolic Disruption Enzymes->Metabolism Leads to Growth_Inhibition Bacterial Growth Inhibition/ Death Metabolism->Growth_Inhibition

Caption: Gallium's antimicrobial "Trojan Horse" mechanism.

Anti-inflammatory Properties

The anti-inflammatory effects of gallium compounds are less well-characterized but are also thought to be linked to iron mimicry. Inflammatory cells have high metabolic activity and iron requirements. By interfering with iron homeostasis in these cells, gallium may modulate their function and reduce the production of pro-inflammatory cytokines. Some evidence suggests that gallium may exert its anti-inflammatory effects by modulating signaling pathways such as the NF-κB pathway, although further research is needed to fully elucidate this mechanism.

Quantitative Data on Gallium Compounds

The following tables summarize key quantitative data from preclinical and clinical studies of various gallium-based compounds.

Table 1: In Vitro Cytotoxicity of Gallium Compounds Against Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀ (µM)Reference(s)
Gallium NitrateCCRF-CEMLeukemia>400[3]
Hepatocellular Carcinoma (various)Liver Cancer60 - 250[3]
This compoundCCRF-CEM (Ga-resistant)Leukemia72[3]
Hepatocellular Carcinoma (various)Liver Cancer25 - 35[3]
Tris(8-quinolinolato)gallium(III) (KP46)VariousVariousNot specified[8]
Gallium(III) Carboxylate Complexes8505C, A253, A549, A2780, DLD-1Thyroid, Head & Neck, Lung, Ovarian, ColonHigher antiproliferative effect than Gallium Nitrate[16]
(8-Hydroxyquinoline) Gallium(III) Complex (CP-4)HCT116Colon Cancer1.2 ± 0.3[17]

Table 2: Clinical Efficacy of Gallium Nitrate

IndicationStudy TypeDosageResponse RateReference(s)
Non-Hodgkin's Lymphoma (relapsed/refractory)Phase I/IIContinuous IV infusion43%[18]
Malignant LymphomaSouthwest Oncology Group Study700 mg/m² every 2 weeks18% (Partial Response)[19]
Advanced Bladder Cancer (relapsed)Phase I/IIContinuous IV infusion17% (Partial Response in 4 of 23 patients)[12]
Advanced Bladder CancerNot specified300 mg/m²/day for 5-7 days every 3 weeksSignificant single-agent activity[4]

Table 3: Pharmacokinetics of Gallium Compounds

CompoundAdministrationBioavailabilityHalf-lifeKey FindingsReference(s)
Gallium NitrateIntravenous100%Not specified49-94% urinary excretion in 24h[7][8]
This compoundOral~25-57% (estimated)Absorption: 0.8-2.0h; Central compartment excretion: 17-21hDose-proportional absorption; ~2% urinary excretion in 72h[7][8]
Gallium ChlorideOralPoorNot specifiedOptimal daily dose in lung cancer patients appears to be 400 mg/24h[6]

Table 4: Quantitative Data for Gallium-based Radiopharmaceuticals

RadiopharmaceuticalApplicationQuantitative MetricValueReference(s)
⁶⁸Ga-DOTATATENeuroendocrine Tumor ImagingSensitivity94.16%[20]
Specificity91.89%[20]
⁶⁸Ga-PSMA-11Primary Prostate Cancer DetectionMean SUVmax in high-risk patients17.06 ± 10.93[21]
Mean SUVmax in low/intermediate-risk patients9.5 ± 4.76[21]
Correlation with Gleason ScorePositive correlation[21][22]
Metastatic Castration-Resistant Prostate CancerMedian whole-body tumor SUVmean7.6[23]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly cited in the research of gallium-based compounds.

Synthesis of this compound

Objective: To synthesize tris(3-hydroxy-2-methyl-4H-pyran-4-onato)gallium(III) (this compound).

Materials:

Procedure:

  • Dissolve maltol and the gallium salt in deionized distilled water. For example, add maltol (2.592 g, 20.55 mmol) and 1.37 M GaCl₃ (5.00 mL, 6.85 mmol) to 40 mL of water.[15]

  • The initial solution will be acidic. Adjust the pH of the solution to approximately 8.3 by the gradual addition of NaOH solution while stirring continuously. This will result in a pale yellow solution.[15]

  • Heat the solution to 65-70°C. A precipitate of this compound will begin to form.[15]

  • Continue heating to encourage further precipitation and to reduce the volume of the solution.

  • Cool the mixture to 5°C to maximize the yield of the precipitate.

  • Filter the resulting solid using a Buchner funnel.

  • Wash the collected white microcrystalline powder with acetone to remove any unreacted starting materials and impurities.[15]

  • Dry the final product overnight in vacuo to obtain pure this compound.[15]

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a gallium compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., CCRF-CEM, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Gallium compound stock solution (dissolved in a suitable solvent like DMSO or water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[24]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and determine cell viability (e.g., using trypan blue exclusion). Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.[25][26]

  • Compound Treatment: Prepare serial dilutions of the gallium compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the gallium compound. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.[17]

  • MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[25][26]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[24][25]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to reduce background noise.[24][26]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Radiolabeling of this compound with ⁶⁷Ga

Objective: To prepare ⁶⁷Ga-labeled this compound for biodistribution studies.

Materials:

Procedure:

  • Transfer an acidic solution of ⁶⁷GaCl₃ (e.g., 111 MBq in 2 mL) to a borosilicate vial.

  • Evaporate the solution to dryness under a gentle stream of nitrogen gas at 50-60°C.

  • To the vial containing the dried ⁶⁷Ga, add a solution of sodium maltolate in absolute ethanol (e.g., 50 µL of a 5 mg/mL solution).

  • Add acetate buffer (pH 5.5) to the mixture (e.g., 450 µL).

  • Reflux the mixture at 40°C for 25 minutes to facilitate the complexation of ⁶⁷Ga with maltolate.

  • The final product can be purified and its radiochemical purity assessed using techniques like ITLC or HPLC.

Experimental and Developmental Workflow

The preclinical development of a novel gallium-based anticancer agent typically follows a structured workflow, from initial design and synthesis to in vivo efficacy studies.

Preclinical_Workflow_Gallium_Compound Preclinical Development Workflow for a Novel Gallium Compound cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Evaluation cluster_invivo Phase 3: In Vivo Assessment cluster_lead Phase 4: Lead Optimization & IND Design Compound Design (e.g., Ligand Selection for Ga³⁺) Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Physicochemical Characterization (e.g., NMR, X-ray Crystallography) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT/SRB Assay on Cancer Cell Lines) Characterization->Cytotoxicity IC50 IC₅₀ Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle, RNR activity) IC50->Mechanism Toxicity Acute Toxicity Studies (LD₅₀ in Rodents) Mechanism->Toxicity Pharmacokinetics Pharmacokinetics (PK) & Biodistribution Toxicity->Pharmacokinetics Efficacy Antitumor Efficacy (Xenograft/Orthotopic Animal Models) Pharmacokinetics->Efficacy Efficacy->Design Poor Results Lead_Opt Lead Optimization Efficacy->Lead_Opt Promising Results IND_Enabling IND-Enabling Studies Lead_Opt->IND_Enabling

Caption: Preclinical development workflow for gallium compounds.

Future Directions and Conclusion

The field of gallium-based pharmaceuticals is poised for significant advancement. The development of orally bioavailable compounds like this compound represents a major step towards more convenient and potentially safer therapeutic regimens.[7][8] Ongoing and future research will likely focus on:

  • Combination Therapies: Evaluating the synergistic effects of gallium compounds with existing chemotherapeutics, targeted therapies, and immunotherapies.

  • Novel Formulations: Exploring nanotechnology-based delivery systems to enhance tumor targeting and reduce systemic toxicity.

  • Expanded Indications: Investigating the efficacy of gallium compounds in a broader range of cancers, as well as in various infectious and inflammatory diseases.

  • Mechanism Elucidation: Further delineating the molecular pathways affected by gallium to identify biomarkers for patient selection and to design more effective treatment strategies.

References

An In-depth Technical Guide to the Oral Bioavailability of Gallium Maltolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability of gallium maltolate, a promising therapeutic agent. The document delves into its pharmacokinetic profile, the experimental methodologies used in its evaluation, and the cellular mechanisms governing its absorption and action.

This compound, a coordination complex of trivalent gallium and maltolate, has emerged as a significant improvement over earlier gallium salts like gallium nitrate, primarily due to its enhanced oral bioavailability.[1] This allows for more convenient and sustained administration, broadening its therapeutic potential for various conditions, including cancer and infectious diseases.[1][2] The ability of gallium to mimic ferric iron (Fe3+) is central to its biological activity, enabling it to disrupt iron-dependent metabolic pathways in pathological cells.[1][3]

Quantitative Pharmacokinetic Data

The oral absorption of this compound has been characterized in both human and animal studies. The following tables summarize the key pharmacokinetic parameters, providing a basis for comparison across species and dosing regimens.

Table 1: Pharmacokinetics of Orally Administered this compound in Humans

Parameter100 mg Dose200 mg Dose300 mg Dose500 mg Dose
Absorption Half-life (t½ abs) 0.8 - 2.0 h0.8 - 2.0 h0.8 - 2.0 h0.8 - 2.0 h
Central Compartment Excretion Half-life (t½ elim) 17 - 21 h17 - 21 h17 - 21 h17 - 21 h
Estimated Oral Bioavailability (F) 25 - 57%25 - 57%25 - 57%25 - 57%
Urinary Excretion (72h) ~2% of dose~2% of dose~2% of dose~2% of dose

Data sourced from studies in healthy human volunteers.[4][5][6]

Table 2: Pharmacokinetics of Orally Administered this compound in Animal Models

SpeciesDoseCmax (µg/mL)Tmax (h)Apparent Elimination Half-life (h)
Horse 20 mg/kg0.28 ± 0.093.09 ± 0.4348.82 ± 5.63
Neonatal Foal 20 mg/kg1.079 ± 0.3114.3 ± 2.026.6 ± 11.6
Rat (trGBM model) 50 mg/kg/dayNot ReportedNot ReportedNot Reported

Data for horses and neonatal foals from intragastric administration studies.[7][8][9] The rat study focused on efficacy, with pharmacokinetic parameters not detailed.[10][11]

Experimental Protocols

The following sections detail the methodologies employed in key studies to determine the oral bioavailability and pharmacokinetics of this compound.

Human Pharmacokinetic Study Protocol

  • Study Design: A single-dose, dose-escalation study was conducted in healthy human volunteers.[5]

  • Subjects: Three subjects per dose group (100, 200, 300, and 500 mg of this compound).[4][5]

  • Administration: this compound was administered orally.[5]

  • Sample Collection: Blood samples were collected at various time points post-administration.[2]

  • Analytical Method: Gallium concentrations in plasma were determined using flameless atomic absorption spectrometry.[2]

  • Pharmacokinetic Analysis: Data was analyzed using a two-phase elimination (first-order) model to estimate pharmacokinetic parameters.[5][12]

Equine Pharmacokinetic Study Protocol

  • Study Design: A single-dose pharmacokinetic study.[7]

  • Subjects: Six adult horses.[7]

  • Pre-treatment: Feed was withheld for 12 hours prior to administration.[7]

  • Administration: A single dose of this compound (20 mg/kg) was administered via a nasogastric tube.[7]

  • Sample Collection: Blood samples were collected at multiple time points up to 120 hours post-administration.[7]

  • Analytical Method: Serum gallium concentrations were measured using inductively coupled plasma-mass spectroscopy (ICP-MS).[7]

  • Pharmacokinetic Analysis: Non-compartmental and compartmental analyses were performed on the serum concentration data.[7]

Mechanism of Absorption and Cellular Uptake

The enhanced oral bioavailability of this compound compared to gallium salts is attributed to its stability and charge neutrality at intestinal pH, which prevents the formation of insoluble gallium hydroxide (B78521) species.[2][5] The proposed mechanism of absorption and subsequent cellular uptake is intricately linked to iron metabolism.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_bloodstream Bloodstream GaM This compound (GaM) GaM_in GaM GaM->GaM_in Absorption Ga_ion Ga³⁺ GaM_in->Ga_ion Dissociation Maltolate Maltolate Ga_Tf Gallium-Transferrin (Ga-Tf) Ga_ion->Ga_Tf Binds to Transferrin

Figure 1: Proposed absorption pathway of this compound.

Once absorbed into the bloodstream, gallium rapidly binds to transferrin, the primary iron-transport protein.[13] This gallium-transferrin complex then circulates and is taken up by cells, particularly cancer cells which often overexpress transferrin receptors (TfR1) to meet their high iron demand.[3][13][14]

cluster_bloodstream Bloodstream cluster_cell Target Cell (e.g., Cancer Cell) Ga_Tf Gallium-Transferrin (Ga-Tf) TfR1 Transferrin Receptor 1 (TfR1) Ga_Tf->TfR1 Binding Endosome Endosome TfR1->Endosome Endocytosis Ga_ion Ga³⁺ Endosome->Ga_ion Release of Ga³⁺ RNR Ribonucleotide Reductase Ga_ion->RNR Inhibition Mitochondria Mitochondria Ga_ion->Mitochondria Disruption of Function DNA Synthesis DNA Synthesis RNR->DNA Synthesis Required for Cellular Respiration Cellular Respiration Mitochondria->Cellular Respiration Site of

Figure 2: Cellular uptake and mechanism of action of gallium.

Signaling and Metabolic Pathways Affected by Gallium

Inside the cell, gallium exerts its therapeutic effects by interfering with iron-dependent processes crucial for cell proliferation and survival.[14][15]

  • Inhibition of Ribonucleotide Reductase: Gallium displaces iron in the active site of ribonucleotide reductase, an enzyme essential for DNA synthesis, thereby halting cell division.[3][14][16]

  • Disruption of Mitochondrial Function: Gallium can interfere with iron-sulfur clusters in mitochondrial proteins, leading to impaired cellular respiration and increased oxidative stress.[10][16]

  • Induction of Apoptosis: The disruption of these critical cellular processes can ultimately trigger programmed cell death (apoptosis).[15]

Recent studies in glioblastoma have also pointed to the involvement of other pathways, including the Nrf2-mediated antioxidant response and alterations in zinc homeostasis, following treatment with this compound.[15]

GaM This compound Ga_ion Intracellular Ga³⁺ GaM->Ga_ion RNR Ribonucleotide Reductase Inhibition Ga_ion->RNR Mito Mitochondrial Dysfunction Ga_ion->Mito DNA_syn Decreased DNA Synthesis RNR->DNA_syn ROS Increased Oxidative Stress Mito->ROS Apoptosis Apoptosis DNA_syn->Apoptosis ROS->Apoptosis

Figure 3: Key intracellular signaling consequences of gallium uptake.

Clinical Development and Future Directions

This compound is currently under investigation in clinical trials for various cancers, including glioblastoma multiforme.[17][18][19] Its favorable oral bioavailability and tolerability profile make it a compelling candidate for further development.[18] Ongoing research continues to elucidate the full spectrum of its mechanisms of action and explore its therapeutic potential in a wider range of diseases.[15] The ability to administer an effective dose of gallium orally represents a significant advancement in the clinical application of this therapeutic metal.[13]

References

Gallium Maltolate's Effect on Ribonucleotide Reductase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gallium maltolate, an orally bioavailable gallium compound, has emerged as a promising anti-neoplastic agent. Its mechanism of action is multifaceted, with a primary target being the crucial enzyme for DNA synthesis, ribonucleotide reductase (RR). By acting as an iron mimetic, gallium disrupts iron homeostasis within cancer cells, leading to both direct and indirect inhibition of the iron-dependent M2 subunit of ribonucleotide reductase (RRM2). This inhibition halts the production of deoxyribonucleotides, the building blocks of DNA, thereby impeding DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis. This technical guide provides an in-depth analysis of the interaction between this compound and ribonucleotide reductase, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction

Cancer cells exhibit an elevated requirement for iron to sustain their rapid proliferation and metabolic activities. This dependency on iron makes it a compelling target for therapeutic intervention. Gallium, a semi-metallic element, shares similar physicochemical properties with ferric iron (Fe³⁺), allowing it to function as an iron mimetic.[1] this compound is a coordination complex of gallium(III) with maltolate, which enhances its oral bioavailability compared to simple gallium salts like gallium nitrate (B79036).[1]

The primary anti-proliferative effect of gallium is attributed to its ability to inhibit ribonucleotide reductase, the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs) required for DNA synthesis and repair.[2] This guide will explore the molecular mechanisms of this inhibition, present quantitative data on its cellular effects, and provide detailed methodologies for its investigation.

Mechanism of Action: this compound as a Ribonucleotide Reductase Inhibitor

The inhibitory effect of this compound on ribonucleotide reductase is a dual-pronged attack that leverages the enzyme's dependence on iron.

  • Iron Mimicry and Cellular Uptake: Gallium(III) closely resembles Fe³⁺ in terms of ionic radius and charge. Cancer cells, which often overexpress transferrin receptor 1 (TfR1) to acquire more iron, readily take up gallium bound to transferrin.[1]

  • Indirect Inhibition via Iron Deprivation: Once inside the cell, gallium competes with iron for incorporation into essential iron-containing proteins. By displacing iron, gallium creates a state of functional iron deficiency. The R2 subunit of ribonucleotide reductase (RRM2) contains a di-iron center that is essential for the generation of a tyrosyl free radical, which is critical for the enzyme's catalytic activity. Gallium-induced iron deprivation prevents the proper assembly and function of this di-iron center, leading to an inactive enzyme.[3][4]

  • Direct Inhibition: In addition to causing iron starvation, studies with gallium nitrate have shown that gallium can directly inhibit the activity of ribonucleotide reductase in cell-free assays.[3] This suggests a direct interaction of gallium with the enzyme, further contributing to its inactivation.

The downstream consequences of ribonucleotide reductase inhibition are profound:

  • Depletion of dNTP Pools: A block in ribonucleotide reductase activity leads to a significant decrease in the intracellular concentrations of all four deoxyribonucleoside triphosphates (dATP, dGTP, dCTP, and dTTP).

  • Inhibition of DNA Synthesis: The scarcity of dNTPs stalls DNA replication and compromises the cell's ability to repair DNA damage.

  • Cell Cycle Arrest and Apoptosis: The inability to synthesize DNA triggers cell cycle checkpoints, leading to cell cycle arrest, and ultimately, the induction of programmed cell death (apoptosis).[2]

Signaling Pathway of this compound-Induced Ribonucleotide Reductase Inhibition

cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound Ga-Tf Complex Ga-Tf Complex This compound->Ga-Tf Complex Binds to Transferrin Transferrin Transferrin->Ga-Tf Complex TfR1 Transferrin Receptor 1 Ga-Tf Complex->TfR1 Binds Intracellular Ga Intracellular Ga TfR1->Intracellular Ga Internalization RRM2 RRM2 (Iron-dependent Subunit) Intracellular Ga->RRM2 Direct Inhibition Iron Deprivation Iron Deprivation Intracellular Ga->Iron Deprivation Causes RRM1 RRM1 (Catalytic Subunit) Active RR Active Ribonucleotide Reductase RRM1->Active RR RRM2->Active RR Inactive RR Inactive Ribonucleotide Reductase Active RR->Inactive RR Inhibited by Ga³⁺ dNTPs Deoxyribonucleoside Triphosphates (dNTPs) Active RR->dNTPs Produces Inactive RR->dNTPs Blocks Production rNDPs Ribonucleoside Diphosphates (rNDPs) rNDPs->Active RR Substrate DNA Synthesis & Repair DNA Synthesis & Repair dNTPs->DNA Synthesis & Repair Required for Cell Proliferation Cell Proliferation DNA Synthesis & Repair->Cell Proliferation Enables Apoptosis Apoptosis DNA Synthesis & Repair->Apoptosis Inhibition leads to Iron Deprivation->RRM2 Indirect Inhibition start Start prep_reaction Prepare Reaction Mixture (RR enzyme, buffer, GaM) start->prep_reaction add_substrate Add [³H]-CDP Substrate prep_reaction->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (Boiling) incubate->stop_reaction enzymatic_conversion Convert [³H]-dCDP to [³H]-dCyd (Snake Venom Phosphodiesterase) stop_reaction->enzymatic_conversion separation Separate [³H]-dCyd (Dowex Column) enzymatic_conversion->separation quantification Quantify [³H]-dCyd (Scintillation Counting) separation->quantification analysis Calculate % Inhibition and IC₅₀ quantification->analysis end End analysis->end cluster_molecular Molecular Level cluster_cellular Cellular Level GaM This compound Treatment RR_Assay Ribonucleotide Reductase Activity Assay GaM->RR_Assay Direct Effect Mito_Stress_Test Mitochondrial Function Assay (Seahorse) GaM->Mito_Stress_Test Parallel Effect MTT_Assay Cell Proliferation Assay (MTT) RR_Assay->MTT_Assay Leads to Apoptosis_Assay Apoptosis Assay (Annexin V/PI) MTT_Assay->Apoptosis_Assay Correlates with

References

In vitro cytotoxicity of gallium maltolate in various cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of gallium maltolate (GaM), a promising organometallic compound with significant antineoplastic properties. This compound's mechanism of action is primarily centered on its ability to function as an iron mimetic, thereby disrupting critical iron-dependent processes within cancer cells. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows.

Core Mechanism of Action

Gallium, as a Group IIIa metal, shares physicochemical similarities with ferric iron (Fe³⁺), allowing it to interfere with iron homeostasis in tumor cells, which have a high iron requirement for proliferation.[1][2] this compound, a stable and orally bioavailable form of gallium, is taken up by cancer cells, largely via transferrin receptor-mediated endocytosis.[1][3] Once intracellular, it exerts its cytotoxic effects through several interconnected mechanisms:

  • Disruption of Iron Metabolism: By competing with iron, gallium inhibits iron-dependent enzymes and disrupts cellular iron homeostasis, leading to a state of iron deprivation.[3][4][5]

  • Inhibition of Ribonucleotide Reductase (RR): Gallium directly inhibits the iron-dependent enzyme ribonucleotide reductase, which is crucial for DNA synthesis and repair, thereby halting cell proliferation.[1][4][6]

  • Mitochondrial Dysfunction: A primary target of GaM is the mitochondrion. It inhibits the activity of mitochondrial complex I, a key component of the electron transport chain.[1][2][6][7] This inhibition disrupts cellular respiration, decreases the oxygen consumption rate (OCR), and leads to a significant increase in the production of cytotoxic reactive oxygen species (ROS).[2][6][7]

  • Induction of Apoptosis: The culmination of these insults is the induction of programmed cell death (apoptosis). This compound has been shown to trigger the mitochondrial apoptotic pathway, involving the activation of pro-apoptotic proteins like BAX and the executioner enzyme caspase-3.[1]

  • Lysosomal Involvement: Emerging evidence suggests that lysosomes may also play a role in the cytotoxicity of this compound, potentially being involved in its cellular clearance or accumulation.[1][8][9]

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell viability by 50%. These values vary depending on the cell line, incubation time, and assay method.

Cell LineCell TypeIncubation TimeIC50 (µM)Reference
MDA-MB-231 Human Breast Adenocarcinoma24 hours90[10]
144 hours>150[10]
NIH-3T3 Mouse Embryonic Fibroblast24 hours150[10]
144 hours>150[10]
CHLA-266 Atypical Teratoid Rhabdoid Tumor96 hours6 - 7*[8]
CHLA-200 Pediatric Glioblastoma96 hours25 [8]
SF188 Pediatric Glioblastoma96 hours25[8]
SJ-GBM2 Pediatric Glioblastoma96 hours25**[8]

*Concentration for complete inhibition of colony growth.[8] **Concentration required to induce apoptosis in >50-69% of cells.[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's cytotoxic effects. Below are protocols for key experiments commonly cited in the literature.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[11] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[11]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.[5][12]

  • Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 5 to 150 µM) and incubate for the desired duration (e.g., 24, 72, or 144 hours).[5] Include untreated cells as a control.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well for a final concentration of approximately 0.5 mg/mL.[11][13]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.[12][13]

  • Solubilization: Carefully remove the MTT-containing medium and add 100-130 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[5][12]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.[11] A reference wavelength of >650 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the concentration of this compound to determine the IC50 value.

Cellular respiration and mitochondrial function can be assessed in real-time using extracellular flux analyzers (e.g., Seahorse XF Analyzer), which measure the oxygen consumption rate (OCR).[6][7]

Protocol Outline:

  • Cell Seeding: Seed cells in a specialized Seahorse XF cell culture microplate.

  • Treatment: Incubate cells with this compound at a non-cytotoxic concentration (e.g., 50 µM) for a specified period (e.g., 24 hours) prior to the assay.[6][7]

  • Assay Preparation: Replace the culture medium with a low-buffered assay medium and incubate the cells in a CO₂-free incubator to allow temperature and pH equilibration.

  • Seahorse Analysis: Place the cell culture plate into the Seahorse XF Analyzer. The instrument sequentially injects mitochondrial stress test compounds (oligomycin, FCCP, and a mixture of rotenone/antimycin A) to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Data Interpretation: A decrease in basal OCR and spare respiratory capacity following GaM treatment indicates mitochondrial dysfunction.[3][7]

Apoptosis can be quantified using flow cytometry after staining cells with fluorescently labeled Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a nuclear stain that can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).[8]

Protocol Outline:

  • Cell Treatment: Culture cells with and without this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for approximately 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Visualizations

Gallium_Maltolate_Cytotoxicity_Pathway cluster_extracellular Extracellular GaM This compound (GaM) GaM_Internal GaM_Internal GaM->GaM_Internal Cellular Uptake (Transferrin Receptor)

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-Well Plate start->seed_cells incubate_attach Incubate (24h) for Attachment seed_cells->incubate_attach add_gam Add this compound (Varying Concentrations) incubate_attach->add_gam incubate_treat Incubate (e.g., 24, 72, 144h) add_gam->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (1.5-4h) add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read_plate Measure Absorbance (Microplate Reader) solubilize->read_plate analyze Data Analysis (Calculate % Viability, IC50) read_plate->analyze end End analyze->end

References

An In-depth Technical Guide to Early-Phase Clinical Trials of Gallium Maltolate in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gallium maltolate (GaM) is an orally bioavailable, investigational small molecule compound that is being evaluated for the treatment of various malignancies, with a primary focus on glioblastoma (GBM). Gallium, a semi-metallic element, acts as an iron mimetic. It leverages the high iron dependency of cancer cells to disrupt critical cellular processes, leading to cytostasis and cytotoxicity. Early-phase clinical trials have demonstrated a favorable safety profile and encouraging preliminary efficacy signals in patients with recurrent glioblastoma. This document provides a comprehensive technical overview of the preclinical rationale, mechanism of action, pharmacokinetic profile, and clinical trial data from these initial studies.

Mechanism of Action: The Iron Mimicry "Trojan Horse" Strategy

The antineoplastic activity of this compound is predicated on its ability to mimic ferric iron (Fe³⁺).[1][2] Cancer cells, particularly aggressive types like glioblastoma, exhibit an increased demand for iron to sustain rapid proliferation and metabolic activity.[3] This leads to an overexpression of transferrin receptors (TfR1) on the cell surface to facilitate iron uptake.[1][4]

This compound exploits this dependency through a "Trojan Horse" mechanism:

  • Uptake: Gallium (Ga³⁺), bound to the plasma protein transferrin, is recognized by and transported into cancer cells via the overexpressed transferrin receptors.[1][4][5]

  • Intracellular Disruption: Once inside the cell, gallium does not substitute for iron in vital metabolic functions. Instead, it interferes with iron-dependent enzymatic processes critical for cell survival and replication.[1][2]

  • Key Targets:

    • Ribonucleotide Reductase (RNR) Inhibition: Gallium potently inhibits the iron-dependent enzyme ribonucleotide reductase, which is essential for the synthesis of deoxynucleotides, the building blocks of DNA.[1][3][6] This action halts DNA replication and induces cell cycle arrest.

    • Mitochondrial Function Disruption: GaM impairs mitochondrial respiration and function, likely by interfering with the formation or function of iron-sulfur clusters in mitochondrial complexes.[1][4][6] This further stresses the cancer cell's metabolism, contributing to cell death.

cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell Cytoplasm GaM This compound (Bound to Transferrin) TfR Transferrin Receptor (Overexpressed) GaM->TfR Binding Ga_ion Gallium Ion (Ga³⁺) TfR->Ga_ion Internalization RNR Ribonucleotide Reductase (Iron-Dependent) Ga_ion->RNR Inhibition Mito Mitochondrial Function Ga_ion->Mito Disruption DNA_Synth DNA Synthesis & Replication RNR->DNA_Synth Required for Cell_Death Cell Death Mito->Cell_Death Leads to DNA_Synth->Cell_Death Inhibition leads to

Diagram 1: this compound's "Trojan Horse" Mechanism of Action.

Pharmacokinetics and Oral Bioavailability

A significant advantage of this compound over earlier gallium compounds (e.g., gallium nitrate) is its high oral bioavailability and favorable pharmacokinetic profile.[6] Gallium nitrate (B79036) requires intravenous administration, whereas GaM can be taken orally.[6]

A study in healthy human volunteers provided key pharmacokinetic parameters for single oral doses of GaM.

Table 1: Pharmacokinetic Parameters of Oral this compound in Healthy Volunteers

ParameterValue RangeDescription
Absorption Half-life 0.8 - 2.0 hoursThe time taken for half the drug to be absorbed.
Excretion Half-life 17 - 21 hoursThe time taken for half the drug to be eliminated.
Oral Bioavailability ~25% - 57%Estimated percentage of the drug absorbed orally.

Source: Data compiled from a study on the chemistry and pharmacokinetics of this compound.[7]

The enhanced bioavailability is attributed to the neutral, lipophilic nature of the GaM complex, which allows it to be absorbed more readily from the gastrointestinal tract compared to gallium salts that hydrolyze and precipitate in gut fluids.[8]

Early-Phase Clinical Trial in Recurrent Glioblastoma (NCT04319276)

The most comprehensive data on GaM in oncology comes from a Phase 1 clinical trial focused on patients with relapsed or refractory glioblastoma.[9]

Experimental Protocol
  • Study Design: A prospective, single-center, open-label, single-arm Phase 1 trial employing a standard 3+3 dose-escalation design, followed by a dose-expansion phase.[3][9][10]

  • Primary Objective: To determine the maximum-tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of oral GaM, and to assess its safety and tolerability.[11][12]

  • Secondary Objectives: To evaluate preliminary efficacy through measures such as Progression-Free Survival (PFS) and Overall Survival (OS).[11]

  • Patient Population (Key Inclusion Criteria):

    • Age ≥ 18 years.[10]

    • Histologically confirmed diagnosis of glioblastoma.[10]

    • Recurrence or progression after standard treatment, including radiotherapy and temozolomide.[10]

    • ECOG performance status of 0-2.[10]

    • Adequate bone marrow, hepatic, and renal function.[10]

  • Key Exclusion Criteria:

    • Concurrent use of other cytotoxic chemotherapy.[11][13]

    • Use of oral iron supplements or iron chelators within one week of starting GaM.[9][10][13]

    • History of interstitial lung disease or other severe concurrent medical conditions.[10]

  • Treatment and Dosing:

    • Participants received oral GaM in 28-day cycles.[3]

    • Dose-escalation cohorts were planned at 500 mg, 1,000 mg, and 1,500 mg per day.[3][10]

  • Monitoring and Assessment:

    • Safety monitoring included hepatic, renal, and hematologic function tests, along with iron panels and gallium levels every two weeks.[3]

    • Toxicity was graded using NCI CTCAE criteria.[3]

    • Tumor response was assessed using RANO (Response Assessment in Neuro-Oncology) criteria, with imaging performed every 8 weeks.[13]

cluster_workflow Phase 1 Trial Workflow (NCT04319276) Screening Screening (2-4 weeks) - Eligibility Check - Baseline Scans DoseEsc Dose Escalation Phase (3+3 Design) - 28-day cycles - Dose Levels: 500, 1000, 1500 mg/day - DLT Assessment Screening->DoseEsc Patient Enrollment DoseExp Dose Expansion Phase - Enroll min. 6 patients at RP2D - Further Safety & Efficacy Assessment DoseEsc->DoseExp MTD/RP2D Determined FollowUp Long-Term Follow-up - Monitor PFS & OS - Imaging every 8 weeks DoseExp->FollowUp Treatment Completion or Progression

Diagram 2: Experimental Workflow for the Phase 1 GaM Trial in Glioblastoma.
Results and Data Presentation

The Phase 1 trial successfully met all its primary objectives, demonstrating that oral GaM is safe and well-tolerated in a heavily pretreated patient population.[14][15]

Table 2: Patient Demographics and Disposition (NCT04319276)

MetricValue
Total Patients Enrolled 26
Evaluable for Toxicity 24
Evaluable for Efficacy (prelim.) 22

Source: Data compiled from a press release on the completion of the Phase 1 trial.[14]

Safety and Tolerability:

  • The trial was completed without any significant adverse events or dose-limiting toxicities (DLTs) being observed.[3][14][16]

  • All patients tolerated GaM exceptionally well.[14]

Preliminary Efficacy: While Phase 1 trials are not powered for definitive efficacy analysis, encouraging signals were reported.

Table 3: Preliminary Efficacy Outcomes (NCT04319276)

Efficacy EndpointReported ValueNotes
Median PFS (on treatment) 118 daysData from an initial cohort of 8 evaluable patients.[3][16]
Patients with PFS > 180 days 3 (of 8)From the same initial cohort.[3]
Average Overall Survival ~14 monthsReported for 23 evaluable patients from the start of therapy.[13]

Note: These are preliminary results from a small patient population and should be interpreted with caution.

Future Directions and Regulatory Status

  • Phase 2 Trial: Following the successful completion of the Phase 1 study, preparations are underway to initiate a Phase 2 trial to further evaluate the efficacy of GaM in glioblastoma.[5][14][15]

  • Orphan Drug Designation (ODD): The U.S. Food and Drug Administration (FDA) has granted ODD to this compound for the treatment of both adult and pediatric patients with glioblastoma.[5][10] This designation provides incentives to support the development of drugs for rare diseases.

  • Pediatric Studies: A Phase 1 trial named GABRIEL is planned to evaluate GaM in pediatric patients with recurrent high-grade glioma (rHGG) and atypical teratoid rhabdoid tumor (rATRT).[12] Preclinical studies in pediatric GBM models showed that GaM more than doubled the median overall survival compared to untreated controls.[10][11]

Conclusion

Early-phase clinical trials of oral this compound have established a strong safety profile and provided promising, albeit preliminary, signals of clinical activity in patients with recurrent glioblastoma. Its unique mechanism of action, targeting the iron-dependency of cancer cells, combined with the convenience of oral administration, positions GaM as a compelling candidate for further development. The upcoming Phase 2 trials will be crucial in determining its definitive role in the treatment landscape for glioblastoma and potentially other solid tumors.

References

Methodological & Application

Application Notes and Protocols for Gallium Maltolate in Pediatric Brain Tumor In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of gallium maltolate in preclinical in vivo models of pediatric brain tumors. The information compiled from recent studies offers insights into its mechanism of action, efficacy, and detailed protocols for experimental application.

Introduction

This compound is an orally bioavailable compound that leverages the iron-dependency of rapidly proliferating cancer cells.[1] Gallium, a semi-metallic element, acts as an iron mimetic, disrupting iron homeostasis within tumor cells, which is crucial for their growth and survival.[1][2] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert anti-tumor effects in aggressive brain cancers, including pediatric glioblastoma (GBM) and atypical teratoid rhabdoid tumor (ATRT).[1][3] The FDA has granted orphan drug designation to this compound for the treatment of pediatric GBM, highlighting its potential in this challenging therapeutic area.[4][5]

Mechanism of Action

This compound's anti-neoplastic activity stems from its ability to interfere with iron-dependent cellular processes.[6] Cancer cells, particularly aggressive ones like pediatric brain tumors, have a high iron requirement to support rapid proliferation.[7][8]

Key mechanisms include:

  • Iron Mimicry: Gallium (Ga³⁺), being chemically similar to ferric iron (Fe³⁺), is taken up by tumor cells via transferrin receptors, which are often overexpressed on the surface of glioblastoma cells.[1][9] This "Trojan horse" strategy leads to the intracellular accumulation of gallium.[10]

  • Inhibition of Ribonucleotide Reductase: Once inside the cell, gallium inhibits the iron-dependent enzyme ribonucleotide reductase. This enzyme is critical for DNA synthesis and repair, and its inhibition leads to a halt in cell replication.[1][6][7]

  • Mitochondrial Dysfunction: Gallium can disrupt mitochondrial function by interfering with iron-sulfur clusters in the electron transport chain, leading to increased cellular stress and apoptosis.[1][6][7]

  • Lysosomal Disruption: Studies in pediatric brain tumor cell lines suggest that gallium may be cleared via lysosomes, and its accumulation can lead to lysosomal disruption, releasing gallium into the cytoplasm and contributing to cytotoxicity.[6][10]

GalliumMaltolate_Mechanism GaM This compound (Oral Administration) Bloodstream Bloodstream GaM->Bloodstream Absorption BBB Blood-Brain Barrier Bloodstream->BBB Transport TumorCell Pediatric Brain Tumor Cell BBB->TumorCell Penetration TfR Transferrin Receptor Endocytosis Endocytosis TfR->Endocytosis Uptake Lysosome Lysosome Endocytosis->Lysosome Cytoplasm Cytoplasm Lysosome->Cytoplasm Release of Ga³⁺ RNR Ribonucleotide Reductase (RNR) Cytoplasm->RNR Inhibition Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Disruption DNA_Synthesis DNA Synthesis & Repair RNR->DNA_Synthesis Blocks Apoptosis Apoptosis Mitochondrion->Apoptosis Induces Cell_Replication Cell Replication DNA_Synthesis->Cell_Replication Required for Cell_Replication->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound in pediatric brain tumor cells.

In Vitro Efficacy

In vitro studies on various pediatric glioma cell lines have demonstrated the cytotoxic effects of this compound.

Cell LineTumor TypeIC50 (96h incubation)Reference
SJ-GBM2Glioblastoma100 µM[7][11]
SF188Glioblastoma73.9 µM[7][11]
CHLA-200Glioblastoma48.4 µM[7][11]
CHLA-266ATRT16.3 µM[7][11]
CHLA-02ATRTNot specified[7][11]

ATRT: Atypical Teratoid Rhabdoid Tumor

In Vivo Efficacy

Preclinical studies using orthotopic xenograft models in athymic rats have shown significant survival benefits with oral administration of this compound.

Tumor TypeCell LineAnimal ModelTreatmentMedian Overall Survival (Control)Median Overall Survival (Treated)Reference
GlioblastomaSJ-GBM2Athymic Rat50 mg/kg/day oral GaM21 days49 days[3][8][12]
ATRTNot specifiedAthymic RatOral GaM89 days170 days[3]

Experimental Protocols

The following are detailed protocols for conducting in vivo studies with this compound in pediatric brain tumor models, based on published research.

Cell Culture and Preparation
  • Cell Line: Pediatric glioblastoma cell line SJ-GBM2 is recommended for establishing orthotopic xenografts.

  • Culture Medium: Grow cells in Dulbecco's Modification of Eagle's Medium (DMEM) supplemented with 10% fetal calf serum, 1% penicillin-streptomycin, and 1% nonessential amino acids.

  • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Harvesting: Prior to implantation, harvest cells during their logarithmic growth phase. Dissociate cells using a suitable reagent (e.g., TrypLE), wash with phosphate-buffered saline (PBS), and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁵ cells/µL for injection. Check cell viability using a method like trypan blue exclusion; viability should be >95%.

Orthotopic Xenograft Model Establishment

This protocol describes the stereotactic implantation of pediatric brain tumor cells into the brains of immunocompromised rats.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., SJ-GBM2) Stereotactic_Surgery 4. Stereotactic Implantation (Right Striatum) Cell_Culture->Stereotactic_Surgery Animal_Prep 2. Animal Preparation (Athymic Rat) Anesthesia 3. Anesthesia Animal_Prep->Anesthesia Anesthesia->Stereotactic_Surgery Post_Op 5. Post-Operative Care Stereotactic_Surgery->Post_Op Tumor_Confirmation 6. Tumor Confirmation (MRI, Day 14) Post_Op->Tumor_Confirmation Treatment 7. Treatment Initiation (Oral GaM vs. Vehicle) Tumor_Confirmation->Treatment Monitoring 8. Weekly Monitoring (MRI, Health Status) Treatment->Monitoring Endpoint 9. Endpoint Analysis (Survival, Histology) Monitoring->Endpoint

Caption: Workflow for in vivo studies of this compound in pediatric brain tumors.

  • Animal Model: Male athymic rats (e.g., NIH-RNU) are a suitable model.

  • Anesthesia: Anesthetize the rat using a standard protocol (e.g., isoflurane (B1672236) inhalation, 2-3% for maintenance). Apply ophthalmic lubricant to the eyes to prevent drying.

  • Surgical Preparation: Place the anesthetized rat in a stereotactic frame. Shave and sterilize the scalp with alternating scrubs of povidone-iodine and 70% ethanol.

  • Incision: Make a midline sagittal incision on the scalp to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole over the right striatum. Typical coordinates for the striatum in a rat are approximately +1.0 mm anterior and +3.0 mm lateral to the bregma.

  • Cell Implantation:

    • Load a Hamilton syringe with the prepared cell suspension (e.g., 5 µL containing 5 x 10⁵ cells).

    • Lower the syringe needle through the burr hole to a depth of approximately 4.5-5.0 mm from the dura.

    • Inject the cells slowly over 5-10 minutes to minimize backflow and tissue damage.

    • Leave the needle in place for an additional 5 minutes before slowly retracting it.

  • Closure: Seal the burr hole with bone wax and suture the scalp incision.

  • Post-Operative Care: Administer analgesics as per institutional guidelines. Monitor the animal closely for recovery from anesthesia and for any signs of neurological deficit or distress.

This compound Administration
  • Formulation: Prepare a 50 mg/kg dose of this compound for oral administration. For voluntary ingestion, this can be mixed into a palatable vehicle.[9]

  • Dosing Regimen: Begin daily oral administration upon tumor confirmation by MRI (typically 14 days post-implantation).[8] The control group should receive the vehicle alone.

  • Administration: Ensure consistent daily dosing and monitor the animals for any adverse effects such as weight loss or changes in behavior.

Tumor Growth Monitoring and Endpoint Analysis
  • MRI Imaging:

    • Perform weekly MRI scans starting two weeks after cell implantation to monitor tumor growth.[8]

    • High-field MRI (e.g., 9.4T) is recommended for detailed anatomical imaging.[13]

    • Acquire T2-weighted and contrast-enhanced T1-weighted images to assess tumor volume and characteristics.

  • Endpoint Criteria: Euthanize animals based on predefined endpoint criteria, such as significant weight loss (>20%), severe neurological symptoms, or when the tumor reaches a predetermined maximum size, in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Survival Analysis: Record the date of euthanasia for each animal and use this data to generate Kaplan-Meier survival curves.

  • Histological Analysis:

    • At the endpoint, perfuse the animals with saline followed by 4% paraformaldehyde.

    • Excise the brain and post-fix in 4% paraformaldehyde before embedding in paraffin.

    • Section the brain tissue and perform Hematoxylin and Eosin (H&E) staining to assess tumor morphology.

    • Conduct immunohistochemistry (IHC) for relevant biomarkers, such as:

      • MIB-1 (Ki-67): To assess cell proliferation.[12][13]

      • Transferrin Receptor and H-ferritin: To evaluate the impact on iron metabolism pathways.[8][12]

      • Vascular markers (e.g., von Willebrand Factor): To assess effects on angiogenesis.[13]

Conclusion

This compound demonstrates significant preclinical efficacy in pediatric brain tumor models by targeting the tumors' high iron dependency.[3][7] The provided protocols offer a framework for researchers to further investigate the therapeutic potential of this promising agent in vivo. These studies are crucial for advancing the development of novel and more effective treatments for children with devastating brain tumors.

References

Gallium Maltolate: Application Notes and Protocols for Hepatocellular Carcinoma Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium maltolate, an orally bioavailable gallium compound, has emerged as a promising therapeutic agent in the study of hepatocellular carcinoma (HCC).[1][2] Gallium, acting as a non-functional mimic of ferric iron (Fe³⁺), disrupts iron-dependent cellular processes crucial for cancer cell proliferation.[3][4][5] Notably, HCC is often characterized by a high avidity for gallium, suggesting a potential therapeutic window.[1][3] These application notes provide a comprehensive overview of the use of this compound in HCC research, including its mechanism of action, quantitative data from in vitro studies, and detailed experimental protocols.

Mechanism of Action

The primary anticancer mechanism of this compound stems from its ability to interfere with iron metabolism.[3][6] Cancer cells, including HCC cells, have a high requirement for iron to support rapid proliferation and DNA synthesis.[3][6] Gallium, with its similar ionic radius and chemical properties to Fe³⁺, is taken up by cancer cells through transferrin receptors, which are often overexpressed on their surface.[6][7]

Once inside the cell, gallium disrupts iron-dependent pathways through several mechanisms:

  • Inhibition of Ribonucleotide Reductase: Gallium directly inhibits the iron-dependent enzyme ribonucleotide reductase.[3][6] This enzyme is essential for the conversion of ribonucleotides to deoxyribonucleotides, a critical step in DNA synthesis and repair.[3][6] By inhibiting this enzyme, gallium effectively halts cell division.[3]

  • Disruption of Mitochondrial Function: Gallium can interfere with mitochondrial respiration by affecting iron-sulfur cluster formation within the mitochondrial electron transport chain.[6] This leads to increased oxidative stress and can trigger apoptosis.

  • Induction of Apoptosis: In vitro studies have demonstrated that this compound can induce apoptosis in HCC cell lines.[2]

Quantitative Data

The following table summarizes the in vitro antiproliferative activity of this compound in various HCC cell lines.

Cell LineCompoundIC50 Value (µM)Exposure TimeReference
Four HCC Cell Lines (unspecified)This compound25 - 356 days[2]
Four HCC Cell Lines (unspecified)Gallium Nitrate60 - 2506 days[2]

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in HCC research. These protocols are based on methodologies reported in the literature, and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (SRB Assay)

This protocol is adapted from standard sulforhodamine B (SRB) assay procedures to determine the cytotoxic effects of this compound on HCC cells.

Materials:

  • HCC cell lines (e.g., HepG2, Huh7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCC cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for the desired exposure time (e.g., 72 hours). Include a vehicle control (e.g., DMSO or sterile water).

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining and Solubilization: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in HCC cells treated with this compound using flow cytometry.

Materials:

  • HCC cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed HCC cells in 6-well plates and treat with this compound at a concentration known to induce apoptosis (e.g., 30 µM) for the specified duration (e.g., 6 days).[2]

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for Ribonucleotide Reductase Subunit M2 (RRM2)

This protocol, adapted from studies on glioblastoma, can be used to assess the effect of this compound on the expression of RRM2 in HCC cells.[8]

Materials:

  • HCC cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibody against RRM2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Procedure:

  • Protein Extraction: Treat HCC cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with the primary antibody against RRM2, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Gallium_Maltolate_Mechanism cluster_extracellular Extracellular Space cluster_cell Hepatocellular Carcinoma Cell GaM This compound (GaM) Ga_ion Gallium (Ga³⁺) GaM->Ga_ion Dissociation Tf Transferrin (Tf) Ga_Tf Ga-Tf Complex TfR Transferrin Receptor (TfR) Ga_Tf->TfR Binding & Internalization TfR->Ga_ion Release RNR Ribonucleotide Reductase (RNR) Ga_ion->RNR Inhibition Mitochondria Mitochondria Ga_ion->Mitochondria Disruption DNA_syn DNA Synthesis RNR->DNA_syn Required for Cell_Proliferation Cell Proliferation Cell Proliferation Cell Proliferation DNA_syn->Cell Proliferation Leads to Apoptosis Apoptosis Mitochondria->Apoptosis Induces Ga_ionTf Ga_ionTf Ga_ionTf->Ga_Tf

Caption: Mechanism of action of this compound in HCC.

Experimental_Workflow cluster_invitro In Vitro Studies HCC_cells HCC Cell Lines GaM_treat This compound Treatment HCC_cells->GaM_treat Viability Cell Viability Assay (SRB) GaM_treat->Viability Apoptosis_assay Apoptosis Assay (Annexin V/PI) GaM_treat->Apoptosis_assay WB Western Blot (RRM2) GaM_treat->WB IC50 IC50 Determination Viability->IC50 Apoptosis_quant Quantification of Apoptosis Apoptosis_assay->Apoptosis_quant RRM2_exp RRM2 Expression Analysis WB->RRM2_exp

Caption: In vitro experimental workflow for this compound in HCC.

Conclusion

This compound presents a compelling avenue for the development of novel therapeutics for hepatocellular carcinoma. Its mechanism of action, centered on the disruption of iron metabolism, offers a targeted approach against the proliferative machinery of cancer cells. The provided protocols and data serve as a foundational resource for researchers to further investigate the potential of this compound in preclinical and clinical settings. Further research into in vivo efficacy, drug delivery systems, and combination therapies is warranted to fully elucidate the therapeutic utility of this compound in the management of HCC.

References

Gallium Maltolate: A Novel Probe for Interrogating Iron Metabolism in the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium maltolate (GaM) is an orally bioavailable gallium compound that acts as a potent disruptor of iron metabolism in cancer cells. Due to its chemical similarity to ferric iron (Fe³⁺), gallium (Ga³⁺) is taken up by tumor cells through iron transport mechanisms, primarily the transferrin receptor 1 (TfR1), which is often overexpressed in malignant tissues.[1][2] Once inside the cell, gallium interferes with iron-dependent enzymatic processes crucial for tumor growth and survival, making it a valuable tool for studying the intricate role of iron in the tumor microenvironment. These application notes provide a comprehensive overview of the use of this compound in cancer research, including its mechanism of action, quantitative data on its effects, and detailed protocols for key in vitro experiments.

Mechanism of Action

This compound's anti-cancer activity stems from its ability to act as an iron mimetic.[3] Tumor cells, with their high proliferative rate, have an elevated demand for iron, which is a critical cofactor for enzymes involved in DNA synthesis and cellular respiration. GaM exploits this dependency through a multi-pronged attack:

  • Competitive Uptake: Gallium, bound to transferrin, competes with iron for uptake via the transferrin receptor 1 (TfR1), which is highly expressed on the surface of many cancer cells, including glioblastoma.[1][2][3]

  • Inhibition of Ribonucleotide Reductase (RNR): Gallium directly inhibits the activity of the iron-dependent enzyme ribonucleotide reductase (RNR), which is essential for the conversion of ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[1][3]

  • Disruption of Mitochondrial Function: GaM impairs mitochondrial respiration by interfering with iron-sulfur cluster-containing proteins within the electron transport chain, leading to decreased oxygen consumption and increased production of reactive oxygen species (ROS).[4][5]

  • Induction of Apoptosis: By disrupting these critical cellular processes, this compound can trigger programmed cell death (apoptosis) in cancer cells.[6]

Quantitative Data

The following tables summarize the quantitative effects of this compound on various cancer cell lines, providing researchers with key data points for experimental design.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Citation
SJ-GBM2Pediatric Glioblastoma96100[6]
SF188Pediatric Glioblastoma9673.9[6]
CHLA-200Pediatric Glioblastoma9648.4[6]
CHLA-266Atypical Teratoid Rhabdoid Tumor (ATRT)9616.3[6]

Table 2: Effects of this compound on Cellular Processes in Glioblastoma Cells

ParameterCell LineGaM Concentration (µM)Incubation Time (h)Observed EffectCitation
Cellular Oxygen Consumption RateGlioblastoma502444% inhibition[5]
Reactive Oxygen Species (ROS) ProductionGlioblastoma50242.9-fold increase[5]
Transferrin Receptor 1 (TfR1) ExpressionU-87 MG and D545024Upregulation[1]
Ribonucleotide Reductase M2 (RRM2) ActivityU-87 MGNot specified24Inhibition[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures described, the following diagrams are provided in DOT language.

Gallium_Maltolate_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular GaM This compound (GaM) Tf Transferrin (Tf) GaM->Tf Binds to Tf_GaM Tf-GaM Complex Tf->Tf_GaM TfR1 Transferrin Receptor 1 (TfR1) Tf_GaM->TfR1 Binds to Ga3_plus Ga³⁺ TfR1->Ga3_plus Internalization RNR Ribonucleotide Reductase (RNR) Ga3_plus->RNR Inhibits Mitochondrion Mitochondrion Ga3_plus->Mitochondrion Disrupts DNA_synth DNA Synthesis & Repair RNR->DNA_synth Blocks Apoptosis Apoptosis DNA_synth->Apoptosis Induces ETC Electron Transport Chain Mitochondrion->ETC Inhibits ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS ROS->Apoptosis Induces Experimental_Workflow_MTT_Assay start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells add_gam Add varying concentrations of this compound seed_cells->add_gam incubate1 Incubate for desired time (e.g., 24, 48, 72h) add_gam->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 1-4 hours add_mtt->incubate2 solubilize Add solubilization buffer to dissolve formazan (B1609692) crystals incubate2->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Analyze data and calculate IC50 values read_absorbance->analyze end End analyze->end

References

Investigating the Anti-Proliferative Activity of Gallium Maltolate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium maltolate, an orally bioavailable gallium compound, has emerged as a promising anti-neoplastic agent. Its mechanism of action is primarily centered on its ability to mimic ferric iron (Fe³⁺), thereby disrupting iron-dependent metabolic processes that are crucial for the rapid proliferation of cancer cells. This document provides detailed application notes and experimental protocols for investigating the anti-proliferative effects of this compound, intended to guide researchers in the fields of oncology and drug development.

Mechanism of Action Overview

This compound exerts its anti-proliferative effects through a multi-faceted approach:

  • Iron Mimicry and Disruption of Iron Homeostasis: Gallium (Ga³⁺) shares similar physicochemical properties with Fe³⁺, allowing it to be taken up by cancer cells through transferrin receptors, which are often overexpressed in malignant tissues.[1][2] Once inside the cell, gallium interferes with iron-dependent pathways. This disruption of iron homeostasis is a key mechanism of its anti-cancer activity.[1][3]

  • Inhibition of Ribonucleotide Reductase: A crucial enzyme for DNA synthesis and repair, ribonucleotide reductase is iron-dependent. By displacing iron, this compound inhibits the activity of this enzyme, leading to cell cycle arrest and the suppression of tumor growth.[1][3]

  • Mitochondrial Dysfunction: this compound has been shown to impair mitochondrial function by interfering with iron-sulfur cluster formation, which is essential for the electron transport chain. This leads to increased production of reactive oxygen species (ROS) and the induction of apoptosis.[1][4]

  • Induction of Apoptosis: Treatment with this compound has been demonstrated to induce programmed cell death (apoptosis) in various cancer cell lines. This is often mediated through the mitochondrial pathway, involving the activation of pro-apoptotic proteins like BAX and caspases.[2]

Data Presentation: In Vitro Anti-Proliferative Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines, providing a quantitative measure of its anti-proliferative potency.

Cell LineCancer TypeIC₅₀ (µM)Incubation Time
Hepatocellular Carcinoma
Various HCC cell linesHepatocellular Carcinoma25 - 356 days
Glioblastoma
U-87 MGGlioblastomaVaries5 days
D54GlioblastomaVaries5 days
Lymphoma
CCRF-CEMT-cell Lymphoma2972 hours
CCRF-CEM (GaN-resistant)T-cell Lymphoma7072 hours
HBL2Mantle Cell Lymphoma15 - 3072 hours
JVM2Mantle Cell Lymphoma15 - 3072 hours
Z138CMantle Cell Lymphoma15 - 3072 hours
GrantaMantle Cell Lymphoma15 - 3072 hours
TK-6 (p53 wt)Lymphoma1872 hours
NH-32 (p53 null)Lymphoma4072 hours
WTK-1 (p53 mutant)Lymphoma4572 hours
Breast Cancer
MDA-MB-231Triple-Negative Breast Cancer90Short incubation
MDA-MB-231Triple-Negative Breast Cancer>150Long incubation

Mandatory Visualizations

Gallium_Maltolate_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space GaM This compound Ga-Tf Ga-Transferrin Complex GaM->Ga-Tf binds Tf Transferrin Tf->Ga-Tf TfR1 Transferrin Receptor 1 Ga-Tf->TfR1 binds Endosome Endosome TfR1->Endosome endocytosis Ga Gallium (Ga³⁺) Endosome->Ga release RNR Ribonucleotide Reductase Ga->RNR inhibits Mitochondrion Mitochondrion Ga->Mitochondrion targets DNA_Synthesis DNA Synthesis & Repair RNR->DNA_Synthesis required for Apoptosis Apoptosis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation leads to FeS_Cluster Fe-S Cluster Formation Mitochondrion->FeS_Cluster disrupts ETC Electron Transport Chain FeS_Cluster->ETC impairs ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS generates ROS->Apoptosis induces

Caption: Mechanism of action of this compound.

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells treat_cells Treat cells with This compound seed_cells->treat_cells incubate1 Incubate for desired time period treat_cells->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours (formazan formation) add_mtt->incubate2 solubilize Add solubilization buffer to dissolve formazan (B1609692) incubate2->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Analyze data and calculate cell viability measure->analyze end End analyze->end

Caption: Experimental workflow for the MTT cell viability assay.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound solutions.

    • Include wells with vehicle control (medium with the same concentration of solvent used for the drug stock) and untreated control (medium only).

  • Incubation:

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT reagent only) from the absorbance of the experimental wells.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound, by detecting the externalization of phosphatidylserine (B164497) (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).

Materials:

  • This compound

  • Cancer cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time. Include an untreated control.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells. For adherent cells, gently wash with PBS and detach using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.

  • Data Interpretation:

    • Annexin V-negative / PI-negative (Lower Left Quadrant): Live cells

    • Annexin V-positive / PI-negative (Lower Right Quadrant): Early apoptotic cells

    • Annexin V-positive / PI-positive (Upper Right Quadrant): Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive (Upper Left Quadrant): Necrotic cells

Signaling Pathway Analysis: Western Blotting

This protocol provides a general framework for analyzing the expression and phosphorylation status of key proteins in signaling pathways affected by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Cell culture dishes

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, TfR1, Ferritin, β-actin)

  • HRP-conjugated secondary antibodies

  • Tris-buffered saline with Tween 20 (TBST)

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound as described previously.

    • Wash cells with cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes.

    • Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10-15 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the target protein bands to a loading control (e.g., β-actin).

References

Application Notes and Protocols: Gallium Maltolate as a Potential Therapeutic for Treatment-Resistant Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Gallium Maltolate (GaM) as a promising therapeutic agent for treatment-resistant cancers, with a particular focus on glioblastoma (GBM). It includes a summary of its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols.

Introduction and Mechanism of Action

This compound is an orally bioavailable compound that leverages the dependency of cancer cells on iron for proliferation.[1] Gallium, a semi-metallic element, acts as an iron mimetic (Fe³⁺).[1][2] Due to their similar ionic radius and chemical properties, cancer cells readily take up gallium via transferrin receptors, which are often overexpressed on their surface.[1][2] However, unlike iron, gallium is redox-inactive and cannot participate in essential biological processes.[1]

The anti-neoplastic effects of GaM are primarily attributed to the following mechanisms:

  • Disruption of Iron Metabolism: By competing with iron, gallium disrupts cellular iron homeostasis.[3][4]

  • Inhibition of Ribonucleotide Reductase: Gallium inhibits the iron-dependent enzyme ribonucleotide reductase, which is crucial for DNA synthesis and repair, thereby halting cell replication.[2][3][5]

  • Impairment of Mitochondrial Function: GaM has been shown to block mitochondrial complex I activity, leading to decreased cellular oxygen consumption and increased production of reactive oxygen species (ROS), ultimately triggering apoptosis.[2][3][5]

Preclinical studies have demonstrated that GaM can cross the blood-brain barrier, a critical feature for treating brain tumors like glioblastoma.[2]

Quantitative Data Presentation

The efficacy of this compound has been demonstrated in several preclinical models of treatment-resistant cancers. The following tables summarize the key quantitative findings.

Table 1: In Vivo Efficacy of Oral this compound in Treatment-Resistant Glioblastoma (trGBM) Rat Xenograft Model [3][6][7]

ParameterControl GroupThis compound (50 mg/kg/day)P-value
Tumor Growth Rate 23.56 mm³/week5.76 mm³/week< 0.001
Median Overall Survival 30 days56 days< 0.001

Table 2: In Vivo Efficacy of Oral this compound in Pediatric Brain Tumor Xenograft Models [8]

Tumor TypeMedian Overall Survival (Control)Median Overall Survival (GaM Treated)
Atypical Teratoid Rhabdoid Tumor (ATRT) 89 days170 days
Glioblastoma (GBM) 21 days49 days

Table 3: In Vitro IC50 Values of this compound in Various Cancer Cell Lines [9][10]

Cell Line (Cancer Type)IC50 (µM)
CCRF-CEM (T-cell lymphoma) 29
GaN-resistant CCRF-CEM 70
HBL2, JVM2, Z138C, Granta (Mantle cell lymphoma) 15 - 30
TK-6 (p53 wt lymphoma) 18
NH-32 (p53 null lymphoma) 40
WTK-1 (p53 mutant lymphoma) 45
MDA-MB-231 (Triple-negative breast cancer) > 150 (at 144h)

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Gallium_Maltolate_Mechanism cluster_blood Bloodstream cluster_cell Cancer Cell GaM This compound (GaM) Tf Transferrin (Tf) GaM->Tf binds TfR Transferrin Receptor (TfR) Tf->TfR uptake Endosome Endosome TfR->Endosome Ga Gallium (Ga³⁺) Endosome->Ga releases Mitochondria Mitochondria Ga->Mitochondria disrupts function RNR Ribonucleotide Reductase (RNR) Ga->RNR inhibits ROS ↑ ROS Mitochondria->ROS generates DNA_Synth DNA Synthesis & Repair RNR->DNA_Synth required for Apoptosis Apoptosis DNA_Synth->Apoptosis inhibition leads to ROS->Apoptosis induces

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., U-87 MG) Irradiation Induce Treatment Resistance (e.g., 10 Gy Irradiation) Cell_Culture->Irradiation GaM_Treat_vitro Treat with GaM (various conc.) Irradiation->GaM_Treat_vitro Viability_Assay Cell Viability Assay (e.g., MTT/XTT) IC50 Determine IC50 Viability_Assay->IC50 GaM_Treat_vitro->Viability_Assay Implantation Stereotactic Implantation of trGBM cells IC50->Implantation Inform In Vivo Dosing Animals Athymic Rats/Mice Animals->Implantation Tumor_Confirm Tumor Confirmation (MRI) Implantation->Tumor_Confirm GaM_Treat_vivo Daily Oral GaM (e.g., 50mg/kg) vs. Vehicle Control Tumor_Confirm->GaM_Treat_vivo Monitoring Longitudinal MRI Monitoring GaM_Treat_vivo->Monitoring Endpoint Endpoint Analysis: - Tumor Volume - Survival - Histology Monitoring->Endpoint

Caption: Workflow for preclinical evaluation of this compound.

Experimental Protocols

This protocol describes the establishment of a rat xenograft model of treatment-resistant glioblastoma and subsequent treatment with oral this compound.

Materials:

  • U-87 MG glioblastoma cells (ATCC® HTB-14™)

  • Cell culture medium: MEM with Earle's salts, 10% FBS, 1% sodium pyruvate, 0.1% Gentamicin

  • X-ray irradiator

  • Athymic rats (male and female, ~180-250g)

  • Stereotactic implantation device

  • This compound (oral formulation)

  • Vehicle control

  • High-field MRI scanner (e.g., 9.4T)

Procedure:

  • Generation of Treatment-Resistant Cells:

    • Culture U-87 MG cells in standard medium at 37°C in a 5% CO₂ humidified atmosphere.

    • To induce treatment resistance, irradiate the cells with a total dose of 10 Gy (administered in five doses of 2.09 Gy/min).

    • Culture the resulting U87-10Gy cells until confluent.

  • Stereotactic Implantation:

    • Anesthetize the athymic rats according to approved institutional animal care protocols.

    • Secure the rat in a stereotactic frame.

    • Implant the U87-10Gy cells into the right striatum.

  • Tumor Growth Monitoring and Treatment:

    • Beginning two weeks post-implantation, perform weekly MRI scans to monitor tumor growth.

    • Once tumors are confirmed, randomize animals into treatment and control groups.

    • Administer daily oral this compound (50 mg/kg) to the treatment group.

    • Administer the vehicle orally to the control group daily.

  • Efficacy Assessment:

    • Continue weekly MRI surveillance to measure tumor volume and perfusion.

    • Monitor animal survival, recording the date of euthanasia or death.

    • At the study endpoint, perfuse the animals and collect tumor tissues for histological analysis (e.g., H&E staining, Ki-67/MIB-1 for proliferation).

  • Data Analysis:

    • Use statistical methods such as the Kaplan-Meier method for survival analysis and linear mixed models for tumor growth rate comparisons.

This protocol outlines a method to determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Glioblastoma cell lines (e.g., U-87 MG, D54) or other cancer cells of interest.

  • Appropriate cell culture medium and supplements.

  • This compound stock solution.

  • 96-well plates.

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of GaM (and a vehicle control).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Viability Measurement (Example using MTT):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.

    • Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well and mix thoroughly to dissolve the crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the GaM concentration and use a non-linear regression model to determine the IC50 value.

Clinical Development and Future Directions

This compound is currently being evaluated in clinical trials for patients with recurrent glioblastoma (NCT04319276).[11] This Phase 1 trial utilizes a 3+3 dose-escalation design to determine the maximum tolerated dose and recommended Phase 2 dose, with oral GaM administered at doses starting from 500 mg daily.[12][13] For patients who do not qualify for ongoing trials, an expanded access program may be available.[14]

The promising preclinical data, particularly in treatment-resistant models, and the favorable safety profile observed so far, position this compound as a strong candidate for further development, potentially in combination with other synergistic agents to enhance its anti-tumor effects.[3] Future research will likely focus on identifying predictive biomarkers of response and exploring its efficacy in other iron-dependent malignancies.

References

Application Notes and Protocols: Assessing Gallium Maltolate's Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of gallium maltolate (GaM) on mitochondrial function. The methodologies outlined are essential for researchers investigating the mechanism of action of GaM and for professionals in drug development evaluating its therapeutic potential, particularly in oncology.

Introduction

This compound is an orally bioavailable gallium compound that has shown promise as an anti-cancer agent. Its mechanism of action is largely attributed to the disruption of iron metabolism in tumor cells.[1][2] Given the critical role of iron and iron-sulfur clusters in the mitochondrial electron transport chain, a primary consequence of GaM's activity is the impairment of mitochondrial function.[3][4] This leads to a cascade of events including decreased cellular respiration, increased production of reactive oxygen species (ROS), and ultimately, inhibition of cell proliferation and induction of cell death.[3][5][6] These notes provide standardized methods to quantify these effects.

Key Mitochondrial Parameters Affected by this compound

Studies have shown that this compound primarily impacts the following mitochondrial functions:

  • Mitochondrial Respiration: GaM has been demonstrated to inhibit the oxygen consumption rate (OCR) in cancer cells, indicating a direct effect on the electron transport chain.[1][3] This includes a reduction in basal respiration, ATP-linked respiration, and a significant loss of spare respiratory capacity.[1][3]

  • Mitochondrial Complex I Activity: A key target of GaM within the mitochondria is Complex I (NADH:ubiquinone oxidoreductase).[3][4] By interfering with the assembly or function of iron-sulfur clusters essential for Complex I activity, GaM effectively blocks the electron transport chain at its initial step.[3][4]

  • Reactive Oxygen Species (ROS) Production: Inhibition of the electron transport chain, particularly at Complex I, can lead to an increase in electron leakage and the subsequent generation of superoxide (B77818) radicals, resulting in elevated cellular ROS levels.[3][7]

  • ATP Production: As a direct consequence of impaired mitochondrial respiration, a decrease in ATP synthesis via oxidative phosphorylation is expected.

Summary of Quantitative Data

The following tables summarize the reported quantitative effects of this compound on mitochondrial parameters in glioblastoma cell lines.

Table 1: Effect of this compound on Mitochondrial Oxygen Consumption Rate (OCR) in D54 Glioblastoma Cells [3]

Treatment (24h)Basal OCR (% of Control)Maximal OCR (% of Control)Spare Respiratory Capacity (% of Control)
50 µM GaM~56%Not ReportedAbrogated
100 µM GaMDose-dependent decreaseDose-dependent decreaseNot Reported

Data is approximated from published findings.

Table 2: Effect of this compound on Mitochondrial Complex I Activity and ROS Production in D54 Glioblastoma Cells [3]

TreatmentComplex I Activity (% of Control)Cellular ROS Production (Fold Increase)
50 µM GaM (24h)Inhibited2.9 (after 4h)

Experimental Protocols

Protocol 1: Measurement of Cellular Respiration using Extracellular Flux Analysis

This protocol details the use of an Agilent Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and determine key parameters of mitochondrial respiration.[1][8]

Materials:

  • This compound (GaM)

  • Seahorse XF Analyzer (e.g., XF96 or XFe96)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium: Seahorse XF DMEM Medium, pH 7.4, supplemented with 10 mM glucose, 1 mM pyruvate (B1213749), and 2 mM glutamine

  • Mitochondrial Stress Test Reagents:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

  • Cells of interest (e.g., D54 glioblastoma cells)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

  • GaM Treatment: Treat the cells with the desired concentrations of GaM for the specified duration (e.g., 24 hours). Include a vehicle-treated control group.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

  • Assay Preparation: a. On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed assay medium. b. Add fresh, pre-warmed assay medium to each well. c. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour. d. Load the hydrated sensor cartridge with the mitochondrial stress test reagents (oligomycin, FCCP, and rotenone/antimycin A) into the appropriate injection ports.

  • Seahorse XF Analysis: a. Calibrate the sensor cartridge in the Seahorse XF Analyzer. b. Place the cell culture plate into the analyzer and initiate the assay protocol. c. The instrument will measure baseline OCR, followed by sequential injections of the inhibitors to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

  • Data Analysis: Analyze the OCR data using the Seahorse XF software to calculate the various parameters of mitochondrial respiration.

Protocol 2: Assessment of Mitochondrial Complex I Activity

This protocol is adapted from the Seahorse XF workflow to specifically measure the activity of mitochondrial Complex I.[3]

Materials:

  • Same as Protocol 1, with the addition of:

  • Permeabilizing agent (e.g., saponin (B1150181) or plasma membrane permeabilizer)

  • Complex I substrates: pyruvate and malate

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Permeabilization: After GaM treatment, wash the cells with mitochondrial assay solution (MAS). Permeabilize the cells by adding MAS containing a permeabilizing agent and the Complex I substrates.

  • Seahorse XF Analysis: a. Place the plate in the Seahorse XF Analyzer and measure the basal OCR, which in this case is driven by Complex I activity. b. To confirm the specificity, inject a Complex I inhibitor (e.g., rotenone) to observe the subsequent decrease in OCR.

  • Data Analysis: Compare the OCR between control and GaM-treated groups to determine the percentage of Complex I inhibition.

Protocol 3: Measurement of Cellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect cellular ROS levels.[3]

Materials:

  • This compound (GaM)

  • DCFH-DA probe

  • Phosphate-buffered saline (PBS)

  • Cells of interest

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a suitable culture plate (e.g., 96-well black-walled plate for plate reader analysis) and treat with GaM for the desired time (e.g., 4 hours).

  • Probe Loading: a. Remove the treatment medium and wash the cells with warm PBS. b. Incubate the cells with DCFH-DA solution (typically 5-10 µM in PBS) for 30 minutes at 37°C, protected from light.

  • Measurement: a. Wash the cells with PBS to remove excess probe. b. Add PBS to each well. c. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or analyze the cells by flow cytometry.

  • Data Analysis: Normalize the fluorescence intensity of GaM-treated cells to that of control cells to determine the fold increase in ROS production.

Visualizing Workflows and Mechanisms

This compound's Impact on Mitochondrial Function

The following diagram illustrates the proposed signaling pathway by which this compound impairs mitochondrial function.

Gallium_Maltolate_Mitochondrial_Impact GaM This compound (GaM) Iron_Homeostasis Disruption of Cellular Iron Homeostasis GaM->Iron_Homeostasis Interferes with FeS_Assembly Impaired Iron-Sulfur (Fe-S) Cluster Assembly/Function Iron_Homeostasis->FeS_Assembly Complex_I Mitochondrial Complex I Inhibition FeS_Assembly->Complex_I ETC_Block Electron Transport Chain Blockade Complex_I->ETC_Block ROS Increased Reactive Oxygen Species (ROS) ETC_Block->ROS Electron Leak OCR_ATP Decreased OCR & ATP Production ETC_Block->OCR_ATP Cell_Death Cell Proliferation Inhibition & Apoptosis ROS->Cell_Death Induces OCR_ATP->Cell_Death Contributes to Experimental_Workflow start Start: Seed Cells in Microplate treatment Treat with this compound (and Controls) start->treatment assay_prep Prepare for Assay: - Hydrate Sensor Cartridge - Prepare Assay Medium treatment->assay_prep ros_assay Parallel Assay: ROS Measurement (e.g., DCFH-DA) treatment->ros_assay run_assay Run Extracellular Flux Assay (e.g., Seahorse XF) assay_prep->run_assay data_acq Data Acquisition: - Oxygen Consumption Rate (OCR) - Extracellular Acidification Rate (ECAR) run_assay->data_acq data_analysis Data Analysis: - Basal & Maximal Respiration - ATP Production, Spare Capacity data_acq->data_analysis conclusion Conclusion: Quantify Mitochondrial Impact data_analysis->conclusion ros_assay->conclusion

References

Application of Gallium Maltolate in Cutaneous T-Cell Lymphoma Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Cutaneous T-cell lymphomas (CTCLs) are a group of non-Hodgkin's lymphomas characterized by the accumulation of malignant CD4+ T cells in the skin.[1] Gallium, a group IIIa metal, has shown antineoplastic activity, and its compound, gallium maltolate (GaM), has been investigated as a potential therapeutic agent for CTCL.[1][2] this compound is a stable, orally bioavailable complex that can disrupt iron metabolism in cancer cells, leading to inhibition of cell growth and induction of apoptosis.[3][4][5] Its mechanism of action involves interference with iron-dependent enzymes and induction of oxidative stress.[2][3] These application notes provide a summary of the key findings and detailed protocols for studying the effects of this compound in preclinical CTCL models.

Data Presentation

In Vitro Efficacy of this compound in CTCL Cell Lines

The in vitro effects of this compound have been assessed in various CTCL cell lines, demonstrating its ability to inhibit cell growth and induce apoptosis.

Cell LineAssayKey FindingsReference
MyLaCell Viability (MTT Assay)GaM inhibited cell growth.[1]
HuT78Cell Viability (MTT Assay)GaM inhibited cell growth.[1]
MyLaApoptosisGaM induced apoptosis.[1][2]
HuT78ApoptosisGaM induced apoptosis.[1][2]
In Vivo Efficacy of this compound in a CTCL Xenograft Model

In vivo studies using a human CTCL xenograft model in mice have demonstrated the anti-tumor effects of this compound.

Animal ModelCTCL Cell LineTreatmentKey FindingsReference
NOD/SCID miceMyLaPeritumoral injection of GaM- Fewer tumor formations- Smaller tumor sizes- Decreased neovascularization[1][2]

Mechanism of Action

This compound exerts its anti-cancer effects in CTCL through a multi-faceted mechanism:

  • Induction of Apoptosis: this compound has been shown to induce programmed cell death in CTCL cells.[1][2]

  • Involvement of Oxidative Stress and p53 Pathways: The cytotoxic effects of this compound are linked to the induction of oxidative stress and the activation of the p53 pathway.[1][2]

  • Modulation of Cytokine and Chemokine Production: Treatment with this compound leads to an increase in IFN-γ-induced chemokines and IL-13, while decreasing the immunosuppressive cytokine IL-10.[1][2]

  • Inhibition of Neovascularization: In vivo, this compound has been observed to decrease the formation of new blood vessels within the tumor microenvironment.[1][2]

GaM This compound CTCL_Cell CTCL Cell GaM->CTCL_Cell Neovascularization ↓ Neovascularization GaM->Neovascularization Oxidative_Stress ↑ Oxidative Stress CTCL_Cell->Oxidative_Stress p53 ↑ p53 Pathway CTCL_Cell->p53 Cytokines Modulation of Cytokines (↑ IFN-γ chemokines, ↑ IL-13, ↓ IL-10) CTCL_Cell->Cytokines Apoptosis Apoptosis Oxidative_Stress->Apoptosis p53->Apoptosis Growth_Inhibition Cell Growth Inhibition Apoptosis->Growth_Inhibition

Caption: Proposed mechanism of action of this compound in CTCL.

Experimental Protocols

In Vitro Studies: CTCL Cell Culture and Cytotoxicity Assay

This protocol outlines the steps for maintaining CTCL cell lines and assessing the cytotoxic effects of this compound using an MTT assay.

cluster_protocol In Vitro Experimental Workflow start Start culture Culture CTCL cells (MyLa, HuT78) start->culture seed Seed cells in 96-well plates culture->seed treat Treat with varying concentrations of GaM seed->treat incubate Incubate for 24-72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Solubilize formazan (B1609692) crystals incubate2->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data and determine IC50 read->analyze end End analyze->end

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Materials:

  • CTCL cell lines (e.g., MyLa, HuT78)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • This compound (GaM) stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Culture: Maintain CTCL cell lines in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for desired time points (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Studies: Human CTCL Xenograft Model

This protocol describes the establishment of a human CTCL xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.

cluster_protocol In Vivo Experimental Workflow start Start prepare Prepare MyLa cell suspension start->prepare inject Subcutaneously inject cells into NOD/SCID mice prepare->inject tumor_dev Allow tumors to develop inject->tumor_dev treat Administer GaM via peritumoral injection tumor_dev->treat monitor Monitor tumor growth and animal health treat->monitor euthanize Euthanize mice at study endpoint monitor->euthanize analyze Excise tumors and perform analysis euthanize->analyze end End analyze->end

Caption: Workflow for in vivo efficacy testing of this compound.

Materials:

  • NOD/SCID mice

  • MyLa CTCL cells

  • Matrigel

  • This compound solution for injection

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest MyLa cells and resuspend them in a mixture of PBS and Matrigel.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flanks of NOD/SCID mice.

  • Tumor Development: Allow the tumors to reach a palpable size.

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer this compound via peritumoral injection according to the desired dosing schedule. The control group should receive a vehicle control.

  • Monitoring:

    • Measure tumor dimensions with calipers regularly to calculate tumor volume.

    • Monitor the body weight and overall health of the animals.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice.

    • Excise the tumors for further analysis, such as histology to assess neovascularization.

Conclusion

This compound demonstrates significant anti-tumor activity in preclinical models of cutaneous T-cell lymphoma.[1][2] Its ability to inhibit cell growth, induce apoptosis, and modulate the tumor microenvironment suggests its potential as a therapeutic agent for CTCL. The protocols provided herein offer a framework for further investigation into the efficacy and mechanisms of this compound in CTCL research and drug development.

References

Application Notes and Protocols for Evaluating the Anti-Inflammatory Effects of Gallium Maltolate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gallium, a semi-metallic element, has garnered significant interest for its therapeutic potential, including its anti-inflammatory properties.[1] Gallium maltolate (GaM), an orally bioavailable form of gallium, is emerging as a promising candidate for various therapeutic applications. Its mechanism of action is thought to involve its ability to mimic ferric iron (Fe³⁺), thereby interfering with iron-dependent cellular processes that are crucial for inflammatory responses.[2] Gallium compounds have been shown to modulate the production of pro-inflammatory cytokines and nitric oxide from activated immune cells.[1]

These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-inflammatory effects of this compound in both in vitro and in vivo models. The methodologies described herein are designed to enable researchers to systematically assess the efficacy and mechanisms of action of this compound as a potential anti-inflammatory agent.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound are likely mediated through the modulation of key signaling pathways involved in the inflammatory cascade. One of the most critical pathways is the Nuclear Factor-kappa B (NF-κB) pathway, which plays a central role in regulating the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB family of transcription factors are central regulators of inflammation. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (p65/p50) IKK->IkBa_NFkB Phosphorylation NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Release IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binding mRNA Pro-inflammatory Gene Transcription DNA->mRNA Transcription

Caption: Simplified NF-κB Signaling Pathway.

In Vitro Evaluation of Anti-Inflammatory Effects

In vitro assays are essential for the initial screening and mechanistic evaluation of anti-inflammatory compounds. The following protocols are designed to assess the effects of this compound on key inflammatory responses in macrophages.

Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages

This assay evaluates the ability of this compound to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

In_Vitro_Workflow cluster_setup Cell Culture and Treatment cluster_analysis Analysis cluster_results Data Interpretation A Seed RAW 264.7 cells in 96-well plate B Incubate overnight A->B C Pre-treat with this compound (various concentrations) for 1 hour B->C D Stimulate with LPS (100 ng/mL) for 24 hours C->D E Collect supernatant D->E G Perform cell viability assay (e.g., MTT) D->G F Quantify cytokine levels (TNF-α, IL-6, IL-1β) using ELISA E->F H Calculate % inhibition of cytokine production F->H I Determine IC50 values H->I

Caption: Workflow for In Vitro Cytokine Inhibition Assay.
  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or sterile water).

    • The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control group.

    • Incubate the cells for 1 hour.

  • Stimulation:

    • After the pre-treatment period, add lipopolysaccharide (LPS) from E. coli to each well to a final concentration of 100 ng/mL (except for the unstimulated control group).

    • Incubate the plate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate at 1,500 rpm for 10 minutes and carefully collect the supernatant for cytokine analysis.

  • Cytokine Quantification (ELISA):

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Cell Viability Assay:

    • To assess the cytotoxicity of this compound, perform a cell viability assay, such as the MTT assay, on the remaining cells in the plate. This is crucial to ensure that the observed reduction in cytokine production is not due to cell death.

The results can be presented as the percentage of cytokine inhibition compared to the LPS-stimulated control. The half-maximal inhibitory concentration (IC₅₀) should be calculated.

Table 1: Illustrative Data for the Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This compound (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)IL-1β Inhibition (%)Cell Viability (%)
115.2 ± 2.112.8 ± 1.910.5 ± 2.598.5 ± 1.2
535.7 ± 3.531.4 ± 2.828.9 ± 3.197.1 ± 2.0
1052.1 ± 4.248.9 ± 3.645.3 ± 4.096.8 ± 1.8
2578.6 ± 5.172.3 ± 4.568.7 ± 4.895.2 ± 2.3
5091.3 ± 3.988.5 ± 3.285.1 ± 3.793.6 ± 2.9
10095.8 ± 2.792.4 ± 2.590.2 ± 2.989.4 ± 3.5
IC₅₀ (µM) ~9.5 ~11.2 ~12.8 >100

Data are presented as mean ± SD and are for illustrative purposes only.

Investigation of NF-κB Signaling Pathway Inhibition

To determine if the anti-inflammatory effects of this compound are mediated through the NF-κB pathway, the following assays can be performed.

This method assesses the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling cascade, such as IκBα and the p65 subunit of NF-κB.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with this compound at selected concentrations (e.g., 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (100 ng/mL) for 30 minutes.

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

This assay provides a quantitative measure of NF-κB transcriptional activity.

  • Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Treatment and Stimulation: After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) or LPS (100 ng/mL) for 6-8 hours.

  • Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

Results from the Western blot can be presented as fold-change in protein phosphorylation relative to the LPS-stimulated control. Data from the reporter assay can be shown as percentage inhibition of NF-κB activity.

Table 2: Illustrative Data for the Effect of this compound on NF-κB Activation

This compound (µM)p-p65/p65 Ratio (Fold Change)NF-κB Reporter Activity (% Inhibition)
100.65 ± 0.0845.8 ± 3.9
250.32 ± 0.0575.2 ± 5.1
500.15 ± 0.0392.6 ± 3.7

Data are presented as mean ± SD relative to LPS/TNF-α stimulation and are for illustrative purposes only.

Assessment of Macrophage Polarization

This assay determines whether this compound can modulate the polarization of macrophages towards an anti-inflammatory (M2) phenotype or inhibit the pro-inflammatory (M1) phenotype.

Macrophage_Polarization_Workflow cluster_diff Macrophage Differentiation and Polarization cluster_analysis Analysis of Polarization Markers cluster_results Data Interpretation A Differentiate bone marrow-derived macrophages (BMDMs) B Polarize to M1 (LPS + IFN-γ) or M2 (IL-4 + IL-13) A->B C Treat with this compound B->C D Analyze gene expression of M1/M2 markers (iNOS, Arg-1, etc.) by qPCR C->D E Analyze protein expression of M1/M2 markers by Western blot or flow cytometry C->E F Measure cytokine secretion profile (e.g., IL-10 for M2) by ELISA C->F G Determine the effect of this compound on M1 and M2 polarization D->G E->G F->G

Caption: Workflow for Macrophage Polarization Assay.
  • Macrophage Differentiation: Isolate bone marrow cells from mice and differentiate them into bone marrow-derived macrophages (BMDMs) by culturing in the presence of M-CSF for 7 days.

  • Polarization and Treatment:

    • For M1 polarization: Stimulate BMDMs with LPS (100 ng/mL) and IFN-γ (20 ng/mL) for 24 hours in the presence or absence of this compound.

    • For M2 polarization: Stimulate BMDMs with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 24 hours in the presence or absence of this compound.

  • Analysis of Polarization Markers:

    • qPCR: Extract total RNA and perform quantitative real-time PCR (qPCR) to measure the mRNA expression of M1 markers (e.g., Nos2, Tnf, Il6) and M2 markers (e.g., Arg1, Mrc1, Il10).

    • Western Blot: Analyze the protein expression of iNOS (M1 marker) and Arginase-1 (M2 marker).

    • Flow Cytometry: Stain cells with fluorescently labeled antibodies against M1 surface markers (e.g., CD86) and M2 surface markers (e.g., CD206) and analyze by flow cytometry.

    • ELISA: Measure the concentration of secreted IL-10 (an M2 cytokine) in the culture supernatants.

The results can be presented as fold-change in the expression of M1/M2 markers in this compound-treated cells compared to the respective polarized controls.

Table 3: Illustrative Data for the Effect of this compound on Macrophage Polarization Markers

TreatmentM1 Marker (iNOS expression)M2 Marker (Arg-1 expression)
M1 (LPS+IFN-γ)100 ± 8.51.2 ± 0.3
M1 + GaM (25 µM)45.3 ± 5.11.5 ± 0.4
M2 (IL-4+IL-13)2.1 ± 0.5100 ± 9.2
M2 + GaM (25 µM)1.8 ± 0.4135.7 ± 11.3

Data are presented as relative expression (mean ± SD) and are for illustrative purposes only.

In Vivo Evaluation of Anti-Inflammatory Effects

In vivo models are crucial for assessing the therapeutic potential of anti-inflammatory compounds in a whole-organism context. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.

Carrageenan-Induced Paw Edema in Rodents

This model evaluates the ability of this compound to reduce acute inflammation and edema.

In_Vivo_Workflow cluster_setup Animal Treatment and Induction of Edema cluster_measurement Measurement of Paw Edema cluster_analysis Data Analysis and Histology A Administer this compound (e.g., 50 mg/kg, oral) or vehicle to rodents B After 1 hour, inject carrageenan into the subplantar region of the hind paw A->B C Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) using a plethysmometer B->C D Calculate the percentage inhibition of edema C->D E At the end of the experiment, collect paw tissue for histological analysis C->E F Assess inflammatory cell infiltration E->F

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
  • Animals: Use male Wistar rats or Swiss albino mice, acclimatized for at least one week before the experiment.

  • Treatment:

    • Administer this compound orally at different doses (e.g., 25, 50, 100 mg/kg). A dose of 50 mg/kg has been used in rat studies for other indications.[2][3]

    • A control group should receive the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin (B1671933) (10 mg/kg).

  • Induction of Edema:

    • One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection.

  • Data Analysis:

    • Calculate the increase in paw volume for each animal at each time point.

    • Determine the percentage inhibition of edema for each treated group compared to the vehicle control group.

  • Histological Analysis:

    • At the end of the experiment, euthanize the animals and collect the paw tissue.

    • Fix the tissue in 10% formalin, embed in paraffin, and section.

    • Stain the sections with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the extent of inflammatory cell infiltration and tissue damage.

The results should be presented as the time course of paw edema and the percentage inhibition of edema at a specific time point (e.g., 3 or 4 hours).

Table 4: Illustrative Data for the Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase at 3h (mL)Edema Inhibition at 3h (%)
Vehicle Control-0.85 ± 0.07-
This compound250.62 ± 0.0527.1
This compound500.43 ± 0.0449.4
This compound1000.28 ± 0.0367.1
Indomethacin100.35 ± 0.0458.8

Data are presented as mean ± SEM and are for illustrative purposes only.

Conclusion

The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By employing a combination of in vitro and in vivo models, researchers can elucidate the compound's efficacy, mechanism of action, and therapeutic potential. The systematic approach described, from cytokine profiling and signaling pathway analysis to a well-established animal model of acute inflammation, will enable a thorough assessment of this compound as a novel anti-inflammatory agent. The provided illustrative data tables serve as a guide for data presentation and interpretation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Gallium Maltolate Cytotoxicity with Metformin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the enhanced cytotoxic effects of gallium maltolate when combined with metformin (B114582).

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the synergistic cytotoxicity of this compound and metformin?

A1: The synergistic cytotoxicity of this compound (GaM) and metformin stems from their combined assault on mitochondrial function and cellular iron homeostasis.[1] this compound, as an iron mimetic, disrupts iron-dependent processes within cancer cells.[2][3][4] It inhibits the iron-dependent enzyme ribonucleotide reductase, crucial for DNA synthesis, and interferes with mitochondrial respiration.[2][5][6] Metformin, a well-known anti-diabetic drug, primarily inhibits complex I of the mitochondrial respiratory chain.[1][7][8] The combination of GaM and metformin leads to a more profound inhibition of mitochondrial oxygen consumption, resulting in increased cellular stress and synergistic inhibition of cancer cell proliferation.[1][5][6]

Q2: In which cancer models has this synergistic effect been observed?

A2: The synergistic cytotoxic effect of this compound and metformin has been notably demonstrated in glioblastoma (GBM) cell lines, such as U87-MG and D54.[1][9][10] Preclinical studies have shown that this combination effectively inhibits the growth of glioblastoma cells in both 2D and 3D cultures.[5][6]

Q3: What are the expected quantitative indicators of synergy between this compound and metformin?

A3: Synergy is typically determined using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value of less than 1 indicates a synergistic interaction.[1][9][10] For example, studies have reported CI values below 1 for the combination of GaM and metformin in glioblastoma cell lines.[1][9][10]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

  • Question: My IC50 values for the combination treatment are inconsistent across replicate experiments. What could be the cause?

  • Answer: High variability in cell-based assays can arise from several factors.

    • Troubleshooting Steps:

      • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating. Gently swirl the cell suspension frequently to prevent settling.

      • Edge Effects: Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier and minimize evaporation.

      • Pipetting Errors: Regularly calibrate pipettes. Use appropriate pipette sizes for the volumes being dispensed and ensure thorough mixing at each dilution step.

      • Cell Health: Use cells with a low passage number and regularly test for mycoplasma contamination, as these factors can alter cellular responses to drugs.[11]

Issue 2: Lack of Expected Synergistic Effect

  • Question: I am not observing the expected synergistic cytotoxicity with the this compound and metformin combination. Why might this be?

  • Answer: The absence of a synergistic effect could be due to several experimental variables.

    • Troubleshooting Steps:

      • Suboptimal Drug Concentrations: The synergistic effect is often concentration-dependent. Perform a dose-matrix experiment with a range of concentrations for both this compound and metformin to identify the optimal ratio for synergy.

      • Incorrect Incubation Time: The synergistic effect may be time-dependent. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for observing synergy.

      • Cell Line Specificity: The synergistic interaction may be cell-line specific. Confirm that the cell line used is known to be sensitive to both agents.

      • Assay Interference: Some compounds can interfere with the readout of cytotoxicity assays (e.g., MTT, XTT). Include "compound-only" controls (drugs in cell-free media) to check for any direct interaction with the assay reagents.[11]

Issue 3: Difficulty in Interpreting Mitochondrial Respiration Data

  • Question: I am using a Seahorse XF Analyzer to measure the effect of the drug combination on mitochondrial respiration, but the results are difficult to interpret. What are some common pitfalls?

  • Answer: Seahorse XF assays require careful optimization and execution.

    • Troubleshooting Steps:

      • Incorrect Cell Seeding Density: The optimal cell number per well varies between cell lines. Titrate the cell number to ensure a linear response in the oxygen consumption rate (OCR).

      • Poorly Prepared Drug Injections: Ensure that the drugs are properly dissolved and that the injection ports of the sensor cartridge are not clogged.

      • Inadequate Equilibration: Allow sufficient time for the cells to equilibrate in the assay medium before starting the measurement to obtain a stable baseline OCR.

      • Data Normalization: Normalize OCR data to the number of cells per well (e.g., using a DNA-based staining method like CyQUANT) to account for any variations in cell seeding.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of this compound and Metformin in Glioblastoma Cell Lines

Cell LineTreatmentIC50Combination Index (CI)Reference
U87-MGThis compound~50-100 µM<1 (Synergistic)[1][9][10]
Metformin~1-2 mM[1][9]
D54This compound~50-100 µM<1 (Synergistic)[1][9][10]
Metformin~1-2 mM[1][9]

Table 2: Effect of this compound and Metformin on Mitochondrial Function in D54 Glioblastoma Cells (24h incubation)

TreatmentEffect on Oxygen Consumption Rate (OCR)Reference
This compound (50 µM)~44% inhibition[5][6][12][13]
Metformin (0.5-1.0 mM)Inhibition[5][6]
GaM + MetforminFurther suppression of OCR[1][9]

Experimental Protocols

1. Cell Viability (MTT) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat cells with varying concentrations of this compound, metformin, or the combination for the desired incubation period (e.g., 96 hours).[6][10] Include vehicle-treated cells as a control.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.

2. Mitochondrial Respiration (Seahorse XF) Assay

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • Drug Treatment: Incubate cells with this compound, metformin, or the combination for the desired time (e.g., 24 hours).[1][9]

  • Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine, and glucose) and incubate at 37°C in a non-CO2 incubator.

  • Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution.

  • Mitochondrial Stress Test: Sequentially inject oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) data using the Seahorse XF software.

Visualizations

Synergistic_Mechanism cluster_GaM This compound (GaM) cluster_Metformin Metformin cluster_Cell Cancer Cell GaM This compound Mitochondrion Mitochondrion GaM->Mitochondrion Disrupts Function RNR Ribonucleotide Reductase GaM->RNR Inhibits (Iron Mimicry) Metformin Metformin Complex1 Mitochondrial Complex I Metformin->Complex1 Inhibits Proliferation Cell Proliferation Complex1->Proliferation Inhibits Energy Production for DNA_Synth DNA Synthesis RNR->DNA_Synth Required for DNA_Synth->Proliferation Required for

Caption: Synergistic mechanism of this compound and Metformin.

Experimental_Workflow cluster_assays Perform Assays start Start Experiment cell_culture Culture Cancer Cell Lines start->cell_culture drug_prep Prepare this compound & Metformin Solutions cell_culture->drug_prep treatment Treat Cells with Single Agents & Combination drug_prep->treatment incubation Incubate for Defined Periods treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity mitochondrial Mitochondrial Respiration (e.g., Seahorse XF) incubation->mitochondrial data_analysis Data Analysis (IC50, CI, OCR) cytotoxicity->data_analysis mitochondrial->data_analysis conclusion Draw Conclusions on Synergistic Effects data_analysis->conclusion

Caption: General experimental workflow for combination studies.

References

Addressing challenges in the synthesis of pure gallium maltolate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of pure gallium maltolate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and characterization of this promising therapeutic compound.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of this compound synthesis?

A1: The synthesis of this compound is a coordination reaction where a trivalent gallium (Ga³⁺) cation complexes with three maltolate ligands. Maltol (B134687), a naturally occurring organic compound, is deprotonated in a slightly alkaline or neutral solution to form the maltolate anion, which then acts as a bidentate ligand, binding to the gallium ion.[1] The reaction is typically carried out in an aqueous solution.

Q2: My final product has a beige or off-white color instead of being a pure white powder. What could be the cause?

A2: A beige or off-white coloration can indicate the presence of impurities.[1] This could be due to residual starting materials, byproducts from side reactions, or the presence of polymeric gallium oxide hydroxides formed during the synthesis.[1] Inadequate washing of the precipitate or improper pH control during the reaction can contribute to this discoloration.

Q3: What are the critical process parameters to control during the synthesis of this compound?

A3: Several parameters are critical for a successful synthesis of pure this compound:

  • pH Control: Maintaining the pH of the reaction mixture is crucial. An acidic pH (below ~5) will not favor the deprotonation of maltol, leading to poor complex formation. Conversely, a highly alkaline pH can lead to the precipitation of gallium hydroxide (B78521). The optimal pH range is generally between 7 and 8.[2][3]

  • Temperature: The reaction is often heated to accelerate the complexation. However, excessive temperatures should be avoided as they can promote the degradation of maltol. A temperature range of 65-70°C is commonly used.[3][]

  • Molar Ratio of Reactants: A slight excess of maltol relative to the 3:1 molar ratio with gallium is often used to ensure the complete complexation of the gallium ions.[1]

Q4: What is the mechanism of action of this compound that makes it a compound of interest?

A4: this compound's therapeutic potential stems from its ability to act as an iron (Fe³⁺) mimetic. Due to their similar ionic radii and charge, Ga³⁺ can be taken up by cells, particularly rapidly proliferating cancer cells that have a high iron demand, through iron transport pathways.[5][6] Once inside the cell, gallium interferes with iron-dependent enzymes essential for DNA synthesis and cellular respiration, such as ribonucleotide reductase, leading to the inhibition of cell proliferation and induction of apoptosis.[7][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction due to incorrect pH. - Precipitation of gallium hydroxide at high pH. - Loss of product during washing steps.- Carefully monitor and adjust the pH to a range of 7-8 using a suitable base (e.g., sodium hydroxide or sodium carbonate).[2][3] - Avoid excessively high pH. - Use cold solvents for washing to minimize product dissolution.
Presence of Impurities in the Final Product - Unreacted maltol. - Sodium salts (e.g., sodium nitrate) from the gallium source and pH adjustment. - Polymeric gallium oxide hydroxides.- Wash the precipitate thoroughly with water and then ethanol (B145695).[1] - Recrystallization from a suitable solvent system (e.g., methanol/ether) can be effective for removing impurities.[] - Refluxing the crude product in ethanol can help remove residual maltol and salts.[1]
Difficulty in Characterizing the Product - Broad peaks in NMR or IR spectra indicating impurities or a mixture of compounds. - Inconsistent elemental analysis results.- Ensure the sample is completely dry before analysis. - Purify the sample further using recrystallization.[9][10][11] - Use multiple characterization techniques (e.g., NMR, IR, HPLC, and ICP-OES) for comprehensive analysis.[12][13]
Product is a Gummy or Oily Substance Instead of a Crystalline Solid - Incomplete removal of solvent. - Presence of significant impurities that inhibit crystallization.- Ensure the product is thoroughly dried under vacuum. - Attempt to purify a small portion of the material to see if crystallization can be induced. - Consider using a different solvent system for precipitation or recrystallization.
Reaction Fails to Initiate or Proceeds Very Slowly - Low reaction temperature. - Inefficient stirring. - Incorrect pH.- Gently heat the reaction mixture to 65-70°C.[3][] - Ensure vigorous and continuous stirring to promote mixing of reactants. - Verify and adjust the pH to the optimal range of 7-8.[2][3]

Experimental Protocols

Synthesis of this compound

This protocol is a compilation of commonly cited methods for the synthesis of this compound.

Materials:

  • Gallium(III) nitrate (B79036) nonahydrate (Ga(NO₃)₃·9H₂O)

  • Maltol (3-hydroxy-2-methyl-4-pyrone)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve gallium(III) nitrate nonahydrate in deionized water to create a stock solution (e.g., 1 M).

    • Dissolve maltol in deionized water to create a stock solution (e.g., 0.5 M).

  • Reaction:

    • In a reaction vessel, combine the maltol solution and the gallium nitrate solution in a 3:1 molar ratio of maltol to gallium. A slight excess of maltol is recommended.[1]

    • Begin stirring the mixture vigorously.

    • Slowly add a solution of sodium hydroxide (e.g., 2 M) or solid sodium carbonate to adjust the pH of the solution to approximately 7-8.[2][3] Monitor the pH closely using a pH meter.

    • Heat the reaction mixture to 65-70°C and maintain this temperature for approximately 1-2 hours with continuous stirring.[3][]

  • Precipitation and Collection:

    • After the reaction is complete, cool the solution to room temperature and then further cool in an ice bath to approximately 5°C to induce precipitation.[3]

    • A white to light beige crystalline precipitate of this compound should form.

    • Collect the precipitate by vacuum filtration.

  • Purification:

    • Wash the collected precipitate with cold deionized water to remove any water-soluble impurities.

    • Wash the precipitate with cold ethanol to remove unreacted maltol and other organic-soluble impurities.[1]

    • For higher purity, the crude product can be recrystallized. A common solvent system is methanol/ether.[] Alternatively, refluxing the crude product in ethanol followed by cooling and filtration can also be effective.[1]

  • Drying:

    • Dry the purified this compound under vacuum to remove all traces of solvent.

Characterization Techniques
Technique Purpose Expected Results for Pure this compound
Infrared (IR) Spectroscopy To confirm the coordination of maltolate to gallium.Disappearance of the broad O-H stretch from maltol (around 3200 cm⁻¹) and shifts in the C=O and C-O stretching frequencies upon complexation.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure of the complex and the absence of free maltol.The spectrum should be consistent with the structure of tris(maltolato)gallium(III). The sharp singlet corresponding to the hydroxyl proton of free maltol should be absent.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single sharp peak should be observed, indicating the presence of a single compound.[12]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) To determine the gallium content in the final product.The experimentally determined gallium content should be very close to the theoretical value of 15.67%.[3]
Elemental Analysis To determine the percentage of Carbon, Hydrogen, and other elements.The experimental percentages of C and H should match the theoretical values for the molecular formula C₁₈H₁₅GaO₉.

Visualizations

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Ga_source Gallium(III) Nitrate Solution Mixing Mixing (3:1 Maltol:Ga) Ga_source->Mixing Maltol_source Maltol Solution Maltol_source->Mixing pH_adjust pH Adjustment (7-8) Mixing->pH_adjust Heating Heating (65-70°C) pH_adjust->Heating Precipitation Cooling & Precipitation Heating->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Vacuum Drying Washing->Drying Product Pure this compound Drying->Product

Caption: Experimental workflow for the synthesis of pure this compound.

Troubleshooting_Logic cluster_solutions_yield Yield Solutions cluster_solutions_purity Purity Solutions cluster_solutions_no_product No Product Solutions Start Synthesis Attempt Problem Problem Encountered? Start->Problem Low_Yield Low Yield Problem->Low_Yield Yes Impure_Product Impure Product (Color/Characterization) Problem->Impure_Product Yes No_Product No Product Formation Problem->No_Product Yes Success Pure Product Obtained Problem->Success No Check_pH_Y Verify/Adjust pH (7-8) Low_Yield->Check_pH_Y Check_Temp_Y Verify/Adjust Temperature (65-70°C) Low_Yield->Check_Temp_Y Check_Washing Optimize Washing Procedure Low_Yield->Check_Washing Recrystallize Recrystallize Product Impure_Product->Recrystallize Wash_Thoroughly Thorough Washing Impure_Product->Wash_Thoroughly Check_pH_P Verify pH Control During Synthesis Impure_Product->Check_pH_P Check_Reagents Verify Reagent Quality/Concentration No_Product->Check_Reagents Check_pH_N Verify/Adjust pH (7-8) No_Product->Check_pH_N Check_Temp_N Verify/Adjust Temperature (65-70°C) No_Product->Check_Temp_N

Caption: Troubleshooting logic for this compound synthesis.

Mechanism_of_Action cluster_uptake Cellular Uptake cluster_inhibition Intracellular Action cluster_outcome Cellular Outcome GaM This compound (GaM) TfR Transferrin Receptor GaM->TfR Iron Mimicry Cell Cancer Cell RR Ribonucleotide Reductase (Fe-dependent) Cell->RR Mito Mitochondrial Respiration (Fe-S clusters) Cell->Mito TfR->Cell DNA_synthesis Inhibition of DNA Synthesis RR->DNA_synthesis Inhibition Mito->DNA_synthesis Disruption Apoptosis Apoptosis (Cell Death) DNA_synthesis->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

References

Technical Support Center: Enhancing the Therapeutic Index of Gallium-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to improving the therapeutic index of gallium-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for the anticancer effects of gallium compounds?

A1: The primary anticancer mechanism of gallium(III) compounds stems from their chemical similarity to ferric iron (Fe³⁺).[1][2] Gallium acts as an "iron mimic," allowing it to bind to the iron transport protein transferrin in the blood.[3][4] Cancer cells often overexpress transferrin receptors to meet their high demand for iron, leading to preferential uptake of gallium-transferrin complexes.[2][5] Once inside the cell, gallium disrupts iron-dependent metabolic processes. Unlike iron, gallium cannot be reduced, which inhibits key iron-requiring enzymes like ribonucleotide reductase, an enzyme crucial for DNA synthesis and cell replication.[6] This disruption of iron homeostasis ultimately leads to cell cycle arrest and apoptosis.[1][7]

Q2: Why do newer gallium compounds like gallium maltolate show a better therapeutic index than gallium nitrate (B79036)?

A2: Newer, second-generation gallium compounds like this compound and tris(8-quinolinolato)gallium(III) (KP46) often exhibit an improved therapeutic index for several reasons:

  • Enhanced Oral Bioavailability: Gallium nitrate is poorly absorbed when taken orally due to hydrolysis in the gastrointestinal tract, which forms insoluble gallium hydroxides.[8][9] Complexing gallium with organic ligands like maltolate creates a more stable, charge-neutral compound that is better absorbed, allowing for oral administration and potentially reducing the need for intravenous infusions.[1][10][11]

  • Increased Potency: Ligand-based compounds often show greater cytotoxicity to cancer cells at lower concentrations. For example, in hepatocellular carcinoma cell lines, the IC₅₀ values for this compound were significantly lower (25-35 µM) compared to gallium nitrate (60-250 µM).[1][12] This increased potency can translate to a wider therapeutic window.

  • Improved Cellular Uptake: The lipophilic nature of the organic ligands can facilitate more efficient passage across the cell membrane, leading to higher intracellular concentrations of gallium in tumor cells.[1]

Q3: What are the main challenges encountered when working with gallium compounds in vitro?

A3: The most common challenges include:

  • Poor Aqueous Solubility: Many gallium complexes are hydrophobic and have low solubility in aqueous buffers and cell culture media, which can lead to compound precipitation.[13]

  • Compound Stability: Gallium salts can hydrolyze at physiological pH, while some complexes may be unstable in biological media, leading to dissociation and altered activity.[9][14]

  • Inconsistent Results: Issues with solubility and stability can lead to variability in experimental outcomes, such as flat dose-response curves or poor reproducibility.

Q4: How can nanoparticle formulations improve the therapeutic index of gallium compounds?

A4: Encapsulating gallium compounds into nanoparticles (e.g., liposomes, polymeric nanoparticles, or liquid metal nanoparticles) offers several advantages:

  • Improved Solubility and Stability: Nanoparticle formulations can protect the gallium compound from hydrolysis and improve its dispersibility in aqueous solutions.[9]

  • Enhanced Tumor Targeting: Nanoparticles can accumulate preferentially in tumor tissue through the enhanced permeability and retention (EPR) effect. They can also be surface-functionalized with targeting ligands (e.g., transferrin) to further increase specific uptake by cancer cells.

  • Reduced Systemic Toxicity: By directing the gallium compound to the tumor site, nanoparticle delivery systems can minimize exposure to healthy tissues, thereby reducing side effects like nephrotoxicity.[3]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Media

Problem: My gallium compound, dissolved in a DMSO stock, precipitates when diluted into aqueous cell culture media.

Possible Cause Troubleshooting Steps
Poor Kinetic Solubility The compound is "crashing out" of solution upon rapid dilution into an aqueous environment.
1. Optimize Dilution: Instead of adding the stock directly to the full volume of media, try a stepwise dilution. First, add the stock to a smaller volume of media, mix thoroughly, and then add this intermediate dilution to the final volume.[15]
2. Pre-warm Media: Warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
3. Reduce Final Concentration: Test a lower concentration range for your experiment. The effective concentration might be lower than the solubility limit.
DMSO Concentration Too High High concentrations of DMSO (>0.5%) can be toxic to cells and may also affect compound solubility.
1. Prepare a Higher Concentration Stock: If possible, create a more concentrated stock solution in DMSO so that a smaller volume is needed for the final dilution, keeping the final DMSO concentration low.
2. Use an Alternative Solvent: Consider other biocompatible solvents like ethanol (B145695) or PEG 400, but always test for solvent toxicity in your cell line first.
Compound Instability The gallium complex may be unstable in the pH or ionic strength of the culture media.
1. Assess Stability: Perform a stability assay by incubating the compound in media for the duration of your experiment and analyzing for degradation or precipitation over time (see Experimental Protocols).
2. Consider Reformulation: If instability is a persistent issue, reformulation with different ligands or encapsulation in nanoparticles may be necessary.
Issue 2: Inconsistent Cytotoxicity (IC₅₀) Values

Problem: I am getting highly variable IC₅₀ values or a flat dose-response curve in my MTT or other cytotoxicity assays.

Possible Cause Troubleshooting Steps
Undissolved Compound If the compound is not fully dissolved, the actual concentration in the assay is unknown and lower than intended, leading to an artificially high and variable IC₅₀.
1. Confirm Solubility: Before performing the assay, determine the kinetic solubility of your compound in the assay media (see Experimental Protocols). Do not test concentrations above this limit.
2. Visual Inspection: Visually inspect the wells of your assay plate under a microscope for any signs of precipitation before and during the incubation period.
Interaction with Media Components The gallium compound may bind to proteins (e.g., in fetal bovine serum) or other components in the culture media, reducing its effective concentration.
1. Test in Serum-Free Media: If your cell line can tolerate it for the duration of the assay, perform a parallel experiment in serum-free media to see if this affects the IC₅₀ value.
2. Characterize Protein Binding: For more advanced studies, you can perform experiments to quantify the extent of binding to serum albumin or transferrin.
Incorrect Assay Duration The cytotoxic effects of gallium compounds, which often rely on disrupting cellular metabolism, can be slow to manifest.
1. Extend Incubation Time: Gallium compounds may require longer incubation times (e.g., 72-96 hours) to show their full effect compared to other cytotoxic agents.[16] Test multiple time points to determine the optimal assay duration.
Cell Seeding Density The number of cells plated can influence the outcome of a cytotoxicity assay.
1. Optimize Seeding Density: Ensure that the cells are in the exponential growth phase throughout the experiment and that the control wells do not become over-confluent by the end of the assay.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC₅₀) of Gallium Compounds in Cancer vs. Normal Cell Lines
CompoundCancer Cell LineIC₅₀ (µM)Normal Cell LineIC₅₀ (µM)Selectivity Index (Normal/Cancer)Reference
This compound MDA-MB-231 (Breast)90 (short incubation)NIH-3T3 (Fibroblast)>150>1.7[17]
Hs 578T (Breast)N/AMCF-10A (Breast Epithelial)Marginally ToxicN/A[18]
HepG2 (Hepatocellular)25-35N/AN/AN/A[12]
Gallium Nitrate HepG2 (Hepatocellular)60-250N/AN/AN/A[12]
[Ga(ClQ)₃] RD (Rhabdomyosarcoma)~5-10Noncancerous cellsHigher IC₅₀High[19]
Gallium Bioactive Glass Saos-2 (Osteosarcoma)Toxic (99% viability reduction)NHOst (Osteoblasts)Non-cytotoxicHigh[12]

N/A: Not available in the cited source.

Table 2: Comparative IC₅₀ Values of Gallium Compounds Across Various Cancer Cell Lines
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Gallium Nitrate Various Bladder Cancer LinesBladder>250 (72h exposure)[16]
CCRF-CEM (Ga-resistant)Leukemia>400[1]
This compound CHLA-200Pediatric Glioblastoma48.4 (96h)HGG-05. This compound AS TREATMENT IN PEDIATRIC GLIOMA - PMC
SF188Pediatric Glioblastoma73.9 (96h)HGG-05. This compound AS TREATMENT IN PEDIATRIC GLIOMA - PMC
SJ-GBM2Pediatric Glioblastoma100 (96h)HGG-05. This compound AS TREATMENT IN PEDIATRIC GLIOMA - PMC
CHLA-266Atypical Teratoid Rhabdoid Tumor16.3 (96h)HGG-05. This compound AS TREATMENT IN PEDIATRIC GLIOMA - PMC
Various Hepatocellular CarcinomaLiver25-35[1]
CCRF-CEM (Ga-resistant)Leukemia72[1]
KP46 Various Melanoma, Ovary, Breast, Colon, LungVarious0.85 - 10.4[1]
Table 3: Preclinical and Clinical Toxicity Data for Gallium Compounds
CompoundStudy TypeSpeciesRouteKey Toxicity FindingsReference
Gallium Nitrate Phase I/II ClinicalHumanIV InfusionDose-limiting nephrotoxicity (can be minimized with hydration).[13] Diarrhea was dose-limiting with continuous infusion for lymphoma.Medical Applications and Toxicities of Gallium Compounds - PMC
KP46 PreclinicalMouseOral (gavage)LD₅₀: 2870 mg/kg (males), 2370 mg/kg (females). A dose of 62.5 mg/kg/day was well-tolerated.[1][20]
This compound Phase I ClinicalHumanOralDoses up to 1000 mg/day were well-tolerated with no dose-limiting toxicities observed.CTNI-57. PRELIMINARY RESULTS OF A PHASE 1 TRIAL OF ORAL this compound IN RECURRENT GLIOBLASTOMA - PMC

Mandatory Visualization

Gallium_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cell Cancer Cell Ga3 Gallium (Ga³⁺) Tf Transferrin (Tf) Ga3->Tf Binds GaTf Gallium-Transferrin Complex Tf->GaTf TfR Transferrin Receptor (TfR) (Often overexpressed) GaTf->TfR Binds Endosome Endosome TfR->Endosome Internalization Ga3_int Intracellular Ga³⁺ Endosome->Ga3_int Release of Ga³⁺ (low pH) RNR Ribonucleotide Reductase (RNR) DNA_Synth DNA Synthesis & Replication RNR->DNA_Synth Apoptosis Apoptosis DNA_Synth->Apoptosis Inhibition leads to Mito Mitochondria Mito->Apoptosis Dysfunction leads to Ga3_int->RNR Inhibits (Fe³⁺ mimicry) Ga3_int->Mito Disrupts Function (Fe-S clusters)

Caption: Mechanism of action of gallium compounds in cancer cells.

Troubleshooting_Solubility start Start: Compound precipitates in aqueous media q1 Is final concentration above known solubility limit? start->q1 a1_yes Reduce final concentration q1->a1_yes Yes q2 Is dilution method optimized? q1->q2 No end_success Problem Solved a1_yes->end_success a2_no Use stepwise dilution Pre-warm media q2->a2_no No q3 Is final DMSO concentration >0.5%? q2->q3 Yes a2_no->q3 a3_yes Increase stock concentration or use alternative solvent q3->a3_yes Yes end_fail Consider reformulation (e.g., nanoparticles) q3->end_fail No a3_yes->end_success

Caption: Troubleshooting workflow for gallium compound precipitation.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)

This protocol provides a high-throughput method to determine the kinetic solubility of a gallium compound in a specific buffer (e.g., PBS, pH 7.4).

Materials:

  • Gallium compound stock solution (e.g., 10-20 mM in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well UV-transparent collection plates

  • Plate shaker/thermomixer

  • UV-Vis microplate reader

  • Positive and negative control compounds with known solubility

Procedure:

  • Prepare Standard Curve: Prepare serial dilutions of the gallium compound stock solution in DMSO to create standards for the calibration curve.

  • Compound Addition: Add 1-2 µL of the DMSO stock solution of your gallium compound into the wells of the 96-well filter plate. Include wells for your control compounds.

  • Buffer Addition: Add 98-99 µL of PBS (pH 7.4) to each well to achieve the desired final compound concentration and a final DMSO concentration of 1-2%.

  • Incubation: Seal the plate and place it on a plate shaker set to a constant speed (e.g., 850 rpm) at room temperature (or 37°C) for 2 hours to allow the solution to reach equilibrium.[21]

  • Filtration: Place the filter plate on top of a 96-well UV collection plate. Centrifuge to filter the solutions and separate any precipitated compound.

  • Quantification: Measure the UV absorbance of the filtrate in the collection plate using a microplate reader at the compound's λ_max.

  • Calculate Solubility: Using the standard curve, determine the concentration of the dissolved compound in the filtrate. The kinetic solubility is the highest concentration that remains in solution under these conditions.

Protocol 2: Cytotoxicity Determination using MTT Assay

This protocol details how to measure the cytotoxic effect of a gallium compound on a cancer cell line and determine its IC₅₀ value.

Materials:

  • Adherent cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Gallium compound stock solution (in sterile DMSO)

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 0.04 N HCl in isopropanol (B130326) or acidified SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the gallium compound in complete medium from your DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include "vehicle control" wells (media with DMSO only) and "blank" wells (media only, no cells).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours), as gallium compounds may require longer exposure.[7]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the media from the wells. Add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking for 15-30 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 550-570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

References

Strategies to increase the efficacy of gallium maltolate in solid tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for experiments involving gallium maltolate (GaM) in solid tumors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mechanism is acting as an iron mimetic.[1][2][3][4][5] Gallium (Ga³⁺) is chemically similar to ferric iron (Fe³⁺), which is essential for cancer cell proliferation.[3][6][7] Tumor cells, which often overexpress transferrin receptors (TfR1) to acquire iron, take up gallium bound to transferrin.[1][3][5][8][9] Unlike iron, gallium cannot be reduced and thus inactivates iron-dependent enzymes crucial for DNA synthesis and cellular respiration, such as ribonucleotide reductase.[1][8][9] This disruption of iron homeostasis leads to inhibition of mitochondrial function and ultimately, cancer cell death.[1][3][6][8][9]

Q2: Why use this compound instead of other gallium salts like gallium nitrate?

A2: this compound (GaM) was developed to improve upon the therapeutic profile of gallium nitrate.[8][9] The key advantage of GaM is its high oral bioavailability, allowing for oral administration which is more convenient for clinical use.[1][6][10][11] Gallium nitrate, in contrast, must be administered intravenously.[6] Studies suggest that oral administration of GaM results in nearly all plasma gallium being bound to transferrin, which is the desired transport mechanism to target tumor cells.[10][11]

Q3: Is this compound effective against treatment-resistant tumors?

A3: Yes, preclinical studies have shown that this compound is effective against treatment-resistant glioblastoma (trGBM).[6][12] Research using irradiated glioblastoma cell lines to mimic a treatment-resistant state demonstrated that oral GaM could significantly suppress tumor growth and extend survival in animal models.[6][12][13] This suggests that GaM's unique mechanism of targeting iron metabolism can be effective even in tumors that have developed resistance to standard therapies.[5]

Q4: Can this compound cross the blood-brain barrier (BBB)?

A4: Yes, preclinical evidence suggests that this compound can cross the blood-brain barrier.[1] The proposed mechanism is that transferrin-bound gallium is transported across the brain microvascular endothelial cells (BMECs) via transferrin receptors, which are expressed on these cells.[8][9][14] This allows GaM to reach and target brain tumors like glioblastoma.[8][9][14]

Q5: What is the current clinical trial status of this compound?

A5: this compound is being evaluated in Phase 1 clinical trials for recurrent glioblastoma.[4][15][16][17][18] These trials are designed to assess the safety, tolerability, and preliminary efficacy of oral GaM in patients.[15][16] Early results have been encouraging, showing that the drug is well-tolerated.[4][18] The FDA has granted orphan drug designation to this compound for glioblastoma, including for pediatric patients.[15][19]

Troubleshooting Guide

Issue 1: Inconsistent results in cell viability assays (e.g., MTT, MTS).

  • Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

  • Answer:

    • Incubation Time: this compound's cytotoxic effects are time-dependent.[20] Ensure you are using a consistent and sufficiently long incubation period (e.g., 72-120 hours) as shorter durations may not capture the full effect.[9][20]

    • Cell Seeding Density: Inconsistent initial cell numbers can lead to variability. Optimize and strictly control the seeding density to ensure cells are in the logarithmic growth phase throughout the experiment.

    • Serum Concentration: Components in fetal bovine serum (FBS), such as transferrin, can bind to gallium. Variations in serum concentration or batch can affect the amount of bioavailable gallium. Consider using a consistent batch of FBS or reducing serum concentration during treatment, if compatible with your cell line.

    • Compound Stability: Prepare fresh solutions of this compound for each experiment. Although stable, prolonged storage in solution, especially at non-optimal pH, could affect its potency.

Issue 2: Low efficacy observed in an in vivo xenograft model.

  • Question: I am not observing significant tumor growth inhibition in my mouse model after oral administration of this compound. What should I check?

  • Answer:

    • Dosage and Schedule: The reported effective oral dose in rat models of glioblastoma is 50 mg/kg daily.[6][12][13][21] Verify that your dosage is within a similar therapeutic range, adjusting for potential differences in mouse metabolism. Continuous daily administration is crucial.[6]

    • Bioavailability: Ensure the formulation is being properly administered and ingested. For voluntary oral administration in feed, monitor the animals' consumption to ensure they receive the full dose.[6] Inconsistent intake will lead to variable efficacy.

    • Tumor Model: The expression of transferrin receptor 1 (TfR1) is critical for gallium uptake. Confirm that your chosen tumor cell line expresses high levels of TfR1.[8][9] Tumors with low TfR1 expression may be less sensitive to GaM.

    • Iron Supplementation: Check the animal diet for high levels of iron supplementation. Since gallium competes with iron, an iron-rich diet could potentially antagonize the effects of GaM. Standard diets should be acceptable, but custom or supplemented diets should be reviewed. Patients in clinical trials are required to discontinue oral iron supplements.[15][16]

Issue 3: Difficulty interpreting changes in iron metabolism markers.

  • Question: After GaM treatment, I see an upregulation of transferrin receptor 1 (TfR1) expression. Is this a sign of resistance?

  • Answer: No, this is an expected outcome and a confirmation of the drug's mechanism of action.[8][22] Upregulation of TfR1 is a cellular response to iron deprivation.[8] By blocking iron uptake and function, this compound causes the cell to perceive an iron-deficient state, triggering a compensatory increase in the expression of TfR1 to try to import more iron.[8][22][23] This finding actually supports that GaM is successfully disrupting iron homeostasis in the tumor cells.

Quantitative Data

Table 1: In Vivo Efficacy of Oral this compound in Glioblastoma Models

Animal Model Tumor Type GaM Dose Key Findings Reference
Athymic Rats Treatment-Resistant Glioblastoma (U87-10Gy Xenograft) 50 mg/kg/day (oral) Tumor Growth Rate: 5.76 mm³/week (treated) vs. 23.56 mm³/week (untreated). Median Survival: 56 days (treated) vs. 30 days (untreated). [6][12][13]
Athymic Rats Glioblastoma (U87-MG Xenograft) 50 mg/kg/day (oral) Median Survival: 48 days (treated) vs. 30.5 days (untreated). [21]
Pediatric Mouse Model Atypical Teratoid Rhabdoid Tumor (ATRT) Not Specified (oral) Median Survival: 170 days (treated) vs. 89 days (untreated). [24]

| Pediatric Mouse Model | Glioblastoma (GBM) | Not Specified (oral) | Median Survival: 49 days (treated) vs. 21 days (untreated). |[24] |

Table 2: Pharmacokinetics of Oral this compound in Humans

Parameter Value Dosage Reference
Oral Bioavailability ~25-57% (estimated) 100-500 mg (single dose) [10][11]
Absorption Half-life 0.8 - 2.0 hours 100-500 mg (single dose) [10][11]
Central Compartment Excretion Half-life 17 - 21 hours 100-500 mg (single dose) [10][11]

| Urinary Excretion (72h) | ~2% of administered dose | 100-500 mg (single dose) |[10][11] |

Table 3: Clinical Trial Dose Escalation

Dose Level Daily Dose Status Reference
-1 500 mg (every other day) Phase 1 Design [16]
0 (Starting) 500 mg Phase 1 Design [16][18]
1 1,000 mg Phase 1 Design [16]
2 1,500 mg Phase 1 Design [16][18]
3 2,000 mg Phase 1 Design [16]

| 4 | 2,500 mg | Phase 1 Design |[16] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from methodologies used to assess GaM's effect on glioblastoma cell lines.[20]

  • Cell Plating:

    • Harvest and count cells (e.g., U-87 MG, D54) during their logarithmic growth phase.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in sterile water or DMSO. Further dilute in culture medium to create a series of working concentrations (e.g., 0-200 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the respective GaM concentrations (or vehicle control).

    • Incubate the plate for the desired treatment duration (e.g., 72, 96, or 120 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[25]

    • Add 10 µL of the MTT solution to each well.[20][25]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add 100-200 µL of a solubilization solution (e.g., 0.04 N HCl in isopropanol (B130326) or acidified SDS) to each well to dissolve the formazan crystals.[20][25]

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm or 595 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from a blank well (medium and MTT only).

    • Express the results as a percentage of the vehicle-treated control cells.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Orthotopic Glioblastoma Xenograft Model in Rats

This protocol is a summary of the in vivo methods described for testing oral GaM.[6][12]

  • Cell Preparation:

    • Culture human glioblastoma cells (e.g., U-87 MG) under standard conditions.

    • For treatment-resistant models, cells may be pre-treated with radiation (e.g., a total dose of 10 Gy).[6][12]

    • Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of approximately 1x10⁵ cells/µL.

  • Stereotactic Implantation:

    • Anesthetize athymic rats (male or female, 6-8 weeks old) following approved institutional animal care guidelines.

    • Secure the animal in a stereotactic frame.

    • Create a burr hole in the skull over the desired injection site (e.g., the right striatum).

    • Slowly inject a small volume (e.g., 5 µL) of the cell suspension into the brain parenchyma using a Hamilton syringe.

    • Withdraw the needle slowly, and suture the scalp incision.

  • Tumor Growth Monitoring:

    • Allow tumors to establish for approximately 1-2 weeks.

    • Monitor tumor growth weekly using Magnetic Resonance Imaging (MRI).[6][12]

    • Once tumors reach a detectable volume, randomize animals into treatment and control groups.

  • Oral this compound Administration:

    • Prepare the oral formulation of GaM. This can be mixed into a palatable vehicle for voluntary ingestion.

    • Administer GaM daily at the target dose (e.g., 50 mg/kg).[6][12] The control group receives the vehicle only.

    • Monitor animal weight, health, and food consumption daily.

  • Efficacy Evaluation:

    • Continue weekly MRI scans to measure changes in tumor volume.

    • Monitor animals for clinical signs of tumor progression and record survival data.

    • At the end of the study (or upon reaching a humane endpoint), euthanize the animals and perfuse with saline and formalin.

    • Excise the brains for histological and immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis, TfR1 for target engagement).[6]

Visualizations

Gallium_Maltolate_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell GaM This compound (GaM) Tf_Ga Transferrin-Gallium Complex GaM->Tf_Ga Binds to Tf TfR1 Transferrin Receptor 1 (TfR1) Tf_Ga->TfR1 Uptake Tf Transferrin (Tf) Endosome Endosome TfR1->Endosome Endocytosis Ga_ion Ga³⁺ Ion Endosome->Ga_ion Release of Ga³⁺ Mitochondrion Mitochondrion Ga_ion->Mitochondrion RNR Ribonucleotide Reductase (RNR) Ga_ion->RNR Inhibits (Replaces Fe³⁺) ETC Electron Transport Chain (Complex I) Mitochondrion->ETC Disrupts Fe-S clusters DNA_Synth DNA Synthesis & Replication RNR->DNA_Synth Blocked Apoptosis Apoptosis DNA_Synth->Apoptosis Leads to ETC->Apoptosis Induces

Caption: Mechanism of action of this compound in a tumor cell.

Experimental_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase A1 Select Tumor Cell Line (e.g., U-87 MG) A2 Cell Culture & Expansion A1->A2 A3 Cell Viability Assay (e.g., MTT) Determine IC50 A2->A3 A4 Mechanism Studies (e.g., Western Blot for TfR1) A3->A4 B1 Orthotopic Xenograft Implantation in Rats A3->B1 Proceed if potent B2 Tumor Growth Confirmation (MRI) & Randomization B1->B2 B3 Daily Oral GaM (50 mg/kg) vs. Vehicle B2->B3 B4 Monitor Tumor Volume (MRI) & Animal Survival B3->B4 B5 Endpoint: Histology & Immunohistochemistry B4->B5 end Data Analysis & Conclusion B5->end start Start start->A1

Caption: Preclinical experimental workflow for evaluating this compound.

Troubleshooting_Tree Problem Low Efficacy Observed in Xenograft Model Q1 Is the dose correct? (e.g., ~50 mg/kg/day) Problem->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is administration consistent? (Daily oral gavage/monitored intake) A1_Yes->Q2 S1 Solution: Adjust dose based on preclinical data. A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Does the cell line express high TfR1? A2_Yes->Q3 S2 Solution: Ensure consistent daily dosing. Monitor animal feed/water intake. A2_No->S2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is animal diet high in iron? A3_Yes->Q4 S3 Solution: Confirm TfR1 expression (WB/IHC). Consider a different model. A3_No->S3 A4_No No Q4->A4_No A4_Yes Yes Q4->A4_Yes Final Consider combination therapy or alternative strategies. A4_No->Final S4 Solution: Switch to a standard chow. Avoid iron supplements. A4_Yes->S4

Caption: Troubleshooting decision tree for low in vivo efficacy of GaM.

References

Gallium Maltolate Administration in Animal Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with gallium maltolate in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the typical oral bioavailability of this compound?

A1: The estimated oral gallium bioavailability from this compound is approximately 25-57% based on comparisons with intravenous gallium nitrate (B79036) administration in humans.[1][2] Oral administration of this compound results in the majority of plasma gallium being bound to transferrin.[1][2]

Q2: How stable is this compound in aqueous solutions and serum?

A2: this compound is stable in aqueous solutions at a pH range of 5 to 8.[3] It has been shown to be stable in human serum for up to 48 hours, with a radiochemical purity remaining at 98% over two days under physiologic conditions.[3]

Q3: What are the common administration routes for this compound in animal studies?

A3: Common administration routes include oral (voluntary ingestion or gavage), intragastric, and intravenous.[4][5][6][7][8][9][10] Oral administration is often preferred to mimic clinical scenarios.[7][8]

Q4: Have any adverse effects been noted with this compound administration in animal models?

A4: In several studies involving rats, no adverse physiological effects or significant neurotoxicity were observed, even with prolonged treatment.[9][10][11] Animals treated with oral this compound have been reported to tolerate the drug well.[10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability in serum concentrations after oral administration - Inconsistent food intake before or after dosing.- Animal non-compliance with voluntary ingestion.- Formulation instability or improper preparation.- Standardize fasting protocols before administration. For example, withhold feed for 12 hours prior to intragastric administration in horses.[4]- For voluntary ingestion, mix the compound with a palatable vehicle like Nutella® and weigh the dish before and after to quantify the ingested amount.[7]- Ensure proper formulation preparation and consider using a viscosity-increasing agent like methylcellulose (B11928114) to improve uniformity.[12][13]
Difficulty with voluntary oral ingestion - Unpalatability of the formulation.- Mix this compound powder with a highly palatable food item. A successful method in rats involved mixing the daily dose into Nutella®.[7]
Precipitation of this compound in aqueous solution - pH of the solution is outside the optimal range (5-8).- Low water solubility at higher concentrations.- Adjust the pH of the aqueous solution to be within the 5-8 range.[3]- this compound has moderate water solubility (10.7 +/- 0.9 mg/mL at 25°C).[1][2] Prepare solutions within this solubility limit. For higher doses, consider a suspension with a suitable vehicle.
Inconsistent results in glioblastoma models - Differences in tumor models (e.g., de novo vs. recurrent).- Variation in treatment cycles.- Clearly define the tumor model being used.[9]- Standardize treatment cycles. For example, a two-week on, one-week off cycle has been used in rat models.[9]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Different Animal Models

Animal ModelDose & RouteCmax (µg/mL)Tmax (hours)t1/2 (hours)Reference
Adult Horses20 mg/kg, Intragastric0.28 ± 0.093.09 ± 0.4348.82 ± 5.63[4]
Neonatal Foals20 mg/kg, Intragastric1.079 ± 0.3114.3 ± 2.026.6 ± 11.6[5][6]
Neonatal Foals20 mg/kg, Oral (Methylcellulose)0.90432.8[12]
Neonatal Foals40 mg/kg, Oral (Methylcellulose)1.8432.4[12]
Athymic Rats (Glioblastoma Model)50 mg/kg/day, OralNot ReportedNot ReportedNot Reported[7]
Athymic Rats (Glioblastoma Model)50 µM, Continuous IVNot ReportedNot ReportedNot Reported[10]

Experimental Protocols

Oral Administration via Palatable Vehicle (Rat Glioblastoma Model)

This protocol was adapted from a study investigating the efficacy of oral this compound in treatment-resistant glioblastoma.[7]

  • Animal Model: Athymic rats with stereotactically implanted human glioblastoma cells.[9]

  • Dosage Calculation: Weigh each animal daily to calculate the appropriate amount of this compound powder for a dose of 50 mg/kg/day.[7]

  • Formulation: Mix the calculated daily dose of this compound powder into a fresh aliquot of Nutella®.

  • Administration:

    • Place the this compound-Nutella® mixture in a dish and weigh it.

    • Present the dish to the animal for voluntary ingestion.

    • After the animal has finished eating, weigh the dish again to determine the amount of the mixture and, therefore, the amount of this compound ingested.

  • Treatment Cycle: A two-week on, one-week off treatment cycle can be implemented to mimic clinical chemotherapy cycles.[9]

Intragastric Administration (Equine Model)

This protocol is based on pharmacokinetic studies in adult horses and neonatal foals.[4][5][6]

  • Animal Model: Adult horses or neonatal foals.

  • Preparation:

    • Withhold feed for 12 hours prior to administration in adult horses.[4]

    • Prepare a 20 mg/kg dose of this compound. This can be a simple aqueous solution or a formulation with a viscosity-increasing agent like carboxymethylcellulose.[4][13]

  • Administration:

    • Administer the formulation via a nasogastric tube.

  • Sample Collection:

    • Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24, 36, 48, and up to 120 hours post-administration) for pharmacokinetic analysis.[4][5][6]

    • Analyze serum gallium concentrations using inductively coupled plasma-mass spectroscopy.[4][5][6]

Visualizations

experimental_workflow cluster_oral Oral Administration (Voluntary) cluster_intragastric Intragastric Administration n1 Daily Animal Weight Measurement n2 Dose Calculation (e.g., 50 mg/kg) n1->n2 n3 Mix GaM with Palatable Vehicle (e.g., Nutella®) n2->n3 n4 Weigh Mixture Pre-Ingestion n3->n4 n5 Animal Ingestion n4->n5 n6 Weigh Mixture Post-Ingestion n5->n6 n7 Calculate Actual Dose Ingested n6->n7 n8 Fasting (e.g., 12 hours) n9 Prepare GaM Formulation (e.g., 20 mg/kg) n8->n9 n10 Administer via Nasogastric Tube n9->n10 n11 Serial Blood Sample Collection n10->n11 n12 Pharmacokinetic Analysis n11->n12

Caption: Experimental workflows for oral and intragastric administration of this compound.

signaling_pathway GaM This compound (GaM) Tf Transferrin (Tf) GaM->Tf Binds to TfR Transferrin Receptor (TfR) Tf->TfR Binds to Endocytosis TfR-mediated Endocytosis TfR->Endocytosis Internalization via Cell Cancer Cell IronHomeostasis Disruption of Iron Homeostasis Cell->IronHomeostasis Ga3+ mimics Fe3+ Endocytosis->Cell RR Inhibition of Ribonucleotide Reductase IronHomeostasis->RR Mitochondria Inhibition of Mitochondrial Function IronHomeostasis->Mitochondria Proliferation Decreased Cell Proliferation & Apoptosis RR->Proliferation Mitochondria->Proliferation

Caption: Proposed mechanism of action for this compound's anti-cancer effects.

References

Technical Support Center: Investigating Mechanisms of Acquired Resistance to Gallium Therapies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to gallium therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for gallium-based therapies?

Gallium's anticancer and antimicrobial properties stem from its ability to function as an iron (Fe³⁺) mimetic.[1][2] Due to similar ionic radii and chemical properties, gallium can bind to iron transport proteins like transferrin and be taken up by cells through transferrin receptors, which are often overexpressed in malignant cells.[2][3] Unlike iron, however, gallium is redox-inactive, meaning it cannot be reduced from Ga³⁺ to Ga²⁺. This inability to participate in redox reactions disrupts essential iron-dependent enzymatic processes, such as DNA synthesis via inhibition of ribonucleotide reductase, leading to cell death.[1][4][5][6]

Q2: What are the known mechanisms of acquired resistance to gallium nitrate (B79036)?

Acquired resistance to gallium nitrate, a first-generation gallium compound, is multifactorial but primarily revolves around alterations in iron metabolism and transport. Key mechanisms include:

  • Decreased Gallium/Iron Uptake: Resistant cells often exhibit reduced uptake of both gallium and iron. This can be due to a downregulation of transferrin receptor 1 (TfR1) expression or impaired TfR1-mediated endocytosis.[7][8][9] Resistance can also involve alterations in transferrin-independent uptake pathways.[8]

  • Altered Iron Homeostasis: Resistant cells display changes in the expression and activity of key iron regulatory proteins. This includes decreased levels of the iron storage protein ferritin and increased activity of iron regulatory protein-1 (IRP-1).[7] This suggests a reprogramming of intracellular iron trafficking to counteract the effects of gallium.

  • Induction of Metal-Binding Proteins and Transporters: Resistance has been linked to the upregulation of metallothionein-2A (MT2A) and zinc transporter-1 (ZnT-1), mediated by the metal-responsive transcription factor-1 (MTF-1).[10] These proteins may play a role in sequestering or exporting gallium.

  • Overcoming Gallium-Induced Blockade: Resistant cells develop the ability to overcome the gallium-induced inhibition of iron incorporation, thereby maintaining sufficient iron levels for critical cellular processes.[4][5]

Q3: Can resistance to gallium nitrate be overcome?

Yes, research has shown that resistance to gallium nitrate can be overcome. Newer generation gallium compounds, such as gallium maltolate and gallium-pyridoxal isonicotinoyl hydrazone (Ga-PIH), have demonstrated efficacy against gallium nitrate-resistant cell lines.[2] These compounds can utilize transferrin-independent pathways for cellular entry, bypassing the resistance mechanism of TfR1 downregulation.[2] Additionally, in experimental settings, increasing the concentration of transferrin in the culture medium has been shown to restore sensitivity to gallium in resistant cells with downregulated TfR1.[9]

Q4: Are there differences in gallium resistance mechanisms between cancer cells and bacteria?

While the overarching principle of disrupting iron metabolism is similar, the specific molecular players can differ. In bacteria like E. coli, resistance is associated with mutations in specific iron transport systems. For instance, inactivation of enterobactin (B1671361) siderophore-related genes can enhance survival in the presence of gallium, while disruption of the ferric dicitrate transport system (FecA) increases susceptibility.[11][12][13] In human cancer cells, resistance is more commonly associated with alterations in transferrin receptor expression and downstream iron regulatory proteins like ferritin and IRP-1.[4][5][7]

Troubleshooting Guides

Problem 1: Inconsistent or low uptake of radiolabeled gallium (e.g., 67Ga) in sensitive (parental) cell lines.

Possible Cause Troubleshooting Step
Suboptimal Cell Health Ensure cells are in the logarithmic growth phase and have high viability before starting the assay. Stressed or confluent cells may exhibit altered receptor expression and uptake.
Incorrect Assay Buffer/Medium Use a serum-free medium or a buffer like HBSS with HEPES during the uptake incubation to avoid competition from transferrin present in fetal bovine serum (FBS).
Issues with Radiolabel Verify the specific activity and age of the 67Ga. Low specific activity or decay can lead to reduced signal.
Transferrin Saturation If studying transferrin-mediated uptake, ensure the 67Ga is pre-complexed with an appropriate concentration of apotransferrin before adding to the cells.
Recent Transfusions or Hemolysis (in vivo studies) Blood transfusions or hemolysis can saturate the body's iron-binding capacity, interfering with gallium distribution and uptake in tumors.[14]
Interfering Drugs Recent chemotherapy, iron preparations, or MRI with gadolinium contrast can alter the biodistribution of gallium.[15]

Problem 2: No significant difference in viability between parental and suspected gallium-resistant cell lines after treatment.

Possible Cause Troubleshooting Step
Incomplete Resistance Development The resistance induction protocol may not have been carried out for a sufficient duration or with appropriate incremental increases in gallium concentration. Verify the resistance by re-determining the IC50 and comparing it to the parental line.
Unstable Resistance Phenotype Gallium resistance can sometimes be unstable.[16] If cells have been cultured without gallium for an extended period, they may revert to a sensitive phenotype. Re-culture the resistant line in the presence of the selective concentration of gallium for several passages before re-testing.
Incorrect Gallium Compound or Concentration Double-check the identity, purity, and concentration of the gallium compound used for the viability assay. Ensure fresh stock solutions are used.
Assay Duration Too Short The cytotoxic effects of gallium are often dependent on cell division and may require longer incubation times (e.g., 72 hours or more) to become apparent.
Cell Seeding Density Ensure that the cell seeding density for the viability assay (e.g., MTT, CCK-8) is optimized. Too high a density can mask antiproliferative effects.

Problem 3: Unexpected Western blot results for iron metabolism proteins (e.g., low ferritin in response to iron, inconsistent TfR1 bands).

Possible Cause Troubleshooting Step
Sample Preparation for Transmembrane vs. Cytoplasmic Proteins The optimal sample preparation for transmembrane proteins like TfR1 and cytoplasmic proteins like ferritin differs. For TfR1, omitting the boiling step (95°C for 5 min) before gel loading can improve band resolution. Conversely, ferritin requires heating to be detected accurately.[6]
Antibody Specificity and Validation Ensure the primary antibodies for ferritin and TfR1 have been validated for the species and application. Run appropriate positive and negative controls.
Loading Control Selection Use a reliable loading control like GAPDH or β-actin to ensure equal protein loading between lanes.
Interpretation of Ferritin Levels Remember that ferritin is an acute phase reactant. Inflammation or liver damage can increase ferritin levels independently of iron status, which could be a confounding factor in some experimental models.

Quantitative Data Summary

Table 1: IC50 Values of Gallium Compounds in Various Cell Lines

Cell LineGallium CompoundIC50 ValueExposure TimeReference
HL60 (Sensitive)Gallium Nitrate79.6 µM-[5]
HL60 (Resistant)Gallium Nitrate2295.8 µM-[5]
CCRF-CEM (Resistant)Gallium Nitrate>400 µM-[2]
CCRF-CEM (Resistant)This compound72 µM-[2]
Human HCC Cell LinesGallium Nitrate60 - 250 µM6 days[7]
Human HCC Cell LinesThis compound25 - 35 µM6 days[7]
MDA-MB-231 (Breast Cancer)This compound~1 µM (approx.)-[12]

Table 2: Alterations in Protein Expression and Uptake in Gallium-Resistant Cells

Cell LineParameterChange in Resistant vs. Sensitive CellsReference
HL60Resistance Factor29-fold more resistant to Gallium Nitrate[4][5]
HL60Transferrin (Tf) Receptor Expression2.5-fold increase[4][5]
CCRF-CEM⁵⁹Fe UptakeDecreased[9]
CCRF-CEMTransferrin Receptor ExpressionDecreased[9]
CCRF-CEMGallium UptakeMarkedly diminished[9]
CCRF-CEMFerritin ContentDecreased[9]
U251 (Glioblastoma)Radiosensitivity (2 Gy)Significantly greater[16]

Signaling Pathways and Experimental Workflows

Gallium_Resistance_Pathway MTF-1 Mediated Response to Gallium cluster_nucleus Ga Gallium Cell Cell Membrane MTF1_inactive MTF-1 (inactive) [Bound to MT] Ga->MTF1_inactive Induces (Mechanism unclear) MTF1_active MTF-1 (active) [Zinc Finger TF] MTF1_inactive->MTF1_active Activation Nucleus Nucleus MTF1_active->Nucleus MRE Metal Response Element (MRE) [DNA] MTF1_active->MRE Binds to MT2A_gene MT2A Gene MRE->MT2A_gene Promotes Transcription ZnT1_gene ZnT-1 Gene MRE->ZnT1_gene Promotes Transcription MT2A_mRNA MT2A mRNA MT2A_gene->MT2A_mRNA ZnT1_mRNA ZnT-1 mRNA ZnT1_gene->ZnT1_mRNA MT2A_protein Metallothionein-2A (MT2A Protein) MT2A_mRNA->MT2A_protein Translation ZnT1_protein Zinc Transporter-1 (ZnT-1 Protein) ZnT1_mRNA->ZnT1_protein Translation Resistance Gallium Resistance MT2A_protein->Resistance Sequesters Ga ZnT1_protein->Resistance Efflux of Ga/Zn

Caption: MTF-1 signaling in gallium resistance.

Experimental_Workflow Workflow for Generating and Characterizing Gallium-Resistant Cell Lines start Parental Cell Line ic50 Determine Initial IC50 of Gallium Nitrate start->ic50 culture Continuous Culture with Stepwise Increasing [Ga] ic50->culture Start below IC50 select Select for Resistant Colonies culture->select expand Expand Resistant Clones select->expand verify Verify Resistance: Re-determine IC50 expand->verify characterize Characterize Mechanisms verify->characterize Compare to Parental uptake Ga/Fe Uptake Assays characterize->uptake western Western Blot (TfR1, Ferritin) characterize->western flow Flow Cytometry (TfR1 expression) characterize->flow irp IRP-1 Activity Assay characterize->irp

Caption: Generating and characterizing gallium-resistant cells.

Detailed Experimental Protocols

Protocol 1: Radiolabeled Gallium (67Ga) Uptake Assay

This protocol is for measuring the uptake of gallium in adherent cancer cell lines.

Materials:

  • Adherent cancer cells (sensitive and resistant strains)

  • 24-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium (e.g., DMEM)

  • Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES, pH 7.4)

  • 67Ga-citrate

  • Apotransferrin (human, iron-free)

  • Lysis buffer (e.g., 0.1 M NaOH or RIPA buffer)

  • Scintillation cocktail

  • Gamma counter

  • BCA or Bradford protein assay kit

Procedure:

  • Cell Seeding: Seed cells into 24-well plates at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Preparation of 67Ga-Transferrin Complex (Optional, for TfR-mediated uptake):

    • In a sterile tube, mix 67Ga-citrate with a two-fold molar excess of apotransferrin in serum-free medium.

    • Incubate for 1 hour at 37°C to allow complex formation.

  • Uptake Assay:

    • Aspirate the growth medium from the cells.

    • Wash the cell monolayer twice with 1 mL of pre-warmed HBSS-HEPES.

    • Add 500 µL of pre-warmed serum-free medium containing the 67Ga-citrate or 67Ga-transferrin complex (typically 1-5 µCi/mL) to each well.

    • Incubate for the desired time points (e.g., 30, 60, 120 minutes) at 37°C.

  • Stopping the Uptake:

    • To terminate the uptake, place the plate on ice.

    • Aspirate the radioactive medium.

    • Wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radioactivity.

  • Cell Lysis and Counting:

    • Add 500 µL of lysis buffer to each well and incubate for 20 minutes at room temperature with gentle shaking.

    • Transfer the lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a gamma counter.

  • Protein Quantification:

    • Use an aliquot of the cell lysate to determine the total protein concentration using a BCA or Bradford assay.

  • Data Analysis:

    • Express the data as counts per minute (CPM) per microgram of protein (CPM/µg protein).

    • Compare the uptake between sensitive and resistant cell lines.

Protocol 2: Western Blotting for Ferritin and Transferrin Receptor 1 (TfR1)

Materials:

  • Cell lysates from sensitive and resistant cells

  • RIPA buffer with protease inhibitors

  • Laemmli sample buffer (with and without 2-mercaptoethanol)

  • SDS-PAGE gels (e.g., 4-12% gradient gels)

  • Transfer membranes (PVDF or nitrocellulose)

  • Primary antibodies: anti-Ferritin (H-chain), anti-TfR1 (CD71), anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.

  • Sample Preparation:

    • For Ferritin: Mix 20-30 µg of protein with Laemmli sample buffer. Heat the samples at 95°C for 5 minutes. [6]

    • For TfR1: Mix 20-30 µg of protein with Laemmli sample buffer. Do NOT heat the samples. Keep them at room temperature before loading.[6]

  • SDS-PAGE: Load the prepared samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step (step 7).

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to the loading control.

Protocol 3: Flow Cytometry for Surface TfR1 Expression

Materials:

  • Suspension or adherent cells (sensitive and resistant)

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • PE-conjugated anti-human CD71 (TfR1) antibody

  • PE-conjugated isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells (for adherent cells, use a non-enzymatic cell dissociation buffer like EDTA to avoid cleaving the receptor).

    • Wash the cells once with ice-cold PBS.

    • Resuspend the cells in FACS buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (100,000 cells) into FACS tubes.

    • Add the PE-conjugated anti-CD71 antibody to the sample tubes and the PE-conjugated isotype control to the control tubes. Use the manufacturer's recommended concentration (typically 5 µL per test).

    • Vortex gently and incubate for 30 minutes on ice in the dark.

  • Washing:

    • Add 2 mL of ice-cold FACS buffer to each tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant.

    • Repeat the wash step.

  • Acquisition:

    • Resuspend the cell pellet in 300-500 µL of FACS buffer.

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live cell population using forward and side scatter.

    • Compare the median fluorescence intensity (MFI) of CD71 staining between the sensitive and resistant cell lines after subtracting the MFI of the isotype control.

References

Validation & Comparative

Gallium Maltolate and Gallium Nitrate: A Comparative Analysis of Cytotoxicity in Lymphoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of gallium-based compounds in oncology, particularly for lymphomas, has been a subject of significant research. Gallium nitrate (B79036), an approved treatment for cancer-related hypercalcemia, has demonstrated antineoplastic activity against non-Hodgkin's lymphoma.[1][2] However, the development of newer gallium complexes, such as gallium maltolate, has been driven by the need for improved efficacy, oral bioavailability, and the ability to overcome resistance.[3] This guide provides a detailed comparison of the cytotoxic effects of this compound and gallium nitrate on lymphoma cells, supported by experimental data and mechanistic insights.

Comparative Cytotoxicity and Efficacy

Experimental evidence consistently demonstrates that this compound exhibits superior cytotoxicity to gallium nitrate in lymphoma cell lines.[4][5] This increased potency is reflected in significantly lower IC50 values, the concentration required to inhibit cell growth by 50%.

One of the most significant advantages of this compound is its ability to circumvent resistance to gallium nitrate.[4][5][6] In studies using human lymphoma/leukemic CCRF-CEM cells resistant to gallium nitrate, this compound effectively inhibited cell proliferation, whereas gallium nitrate had a minimal effect at high concentrations.[4] Furthermore, the cytotoxic action of this compound is independent of the p53 tumor suppressor protein status, a common mechanism of drug resistance, which is not the case for gallium nitrate.[4][7][8]

CompoundCell LineIC50 (48h incubation)IC50 (72h incubation)Notes
Gallium Nitrate CCRF-CEM (T-lymphoblastic leukemia/lymphoma)250 µM[9]103 µM[10]
DoHH2 (B-cell follicular lymphoma)70 µM[9]-More sensitive to gallium nitrate compared to CCRF-CEM.[9]
HB12 (Mantle cell lymphoma)50 µM[11]-
JVM2 (Mantle cell lymphoma)85 µM[11]-
Z138C (Mantle cell lymphoma)100 µM[11]-
Granta (Mantle cell lymphoma)400 µM[11]-Least sensitive MCL cell line tested.[11]
WTK-1 (p53 mutant)->400 µM[10]Demonstrates resistance.[10]
This compound CCRF-CEM (T-lymphoblastic leukemia/lymphoma)-29 µM[10]Significantly more potent than gallium nitrate.[10]
CCRF-CEM (Gallium nitrate-resistant)72 µM[4]-Overcomes resistance to gallium nitrate.[4]
WTK-1 (p53 mutant)-45 µM[10]Effective in p53 mutant cells.[10]

Mechanisms of Action: A Tale of Two Complexes

Both gallium nitrate and this compound exert their cytotoxic effects primarily by disrupting iron metabolism.[3][12] As iron mimetics, they bind to the iron transport protein transferrin and are taken up by cancer cells, which have high expression of transferrin receptors.[2][12] This interference with iron homeostasis inhibits essential iron-dependent enzymes like ribonucleotide reductase, crucial for DNA synthesis and cell proliferation.[1][3]

However, key differences in their mechanisms contribute to the superior performance of this compound.

Cellular Uptake: this compound demonstrates greater cellular uptake than gallium nitrate.[7][8] This is attributed to its ability to utilize both transferrin receptor-dependent and -independent pathways for cell entry, leading to higher intracellular gallium concentrations.[7][8]

Induction of Apoptosis: this compound induces apoptosis (programmed cell death) more rapidly and at lower concentrations than gallium nitrate.[7][8] Both compounds trigger the intrinsic mitochondrial pathway of apoptosis, characterized by the release of cytochrome c and activation of caspases.[7][9] However, this compound is a more potent inducer of this pathway.[6][7]

Reactive Oxygen Species (ROS) Production: The generation of intracellular reactive oxygen species (ROS) is a key event in the cytotoxic mechanisms of both compounds.[7][11] this compound has been shown to produce an increase in ROS within two hours of incubation with lymphoma cells.[7][8] This oxidative stress contributes to the induction of apoptosis.

Signaling Pathways: The pro-apoptotic protein Bax plays a role in gallium nitrate-induced apoptosis, which can be blocked by a Bax inhibitor.[9] For this compound, both oxidative stress and p53 pathways have been implicated in its cytotoxicity in cutaneous T-cell lymphoma.[13][14]

Experimental Protocols

Cell Proliferation and Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Lymphoma cells are seeded in 96-well plates at a specified density (e.g., 1 x 10^5 cells/mL) in a suitable culture medium.

  • Drug Treatment: Cells are incubated with varying concentrations of this compound or gallium nitrate for specified time periods (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Apoptosis Detection (Annexin V Staining)
  • Cell Treatment: Lymphoma cells are treated with this compound or gallium nitrate at desired concentrations and for a specific duration.

  • Cell Harvesting and Washing: Cells are harvested, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in an Annexin V binding buffer and stained with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase-3 Activity Assay
  • Cell Lysis: Following treatment with gallium compounds, cells are lysed to release intracellular contents.

  • Substrate Addition: A specific caspase-3 substrate (e.g., Ac-DEVD-pNA) is added to the cell lysate.

  • Incubation: The mixture is incubated to allow for the cleavage of the substrate by active caspase-3.

  • Colorimetric/Fluorometric Measurement: The cleavage product is quantified by measuring the absorbance or fluorescence, which is proportional to the caspase-3 activity.

Visualizing the Mechanisms

Gallium_Compounds_Uptake_and_Action cluster_extracellular Extracellular Space cluster_cell Lymphoma Cell Ga(NO3)3 Gallium Nitrate Tf Transferrin Ga(NO3)3->Tf GaM This compound GaM->Tf TfR_ind TfR-Independent Pathway GaM->TfR_ind Higher uptake TfR Transferrin Receptor (TfR) Tf->TfR Binds Endosome Endosome TfR->Endosome Endocytosis Ga_ion Ga³⁺ TfR_ind->Ga_ion Endosome->Ga_ion Release Fe_disruption Disruption of Iron Homeostasis Ga_ion->Fe_disruption Mitochondrion Mitochondrion Ga_ion->Mitochondrion RNR Ribonucleotide Reductase (RNR) Inhibition Fe_disruption->RNR DNA_synth DNA Synthesis Inhibition RNR->DNA_synth Apoptosis Apoptosis DNA_synth->Apoptosis ROS ROS Production Mitochondrion->ROS Mitochondrion->Apoptosis Cytochrome c release ROS->Apoptosis

Caption: Cellular uptake and primary mechanisms of action for gallium nitrate and this compound in lymphoma cells.

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis start Lymphoma Cell Culture treat Treat with Gallium Nitrate or this compound (Varying Concentrations & Times) start->treat mtt MTT Assay (Cell Viability/Proliferation) treat->mtt annexin Annexin V / PI Staining (Apoptosis Detection) treat->annexin caspase Caspase-3 Activity Assay (Apoptosis Execution) treat->caspase ic50 Calculate IC50 Values mtt->ic50 flow Flow Cytometry Analysis annexin->flow activity Quantify Caspase Activity caspase->activity

Caption: Standard experimental workflow for comparing the cytotoxicity of gallium compounds in lymphoma cells.

Conclusion

References

Oral Bioavailability: A Comparative Analysis of Gallium Maltolate and Gallium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the oral bioavailability of two prominent gallium compounds: gallium maltolate and gallium nitrate (B79036). The following analysis is supported by experimental data to highlight their distinct pharmacokinetic profiles.

Gallium-based compounds have garnered significant interest for their therapeutic potential in oncology and infectious diseases. Their mechanism often involves the disruption of iron metabolism within pathological cells. While gallium nitrate has been an established intravenous therapy, its oral application has been limited by poor bioavailability.[1] This has led to the development of alternative formulations, such as this compound, designed to enhance oral absorption.

Executive Summary of Comparative Bioavailability

Experimental evidence demonstrates that this compound possesses significantly higher oral bioavailability compared to gallium nitrate. Studies in human volunteers have estimated the oral gallium bioavailability of this compound to be approximately 25-57%.[2][3][4] In contrast, gallium nitrate's oral bioavailability is known to be poor, necessitating its administration via intravenous infusion for clinical efficacy.[1] This fundamental difference in oral absorption is a critical factor in the clinical development and application of these two compounds.

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for this compound and gallium nitrate based on available experimental data. It is important to note that the data is derived from different studies and species, which should be considered when making direct comparisons.

Pharmacokinetic ParameterThis compound (Oral)Gallium Nitrate (Oral)Species
Maximum Serum Concentration (Cmax) 0.115 µg/mL (100 mg dose)[1] 0.569 µg/mL (500 mg dose)[1] 0.90 µg/mL (20 mg/kg)[5] 1.8 µg/mL (40 mg/kg)[5] 2.2 µg/mL (1.5 mg/kg)[1]26 ± 11 µg/L (10 mg/kg)[6][7]Human[1], Neonatal Foals[5], Dogs[1] / Horses[6][7]
Time to Maximum Concentration (Tmax) ~4 hours[5]10 ± 3 hours[6]Neonatal Foals[5] / Horses[6]
Absorption Half-life (T½abs) 0.8 - 2.0 hours[3][4]2 ± 0.8 hours[6]Human[3][4] / Horses[6]
Elimination Half-life (T½el) 17 - 21 hours (central compartment)[3][4] 32.4 - 32.8 hours[5]52 ± 14 hours[6][7]Human[2][3][4], Neonatal Foals[5] / Horses[6][7]
Estimated Oral Bioavailability ~25 - 57%[2][3][4]Poor (not quantified in humans)[1]Human[3][4]
Urinary Excretion ~2% of administered dose over 72h[2][3][4]49-94% of administered dose over 24h (intravenous)[2][3][4]Human[2][3][4]

Experimental Protocols

The data presented above were derived from studies employing rigorous experimental designs and analytical methods.

This compound Bioavailability Studies in Humans

A clinical study involving healthy human volunteers was conducted as an open-label, single-dose escalation study.[8] Participants received single oral doses of 100, 200, 300, and 500 mg of this compound.[2][3][4] Blood samples were collected at various time points, and plasma gallium concentrations were determined using flameless atomic absorption spectrometry.[8] Pharmacokinetic parameters were then calculated from the resulting concentration-time data.

Comparative Bioavailability Study in Dogs

In a study involving beagle dogs, the bioavailability of orally and intraduodenally administered this compound was compared with intraduodenally administered gallium nitrate.[1][8] The dogs, fasted overnight, received approximately 1.5 mg/kg body weight of elemental gallium.[8] Blood samples were collected, and plasma gallium concentrations were analyzed using a validated inductively coupled plasma/mass spectrometry (ICP-MS) method.[8]

Gallium Nitrate Pharmacokinetic Study in Horses

A pilot study was conducted on adult horses to determine the pharmacokinetics of orally administered gallium nitrate.[6][7] Six horses received a single dose of 10 mg/kg of gallium nitrate mixed with their food.[7] Serial blood samples were collected, and serum gallium concentrations were determined to calculate pharmacokinetic parameters.

Mechanism of Action and Cellular Uptake

The therapeutic effect of gallium is largely attributed to its ability to mimic ferric iron (Fe³⁺) and interfere with iron-dependent cellular processes. This is a key mechanism in its anticancer and antimicrobial activities.

cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space GaM This compound Tf Transferrin GaM->Tf Dissociation & Binding GaN Gallium Nitrate GaN->Tf Binding Ga_TfR Gallium-Tf Complex Binds to Transferrin Receptor Tf->Ga_TfR Cellular Uptake RNR Ribonucleotide Reductase (Iron-dependent) Ga_TfR->RNR Gallium disrupts iron's role Inhibition Inhibition of DNA Synthesis RNR->Inhibition

Figure 1. Simplified pathway of gallium uptake and action.

Comparative Experimental Workflow for Bioavailability Assessment

The determination of oral bioavailability for gallium compounds involves a systematic experimental workflow, from compound administration to data analysis.

cluster_Workflow Experimental Workflow Admin Oral Administration of Gallium Compound Sampling Serial Blood Sampling Admin->Sampling Analysis Quantification of Gallium Concentration (e.g., ICP-MS) Sampling->Analysis PK Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK Bioavailability Calculation of Oral Bioavailability PK->Bioavailability

Figure 2. General workflow for determining oral bioavailability.

References

Gallium Maltolate Demonstrates Potent Anti-Tumor Effects in Preclinical Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical studies validates the significant anti-tumor effects of gallium maltolate in various cancer xenograft models. The data, gathered from multiple independent research publications, highlights the compound's mechanism of action, which involves the disruption of iron metabolism within cancer cells, leading to inhibited tumor growth and improved survival rates in animal models of glioblastoma. Furthermore, studies suggest synergistic effects when combined with traditional chemotherapy in triple-negative breast cancer, and potent anti-proliferative activity in hepatocellular carcinoma cell lines. This comparison guide provides an objective analysis of this compound's performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Mechanism of Action: A Trojan Horse Against Cancer

Gallium, a semi-metallic element, exhibits its anti-neoplastic activity by mimicking ferric iron (Fe³⁺), a critical nutrient for rapidly proliferating cancer cells.[1][2] this compound, an orally bioavailable formulation, is readily absorbed and binds to transferrin, the body's iron-transporting protein.[1][2] This "Trojan horse" strategy allows gallium to be transported into cancer cells, which often overexpress transferrin receptors to meet their high iron demands.[1]

Once inside the cell, gallium disrupts iron-dependent enzymatic processes crucial for cell growth and replication. A key target is ribonucleotide reductase, an enzyme essential for DNA synthesis.[3][4] By inhibiting this enzyme, this compound effectively halts cell division.[3] Additionally, this compound has been shown to interfere with mitochondrial function, further contributing to its cytotoxic effects on cancer cells.[3][5]

Comparative Efficacy in Glioblastoma Xenograft Models

Multiple studies have demonstrated the potent anti-tumor effects of this compound in orthotopic xenograft models of glioblastoma using the U-87 MG human glioblastoma cell line in athymic rats.

Quantitative Data Summary: Glioblastoma
Study ParameterThis compound TreatmentControl (Vehicle/Saline)Reference
Tumor Growth Rate 377 ± 132% increase863 ± 481% increase[6]
Median Survival 49 days28 days[7]
Tumor Growth Inhibition Significantly inhibited-[8]

Note: Tumor growth rate percentages represent the increase in tumor volume over the study period.

Experimental Protocol: Orthotopic Glioblastoma Xenograft Model (U-87 MG)

The following protocol is a synthesis of methodologies described in the cited literature.[3][9][10]

  • Cell Culture: Human U-87 MG glioblastoma cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For studies on treatment-resistant tumors, cells may be irradiated prior to implantation.[3]

  • Animal Model: Male athymic nude rats are used for the study.

  • Orthotopic Implantation: A stereotactic apparatus is used to inject U-87 MG cells into the striatum of the rat brain.

  • Tumor Confirmation: Tumor formation is confirmed via Magnetic Resonance Imaging (MRI) approximately 8-10 days post-implantation.[9]

  • Treatment Regimen:

    • This compound Group: Animals receive daily oral doses of this compound (typically 50 mg/kg).[10] In some studies, intravenous administration via an Alzet mini-pump has also been used.[6]

    • Control Group: Animals receive a corresponding volume of the vehicle (e.g., saline) through the same administration route.

  • Monitoring and Endpoints: Tumor growth is monitored weekly using MRI to measure tumor volume. The primary endpoints are typically tumor growth inhibition and overall survival.

Synergistic Effects in Triple-Negative Breast Cancer

A recent study explored the combination of this compound with the standard chemotherapeutic agent cisplatin (B142131) in a xenograft model of triple-negative breast cancer (TNBC) using the MDA-MB-231 cell line. The abstract of the study reports that the combination therapy reduced tumor size to a similar extent as cisplatin alone. While specific quantitative data on tumor volume was not available in the abstract, the findings suggest that this compound may allow for a reduction in cisplatin dosage, potentially mitigating its associated toxicities.

Further investigation into the full text of this study is required to provide a detailed quantitative comparison.

Promising In Vitro Activity in Hepatocellular Carcinoma

While in vivo xenograft data for this compound in hepatocellular carcinoma (HCC) is not yet available in the reviewed literature, in vitro studies have shown significant promise.

Quantitative Data Summary: Hepatocellular Carcinoma (In Vitro)
Cell LineThis compound IC50Gallium Nitrate (B79036) IC50Reference
Four HCC cell lines25-35 µM60-250 µM[4]

IC50 (half maximal inhibitory concentration) values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells after a 6-day exposure.

These in vitro results demonstrate that this compound is significantly more potent than gallium nitrate in inhibiting the proliferation of HCC cells.[4] The study also found that this compound induced apoptosis (programmed cell death) in these cells.[4]

Experimental Protocol: In Vitro Hepatocellular Carcinoma Study

The following is a general protocol based on the methodology described for in vitro cancer cell line studies.[4]

  • Cell Culture: Four different human hepatocellular carcinoma cell lines are cultured in appropriate growth media.

  • Drug Exposure: Cells are treated with varying concentrations of this compound and gallium nitrate for a period of six days.

  • Proliferation Assay: The anti-proliferative effects of the compounds are assessed using a standard cell viability assay (e.g., MTT assay) to determine the IC50 values.

  • Apoptosis Assay: To determine if the compounds induce programmed cell death, an apoptosis assay (e.g., Annexin V staining followed by flow cytometry) is performed.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

Gallium_Maltolate_Signaling_Pathway GaM This compound Transferrin Transferrin GaM->Transferrin Binds to TfR1 Transferrin Receptor 1 (TfR1) (Overexpressed in Cancer Cells) Transferrin->TfR1 Binds to Endocytosis TfR1-mediated Endocytosis TfR1->Endocytosis Intracellular_Ga Intracellular Gallium Endocytosis->Intracellular_Ga RNR Ribonucleotide Reductase (RNR) Intracellular_Ga->RNR Inhibits Mitochondria Mitochondrial Function Intracellular_Ga->Mitochondria Disrupts DNA_Synthesis DNA Synthesis & Repair RNR->DNA_Synthesis Cell_Proliferation Cell Proliferation Apoptosis Apoptosis Mitochondria->Apoptosis Disruption leads to DNA_Synthesis->Cell_Proliferation

Caption: Proposed signaling pathway of this compound.

Xenograft_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Culture (e.g., U-87 MG) Implantation Orthotopic Implantation of Cancer Cells Cell_Culture->Implantation Animal_Model Athymic Nude Rats Animal_Model->Implantation Tumor_Confirmation Tumor Confirmation (MRI) Implantation->Tumor_Confirmation Treatment_Group This compound Administration Tumor_Confirmation->Treatment_Group Control_Group Vehicle Administration Tumor_Confirmation->Control_Group Monitoring Tumor Growth Monitoring (MRI) Treatment_Group->Monitoring Control_Group->Monitoring Endpoints Endpoint Analysis (Tumor Volume, Survival) Monitoring->Endpoints

Caption: Experimental workflow for orthotopic xenograft models.

Conclusion and Future Directions

The available preclinical data strongly supports the anti-tumor effects of this compound in xenograft models, particularly in glioblastoma. Its unique mechanism of action, targeting iron metabolism, presents a promising therapeutic strategy for cancers with high iron requirements. While the synergistic potential with existing chemotherapies like cisplatin in TNBC is encouraging, further studies are needed to quantify this effect and explore combinations with other agents. The potent in vitro activity against hepatocellular carcinoma cell lines warrants the initiation of in vivo xenograft studies to validate these findings.

This comparison guide highlights the current state of research on this compound's anti-tumor efficacy. As more data from ongoing and future preclinical and clinical trials become available, a more comprehensive understanding of its therapeutic potential across a wider range of cancers will emerge.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The efficacy and safety of this compound have not been fully established and it is not approved for the treatment of any disease.

References

A Comparative Safety Profile: Gallium Maltolate Versus Other Gallium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profiles of gallium maltolate, gallium nitrate (B79036), and gallium chloride. The information is intended to assist researchers and drug development professionals in making informed decisions regarding the selection and use of these compounds in their studies.

Executive Summary

Gallium-based compounds have garnered significant interest for their therapeutic potential, particularly in oncology and infectious diseases. However, their clinical utility is intrinsically linked to their safety profiles. This guide presents a comparative analysis of three prominent gallium salts: this compound, gallium nitrate, and gallium chloride.

This compound emerges as a promising candidate with a favorable safety profile, characterized by its high oral bioavailability and being generally well-tolerated in clinical trials. In contrast, gallium nitrate , while an approved therapeutic for hypercalcemia of malignancy, is associated with significant adverse effects, most notably nephrotoxicity, when administered intravenously. Gallium chloride exhibits high oral toxicity and its use in clinical settings is less documented.

The primary mechanism of action for all three gallium salts involves the disruption of iron metabolism. By mimicking ferric iron (Fe³⁺), gallium (Ga³⁺) interferes with essential iron-dependent cellular processes, leading to the desired therapeutic effects but also contributing to their toxicity profiles.[1][2][3]

Quantitative Data Comparison

The following tables summarize key quantitative data to facilitate a direct comparison of the safety and pharmacokinetic profiles of this compound, gallium nitrate, and gallium chloride.

Table 1: Acute Toxicity Data
CompoundAnimal ModelRoute of AdministrationLD50Citation(s)
Gallium Chloride RatOral4700 mg/kg[4][5][6]
Gallium Chloride RatIntravenous47 mg/kg[6]
Gallium Lactate (B86563) *RatIntravenous47 mg/kg[7]
Table 2: Pharmacokinetic Parameters
CompoundAdministration RouteBioavailabilityKey Pharmacokinetic FeaturesCitation(s)
This compound OralHigh (estimated 25-57% in humans)Rapid oral absorption. Well-tolerated in clinical trials.[8][9][10][11][12][13]
Gallium Nitrate Intravenous100% (IV)Biphasic elimination. Risk of renal toxicity, especially with rapid infusion.[14][15][16]
Gallium Chloride OralPoorLimited absorption from the gut.[17][18][19]
Table 3: Common Adverse Effects
CompoundCommon Adverse EffectsKey Safety ConcernsCitation(s)
This compound Generally well-tolerated in clinical trials with no major negative reactions reported.[8]Long-term safety data is still being gathered in ongoing clinical trials.[8][10][20]
Gallium Nitrate Nephrotoxicity (renal failure), hypocalcemia, anemia, nausea, vomiting.[21]Dose-limiting renal toxicity is a major concern, requiring careful patient monitoring.[21][22][14][21][22]
Gallium Chloride Corrosive to skin and mucous membranes. Chronic exposure may lead to dermatitis and bone marrow depression.[17]High oral toxicity and corrosive nature limit its therapeutic use.[17][18][17][18]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While specific, detailed protocols from the cited comparative studies were not fully available in the public domain, this section outlines the general methodologies for key experiments used to assess the safety and efficacy of gallium compounds.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

General Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the gallium compounds (e.g., this compound, gallium nitrate) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Assessment of Mitochondrial Membrane Potential: JC-1 Assay

The JC-1 assay is used to monitor mitochondrial health. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner.

General Protocol:

  • Cell Treatment: Treat cells with the gallium compounds as described for the MTT assay.

  • JC-1 Staining: Incubate the treated cells with the JC-1 dye. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains as monomers and fluoresces green.

  • Analysis: The fluorescence is measured using a flow cytometer or a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

Detection of Apoptosis: Western Blotting for Apoptotic Markers

Western blotting is used to detect specific proteins in a sample, including markers of apoptosis such as cleaved caspases and PARP.

General Protocol:

  • Protein Extraction: Lyse the treated cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample to ensure equal loading.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to an apoptotic marker (e.g., cleaved caspase-3).

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the level of the target protein.

Signaling Pathways and Mechanisms of Toxicity

The biological effects of gallium salts are primarily attributed to their ability to interfere with iron metabolism.[1][3] This interference is a double-edged sword, providing the basis for their therapeutic activity while also contributing to their toxicity.

Gallium's Interference with Iron Metabolism

Gallium (Ga³⁺) shares similar ionic radius and coordination chemistry with ferric iron (Fe³⁺), allowing it to act as an iron mimic.[1] It competes with iron for binding to transferrin, the primary iron transport protein in the blood. The Ga³⁺-transferrin complex is then taken up by cells via the transferrin receptor 1 (TfR1), which is often overexpressed in cancer cells.

Once inside the cell, Ga³⁺ cannot be reduced to the ferrous state (Fe²⁺) under physiological conditions, unlike iron. This redox inactivity prevents its participation in essential enzymatic reactions that rely on the Fe³⁺/Fe²⁺ redox cycle.[2] Consequently, gallium disrupts the function of numerous iron-dependent enzymes, including ribonucleotide reductase, which is crucial for DNA synthesis, and cytochromes involved in mitochondrial respiration.[1][23][24]

cluster_extracellular Extracellular Space cluster_cell Cell Ga Gallium (Ga³⁺) Tf Transferrin Ga->Tf Binds Fe Iron (Fe³⁺) Fe->Tf Binds GaTf Ga³⁺-Transferrin FeTf Fe³⁺-Transferrin TfR1 Transferrin Receptor 1 (TfR1) GaTf->TfR1 Uptake FeTf->TfR1 Uptake Endosome Endosome TfR1->Endosome Cellular_Processes Disruption of Iron-Dependent Cellular Processes Endosome->Cellular_Processes Ga³⁺ Release (No Redox Cycling) RNR Ribonucleotide Reductase (DNA Synthesis) Cellular_Processes->RNR Inhibition Mito Mitochondria (Respiration) Cellular_Processes->Mito Inhibition cluster_gallium_maltolate This compound (Oral) cluster_gallium_nitrate Gallium Nitrate (IV) cluster_gallium_chloride Gallium Chloride (Oral) GM_Absorb Enhanced Oral Absorption GM_Release Controlled Ga³⁺ Release GM_Absorb->GM_Release GM_Safety Improved Safety Profile GM_Release->GM_Safety GN_Infusion Intravenous Infusion GN_Release Rapid Ga³⁺ Release GN_Infusion->GN_Release GN_Toxicity Potential for Nephrotoxicity GN_Release->GN_Toxicity GC_Ingestion Oral Ingestion GC_Absorb Poor Oral Absorption GC_Ingestion->GC_Absorb GC_Toxicity High Oral LD50 (Low Systemic Toxicity) GC_Absorb->GC_Toxicity

References

A Comparative Guide to the Mechanism of Action of Gallium Maltolate Across Different Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of gallium maltolate's mechanism of action in various cancers, its performance relative to other gallium-based compounds and alternative iron-targeting anticancer agents. Experimental data is presented to support these comparisons, along with detailed protocols for key validation assays.

Mechanism of Action: this compound as an Iron Mimetic

This compound's primary anticancer activity stems from its ability to act as an iron mimetic. Gallium (Ga³⁺), being similar in ionic radius and electronic configuration to ferric iron (Fe³⁺), can effectively substitute for iron in crucial biological processes that are often upregulated in cancer cells. This disruption of iron homeostasis leads to a multi-pronged attack on tumor growth and survival.

The core mechanisms of action for this compound across different cancer types include:

  • Inhibition of Ribonucleotide Reductase (RNR): RNR is a critical iron-dependent enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. By displacing iron from the RNR active site, this compound inhibits DNA synthesis and repair, leading to cell cycle arrest and apoptosis. This mechanism is fundamental to its activity in a broad range of cancers.

  • Disruption of Mitochondrial Function: Mitochondria are rich in iron-containing proteins essential for cellular respiration and energy production. This compound interferes with the function of these mitochondrial complexes, leading to decreased oxygen consumption, increased production of reactive oxygen species (ROS), and ultimately, mitochondrial-mediated apoptosis.

  • Interference with Transferrin-Mediated Iron Uptake: Cancer cells often overexpress transferrin receptor 1 (TfR1) to meet their high demand for iron. Gallium binds to transferrin, the body's primary iron transport protein, and is taken up by cancer cells via TfR1. This competitive uptake reduces the amount of iron entering the cell, leading to iron starvation.

Comparative Performance of this compound

This compound vs. Gallium Nitrate (B79036)

This compound was developed as a second-generation gallium compound to improve upon the pharmacokinetic profile of the first-generation drug, gallium nitrate. The maltolate ligand enhances the oral bioavailability of gallium, allowing for oral administration, whereas gallium nitrate requires intravenous infusion.[1][][3]

Table 1: Comparison of IC50 Values (µM) for this compound and Gallium Nitrate in Various Cancer Cell Lines

Cancer TypeCell LineThis compound (IC50 in µM)Gallium Nitrate (IC50 in µM)Reference(s)
Hepatocellular Carcinoma Various25 - 3560 - 250[1][4][5]
Lymphoma CCRF-CEM (Gallium Nitrate-Resistant)72>400[1]
Glioblastoma SJ-GBM2100-[6]
SF18873.9-[6]
CHLA-20048.4-[6]
Lung Adenocarcinoma A549~2.5 (as tris(8-quinolinolato)Ga (III))25 (as GaCl3)[7]
Leukemia Jurkat-Inhibition of tyrosine phosphatase activity noted, but not correlated with proliferation[1][8]
HL-60-Growth inhibition observed[9]

Note: IC50 values can vary depending on the experimental conditions (e.g., incubation time). The data presented here is for comparative purposes.

This compound vs. Other Iron-Targeting Anticancer Agents

Other therapeutic strategies also aim to exploit the iron dependency of cancer cells. These include iron chelators that bind to and remove intracellular iron.

Table 2: Comparison of IC50 Values (µM) for this compound and Other Iron Chelators

CompoundCancer TypeCell LineIC50 (µM)Reference(s)
This compound Hepatocellular CarcinomaVarious25 - 35[1][4][5]
GlioblastomaSJ-GBM2100[6]
Deferoxamine (B1203445) (DFO) HeLa (Cervical Cancer)-Growth suppression at ≥100 µM[10]
Deferasirox (B549329) (DFX) Myeloid LeukemiaK56246.33[11]
Myeloid LeukemiaU93716.91[11]
Myeloid LeukemiaHL-6050[11]
Pancreatic CancerBxPC-322.1[12]
Prostate CancerPC-3-[13]
Lung CancerA549-[14]
Triapine (B1662405) (3-AP) Ovarian CarcinomaA2780-[15]
LeukemiaHL-600.29[16]

Experimental Protocols

Ribonucleotide Reductase (RNR) Activity Assay (Radioactive Method)

This assay measures the conversion of a radiolabeled ribonucleotide to a deoxyribonucleotide.

Materials:

  • Cell extract containing RNR

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)

  • ATP (allosteric activator)

  • Radiolabeled substrate (e.g., [³H]-CDP)

  • Reducing agent (e.g., dithiothreitol (B142953) - DTT)

  • Quenching solution (e.g., perchloric acid)

  • Neutralizing solution (e.g., KOH)

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, ATP, and DTT.

  • Add the cell extract to the reaction mixture.

  • Initiate the reaction by adding the radiolabeled substrate.

  • Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Neutralize the reaction with the neutralizing solution.

  • Separate the radiolabeled deoxyribonucleotide product from the unreacted substrate (e.g., by thin-layer chromatography).

  • Quantify the amount of product using a scintillation counter.

  • To test the inhibitory effect of this compound, pre-incubate the cell extract with varying concentrations of the compound before adding the substrate.

Mitochondrial Function Assessment (Seahorse XF Cell Mito Stress Test)

This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, in live cells.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant solution

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test compounds:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/antimycin A (Complex I and III inhibitors)

Procedure:

  • Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

  • The day before the assay, hydrate (B1144303) the sensor cartridge with Seahorse XF Calibrant solution at 37°C in a non-CO₂ incubator.

  • On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell plate and initiate the assay.

  • The instrument will sequentially inject the compounds and measure the OCR at baseline and after each injection.

  • To assess the effect of this compound, treat the cells with the compound for a desired period before starting the assay.

Visualizing the Mechanisms of Action

Gallium_Maltolate_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Transferrin-Fe Transferrin-Fe³⁺ TfR1 Transferrin Receptor 1 (TfR1) Transferrin-Fe->TfR1 This compound This compound This compound->TfR1 Binds to Transferrin, competes with Fe³⁺ Endosome Endosome TfR1->Endosome Internalization Fe_pool Labile Iron Pool (Fe³⁺) Endosome->Fe_pool Fe³⁺ release Ga_pool Labile Gallium Pool (Ga³⁺) Endosome->Ga_pool Ga³⁺ release RNR Ribonucleotide Reductase (RNR) Fe_pool->RNR Required cofactor Mitochondrion Mitochondrion Fe_pool->Mitochondrion Required for function Ga_pool->RNR Inhibits by replacing Fe³⁺ Ga_pool->Mitochondrion Disrupts function DNA_Synthesis DNA Synthesis & Repair RNR->DNA_Synthesis Blocked Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis DNA_Synthesis->Cell_Cycle_Arrest Leads to ROS Increased ROS Mitochondrion->ROS Leads to ROS->Cell_Cycle_Arrest

Caption: Mechanism of action of this compound as an iron mimetic.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation Cell_Culture Cancer Cell Lines (e.g., A549, PC-3, Jurkat) Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, SRB) Treatment->Viability_Assay Mechanism_Assays Mechanism of Action Assays Treatment->Mechanism_Assays IC50 Determine IC50 Viability_Assay->IC50 RNR_Assay Ribonucleotide Reductase Activity Assay Mechanism_Assays->RNR_Assay Mito_Assay Mitochondrial Function Assay (Seahorse XF) Mechanism_Assays->Mito_Assay Xenograft Establish Tumor Xenograft in Animal Model In_Vivo_Treatment Administer this compound Xenograft->In_Vivo_Treatment Tumor_Measurement Monitor Tumor Growth In_Vivo_Treatment->Tumor_Measurement Efficacy Evaluate Efficacy Tumor_Measurement->Efficacy

Caption: General experimental workflow for validating this compound's anticancer activity.

This guide provides a foundational understanding of this compound's mechanism of action and its comparative performance. For more in-depth information and specific experimental details, researchers are encouraged to consult the cited literature.

References

Gallium Maltolate: A New Generation Gallium Compound Outperforming its Predecessors in Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Menlo Park, CA – Gallium maltolate, a novel, orally bioavailable gallium compound, is demonstrating significant therapeutic advantages over first-generation gallium compounds like gallium nitrate (B79036) and gallium chloride.[1][2][3][4] Emerging preclinical and clinical data highlight its enhanced cytotoxicity against cancer cells, superior oral bioavailability, and a more favorable safety profile, positioning it as a promising candidate for a range of therapeutic applications, including oncology and infectious diseases.[1][2][5][6]

First-generation gallium compounds, primarily the FDA-approved gallium nitrate, have shown efficacy in treating hypercalcemia of malignancy and in some cancers, such as non-Hodgkin's lymphoma and bladder cancer.[2][7] However, their use has been limited by poor oral absorption, necessitating intravenous administration, which can be cumbersome and is associated with nephrotoxicity.[2][8][9] this compound was developed to overcome these limitations, offering the potential for a more effective and patient-friendly therapeutic option.[1][4]

Enhanced Bioavailability and Favorable Pharmacokinetics

A key advantage of this compound is its high oral bioavailability.[1][10] Studies in beagle dogs have shown significantly higher serum gallium concentrations following oral administration of this compound compared to oral gallium nitrate.[2] This is attributed to the maltolate ligand, which enhances gastrointestinal absorption.[2] Furthermore, oral administration of this compound results in nearly all plasma gallium being bound to transferrin, the body's iron transport protein.[8][9] This contrasts with intravenous gallium nitrate, which can lead to the formation of unbound gallate that is rapidly excreted and contributes to kidney toxicity.[8][9]

ParameterThis compound (Oral)Gallium Nitrate (Intravenous)Gallium Nitrate (Oral)
Administration Route OralIntravenousOral
Bioavailability High (Estimated 25-57% in humans)[10]N/A (Directly into circulation)Poor[2]
Maximum Serum Concentration (Cmax) in Beagle Dogs (1.5 mg/kg Ga) 2.2 µg/ml[2]Not directly comparable0.3 µg/ml (intraduodenal)[2]
Urinary Excretion ~2% of administered dose over 72h[10]49-94% of administered dose over 24h[10]N/A
Plasma Binding Predominantly bound to transferrin[9]Can form unbound, rapidly excreted gallate[8][9]N/A

Superior In Vitro Cytotoxicity

Preclinical studies have consistently demonstrated the superior cytotoxic effects of this compound compared to gallium nitrate across various cancer cell lines. This enhanced activity is observed at significantly lower concentrations.

Cell LineThis compound IC50 (µM)Gallium Nitrate IC50 (µM)Reference
Hepatocellular Carcinoma (various)25 - 3560 - 250[2][11]
Lymphoma/Leukemia (CCRF-CEM)72>400[2]

This increased potency suggests that this compound may be effective in treating a broader range of cancers and could potentially overcome resistance to first-generation gallium compounds.[7]

Mechanism of Action: The Iron Mimicry "Trojan Horse" Strategy

The therapeutic effects of gallium compounds stem from their ability to mimic ferric iron (Fe³⁺).[1][4][5] Rapidly proliferating cells, such as cancer cells, have a high requirement for iron to support DNA synthesis and other metabolic processes. Gallium(III), having a similar ionic radius and charge to Fe³⁺, is taken up by cells via the transferrin receptor-mediated endocytosis pathway, effectively acting as a "Trojan horse".[1][4][5]

Once inside the cell, however, gallium cannot be reduced and therefore cannot participate in the essential redox reactions that iron undergoes.[1][5] This leads to the disruption of several critical iron-dependent cellular processes:

  • Inhibition of Ribonucleotide Reductase: Gallium inhibits the iron-dependent enzyme ribonucleotide reductase, which is crucial for the synthesis of deoxyribonucleotides, the building blocks of DNA. This halts DNA replication and cell division.[1][4][5]

  • Disruption of Mitochondrial Function: Gallium can interfere with iron-sulfur clusters in mitochondrial proteins, leading to impaired mitochondrial respiration and increased production of reactive oxygen species (ROS), ultimately triggering apoptosis (programmed cell death).[1][4][5]

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell GaM This compound (GaM) Ga_Tf Ga-Tf Complex GaM->Ga_Tf Binds to Tf Tf Transferrin (Tf) Tf->Ga_Tf TfR Transferrin Receptor (TfR) Ga_Tf->TfR Binds Endosome Endosome TfR->Endosome Internalization Ga_ion Ga³⁺ Ion Endosome->Ga_ion Release of Ga³⁺ RR Ribonucleotide Reductase Ga_ion->RR Inhibits Mitochondria Mitochondria Ga_ion->Mitochondria Disrupts function DNA_synthesis DNA Synthesis RR->DNA_synthesis Apoptosis Apoptosis Mitochondria->Apoptosis Induces DNA_synthesis->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The comparison of this compound and first-generation gallium compounds involves a series of in vitro and in vivo experiments to assess their therapeutic efficacy and pharmacological properties.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of the gallium compound required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Cancer cells (e.g., hepatocellular carcinoma or lymphoma cell lines) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with a range of concentrations of this compound and gallium nitrate (and a vehicle control) for a specified period (e.g., 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound and gallium nitrate at their respective IC50 concentrations for a defined period (e.g., 48 hours).

  • Cell Harvesting and Staining: The cells are harvested, washed, and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

In Vivo Antitumor Efficacy in a Xenograft Model

This experiment evaluates the ability of the gallium compounds to inhibit tumor growth in a living organism.

  • Tumor Cell Implantation: Human cancer cells (e.g., glioblastoma) are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth and Treatment Initiation: Once the tumors reach a palpable size, the mice are randomized into treatment groups: vehicle control, this compound (administered orally via gavage), and gallium nitrate (administered intravenously).

  • Treatment and Monitoring: The mice receive daily or intermittent doses of the compounds. Tumor volume and the body weight of the mice are measured regularly.

  • Endpoint and Analysis: The experiment is terminated when the tumors in the control group reach a predetermined size. The tumors are then excised, weighed, and may be used for further histological or molecular analysis. The antitumor efficacy is assessed by comparing the tumor growth inhibition in the treated groups to the control group.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start_invitro Cancer Cell Lines cytotoxicity Cytotoxicity Assay (MTT) start_invitro->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) start_invitro->apoptosis ic50 Determine IC50 Values cytotoxicity->ic50 apoptosis_rate Quantify Apoptosis apoptosis->apoptosis_rate treatment Treatment Groups (Vehicle, GaM, GaN) ic50->treatment Inform Dosing efficacy Evaluate Antitumor Efficacy apoptosis_rate->efficacy start_invivo Xenograft Model (Mice) start_invivo->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint endpoint->efficacy

Caption: Experimental workflow for comparing gallium compounds.

Future Directions

The compelling preclinical data for this compound has paved the way for its evaluation in clinical trials for various cancers, including glioblastoma.[12] Its oral bioavailability and favorable safety profile make it an attractive candidate for chronic administration and combination therapies. Further research will continue to elucidate its full therapeutic potential and mechanisms of action, potentially expanding its application to other diseases characterized by iron dysregulation.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Gallium Maltolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery goes hand-in-hand with a commitment to safety and environmental stewardship. The proper disposal of chemical compounds is a critical component of this commitment. This guide provides essential, step-by-step procedures for the safe disposal of gallium maltolate, ensuring the protection of laboratory personnel and the environment.

This compound, a compound with significant potential in anticancer and anti-inflammatory research, requires careful handling throughout its lifecycle, including its final disposal.[1][2] Adherence to these protocols is not only a matter of best practice but also a legal and ethical responsibility.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures. This information is typically found in the substance's Safety Data Sheet (SDS).

Table 1: Essential Safety and Handling Information for this compound

AspectSpecificationSource
Personal Protective Equipment (PPE) Tightly fitting safety goggles with side-shields, fire/flame resistant and impervious clothing, chemical impermeable gloves.[3]
In Case of Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3]
In Case of Eye Contact Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
In Case of Ingestion Rinse mouth with water. Do not use mouth-to-mouth resuscitation if the victim ingested the chemical. Consult a doctor immediately.[3]
In Case of Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
Spill Response Avoid dust formation. Use personal protective equipment. Collect and arrange disposal. Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[3]

Step-by-Step Disposal Procedures for this compound

The disposal of this compound must be managed as hazardous waste.[4] Under no circumstances should it be disposed of down the drain or in regular trash.[4]

Step 1: Waste Identification and Segregation

  • Identify Waste: All materials contaminated with this compound, including unused product, empty containers, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[4]

  • Segregate Waste Streams:

    • Solid Waste: Collect all solid waste, such as contaminated gloves, wipes, and plasticware, in a designated, leak-proof container with a secure lid.[4]

    • Liquid Waste: If this compound is in a solution, collect it in a compatible, sealed container. Do not mix with other solvent waste unless explicitly permitted by your institution's hazardous waste management plan.[4]

    • Sharps: Any contaminated needles, syringes, or other sharp objects must be placed in a designated sharps container.[4]

Step 2: Container Labeling and Storage

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards.[4]

  • Secure Storage: Store all waste containers in a designated and secure satellite accumulation area. This area should be away from general laboratory traffic to prevent accidental spills or exposure.[4]

Step 3: Arrange for Professional Disposal

  • Contact EHS: The final and most critical step is to arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4] They are equipped to handle and dispose of chemical waste in accordance with all local, state, and federal regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process, from waste generation to final removal.

GalliumMaltolateDisposal cluster_0 Waste Generation & Segregation cluster_1 Waste Containment & Labeling cluster_2 Storage & Disposal Generate Generate Gallium Maltolate Waste Segregate Segregate Waste (Solid, Liquid, Sharps) Generate->Segregate Identify as Hazardous Containerize Place in Labeled, Sealed Containers Segregate->Containerize Store Store in Designated Satellite Area Containerize->Store EHS Contact EHS for Professional Disposal Store->EHS Schedule Pickup

Caption: Workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible management of this compound waste, fostering a culture of safety and compliance. Always consult your institution's specific guidelines and the Safety Data Sheet for the most accurate and up-to-date information.

References

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Gallium Maltolate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Gallium maltolate, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical for minimizing risk and ensuring the well-being of all laboratory personnel.

This compound is a compound with applications in anticancer and anti-inflammatory research.[1] While it presents a promising therapeutic profile, proper handling is crucial to mitigate potential hazards.[1] This document outlines the necessary precautions and procedures for the safe management of this compound in a laboratory setting.

Essential Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is the correct use of personal protective equipment. The following table summarizes the required PPE for handling this compound, based on safety data sheets and general laboratory safety standards.[2][3]

Protection TypeRequired PPESpecifications and Use Cases
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.Must meet EN 166 (EU) or NIOSH (US) standards. Goggles are necessary when there is a risk of splashes. A face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing.[2][3]
Skin and Body Protection Chemical-resistant lab coat or fire/flame resistant and impervious clothing.Lab coats should be worn to protect clothing and skin from minor spills and contamination.[2][3] In case of significant contamination, the lab coat must be removed immediately.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Gloves must be inspected for tears or holes before use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] Wash and dry hands after handling.
Respiratory Protection A full-face respirator may be necessary if exposure limits are exceeded or if irritation is experienced.Use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls if risk assessment shows it is appropriate.[4]
Foot Protection Closed-toe shoes.Shoes must fully cover the feet to protect against spills and falling objects.[3]

Operational and Handling Protocols

Safe handling of this compound extends beyond the use of PPE. The following procedural steps provide a framework for safe operational conduct.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[2]

  • Avoid Contact: Take measures to avoid contact with skin and eyes.[2]

  • Dust and Aerosol Formation: Prevent the formation of dust and aerosols during handling.[2]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[2]

Storage:

  • Container: Store in a tightly closed container.[2]

  • Location: Keep in a dry, cool, and well-ventilated place.[2]

  • Incompatibilities: Store apart from foodstuff containers or incompatible materials.[2]

Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures:

  • If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water and consult a doctor.[2]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[2][4]

Spill Response:

  • Personal Precautions: Use personal protective equipment, including chemical impermeable gloves. Ensure adequate ventilation and evacuate personnel to safe areas.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[2]

Below is a workflow for handling a chemical spill of this compound.

Spill Chemical Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & EH&S Spill->Alert PPE Don Appropriate PPE Evacuate->PPE Alert->PPE Contain Contain the Spill PPE->Contain Neutralize Neutralize (if applicable) Contain->Neutralize Cleanup Clean Up Spill Neutralize->Cleanup Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: Workflow for handling a chemical spill.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Characterization: All waste containing this compound should be treated as hazardous waste.[3]

  • Collection: Collect and arrange for disposal in suitable, closed containers.[2]

  • Environmental Protection: Discharge into the environment must be avoided.[2]

  • Container Disposal: Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2]

The logical relationship for the decision-making process regarding PPE selection is illustrated below.

Task Task Involving This compound Risk Assess Risk of Exposure (Splash, Dust, Aerosol) Task->Risk LowRisk Low Risk (e.g., weighing in fume hood) Risk->LowRisk Low HighRisk High Risk (e.g., potential for splash) Risk->HighRisk High BasePPE Standard PPE: Lab Coat, Gloves, Safety Glasses LowRisk->BasePPE EnhancedPPE Enhanced PPE: Chemical Goggles, Face Shield, Respirator (if needed) HighRisk->EnhancedPPE

Caption: PPE selection based on risk assessment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gallium maltolate
Reactant of Route 2
Gallium maltolate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.